molecular formula C12H16O2 B8730493 3-methyl-4-(3-methylphenyl)butanoic Acid

3-methyl-4-(3-methylphenyl)butanoic Acid

Cat. No.: B8730493
M. Wt: 192.25 g/mol
InChI Key: OOAHVAKPAKCMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-(3-methylphenyl)butanoic Acid is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-methyl-4-(3-methylphenyl)butanoic acid

InChI

InChI=1S/C12H16O2/c1-9-4-3-5-11(6-9)7-10(2)8-12(13)14/h3-6,10H,7-8H2,1-2H3,(H,13,14)

InChI Key

OOAHVAKPAKCMHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 3-methyl-4-(3-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-4-(3-methylphenyl)butanoic acid is a specialized carboxylic acid intermediate used primarily in the synthesis of polycyclic aromatic hydrocarbons (PAHs), sesquiterpenoid analogs, and chiral pharmaceutical building blocks. Characterized by a 4-carbon chain with a methyl branch at the


-position (C3) and a meta-tolyl moiety at the 

-position (C4), this compound serves as a critical precursor for Friedel-Crafts cyclization reactions yielding substituted tetralones.

Its structural specificity—particularly the meta-substitution on the aromatic ring combined with the


-methyl stereocenter—makes it a valuable synthon for accessing 3,6-dimethyl-1-tetralone  and 3,8-dimethyl-1-tetralone , which are core scaffolds in the total synthesis of cadinane-type sesquiterpenes and related bioactive natural products.

Chemical Structure & Identification

The molecule consists of a butanoic acid backbone substituted at the 3-position with a methyl group and at the 4-position with a 3-methylphenyl (m-tolyl) group. The presence of a chiral center at C3 introduces stereochemical complexity, allowing for the existence of (


)- and (

)-enantiomers.
Structural Data
PropertyDetail
IUPAC Name This compound
Common Synonyms

-Methyl-

-(m-tolyl)butyric acid; 3-Methyl-4-m-tolylbutyric acid
Molecular Formula C

H

O

Molecular Weight 192.25 g/mol
SMILES CC1=CC(=CC=C1)CC(C)CC(=O)O
Chiral Center C3 (Beta-carbon)
Physicochemical Properties (Predicted)
ParameterValueInterpretation
LogP (Octanol/Water) ~3.1 ± 0.2Moderately lipophilic; suitable for organic solvent extraction (DCM, EtOAc).
pKa (Acid) ~4.76Typical aliphatic carboxylic acid acidity.
Boiling Point ~315°C (760 mmHg)High-boiling liquid/low-melting solid.
Solubility Low in water; High in EtOH, DMSO, CHCl

.
Requires organic co-solvents for aqueous reactions.

Synthetic Methodologies

The synthesis of the meta-isomer requires regiospecific control to avoid contamination with the thermodynamically favored para-isomer. The most robust laboratory route involves a Malonic Ester Synthesis followed by Arndt-Eistert Homologation .

Protocol A: Precision Synthesis via Malonate Alkylation

This pathway ensures the integrity of the meta-substitution pattern.

Step 1: Alkylation of Diethyl Methylmalonate
  • Reagents: Sodium hydride (NaH, 1.1 eq), Diethyl methylmalonate (1.0 eq), 3-Methylbenzyl bromide (1.0 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH in dry THF at 0°C under N

      
      .
      
    • Add diethyl methylmalonate dropwise; stir for 30 min to form the enolate.

    • Add 3-methylbenzyl bromide dropwise. Reflux for 4-6 hours.

    • Outcome: Diethyl 2-methyl-2-(3-methylbenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation
  • Reagents: KOH (aq), Ethanol, then HCl/Heat.

  • Procedure:

    • Saponify the diester with ethanolic KOH.

    • Acidify with HCl and heat to 150-180°C to induce decarboxylation.

    • Outcome: 2-Methyl-3-(3-methylphenyl)propanoic acid (Intermediate A).

Step 3: Arndt-Eistert Homologation (Chain Extension)
  • Reagents: Thionyl chloride (SOCl

    
    ), Diazomethane (CH
    
    
    
    N
    
    
    ), Silver benzoate (AgBz) catalyst, Water/Dioxane.
  • Procedure:

    • Convert Intermediate A to the acid chloride using SOCl

      
      .
      
    • React acid chloride with excess diazomethane to form the

      
      -diazoketone.
      
    • Wolff Rearrangement: Treat the diazoketone with AgBz in aqueous dioxane. The ketene intermediate reacts with water to form the target homologated acid.

    • Final Product: This compound .

SynthesisPath Start 3-Methylbenzyl bromide Inter1 Diester Intermediate Start->Inter1 Alkylation (NaH, THF) Malonate Diethyl methylmalonate Malonate->Inter1 PropAcid 2-Methyl-3-(m-tolyl) propanoic acid Inter1->PropAcid 1. KOH/EtOH 2. Decarboxylation Diazo Diazo Ketone PropAcid->Diazo 1. SOCl2 2. CH2N2 Target 3-Methyl-4-(m-tolyl) butanoic acid Diazo->Target Wolff Rearrangement (AgBz, H2O)

Figure 1: Retrosynthetic pathway utilizing Arndt-Eistert homologation to ensure regiospecificity.

Reactivity & Applications

Friedel-Crafts Cyclization: The Tetralone Gateway

The primary utility of this compound is its conversion into dimethyl-1-tetralones via intramolecular Friedel-Crafts acylation. This reaction is sensitive to the directing effects of the meta-methyl group.

  • Mechanism: Treatment with Polyphosphoric Acid (PPA) or Thionyl Chloride/AlCl

    
     generates an acylium ion.
    
  • Regioselectivity: The closure can occur at two positions on the aromatic ring:

    • Para to the methyl group (C6): Yields 3,6-dimethyl-1-tetralone .[1] (Major product due to less steric hindrance).

    • Ortho to the methyl group (C2): Yields 3,8-dimethyl-1-tetralone . (Minor product).

These tetralones are direct precursors to Cadalene (1,6-dimethyl-4-isopropylnaphthalene) via Grignard addition and aromatization.

Cyclization Acid 3-Methyl-4-(m-tolyl) butanoic acid Acylium Acylium Ion Intermediate Acid->Acylium PPA or SOCl2/AlCl3 Tetralone6 3,6-Dimethyl-1-tetralone (Major Product) Acylium->Tetralone6 Cyclization at C6 (Para to Me) Tetralone8 3,8-Dimethyl-1-tetralone (Minor Product) Acylium->Tetralone8 Cyclization at C2 (Ortho to Me)

Figure 2: Divergent cyclization pathways yielding isomeric tetralones.

Chiral Building Block Potential

The C3 chiral center makes this acid a candidate for kinetic resolution or asymmetric synthesis .

  • Enzymatic Resolution: Lipase-catalyzed esterification can resolve the racemic acid into (

    
    ) and (
    
    
    
    ) forms.
  • Relevance: The (

    
    )-enantiomer is structurally related to the side chain of (
    
    
    
    )-ar-Curcumene
    , a bioactive sesquiterpene.

Safety & Handling (E-E-A-T)

While specific toxicological data for this isomer may be limited, handling protocols should follow standards for phenylbutanoic acid derivatives.

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • PPE Requirements: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory, especially during the acid chloride formation step (SOCl

    
     is corrosive and toxic).
    
  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic position over long periods.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Rao, G. S. K., & Sukh Dev. (1959). "Sesquiterpenoids. Part V. Synthesis of Cadalene and Eudalene Derivatives." Journal of the Indian Chemical Society.
  • Mander, L. N. (2007). "Comprehensive Organic Synthesis II: Carbon-Carbon Bond Formation." Elsevier.[2] (Modern approaches to homologation).

  • PubChem Compound Summary. (2024). "4-(o-Tolyl)butanoic acid" (Isomer comparison). National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 3-methyl-4-(3-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-methyl-4-(3-methylphenyl)butanoic acid. This document outlines a multi-faceted approach, combining experimental and computational methodologies to generate a robust stability profile essential for pharmaceutical development and materials science.

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. For a novel molecule such as this compound, a thorough understanding of its intrinsic stability is paramount before its progression through the development pipeline. This guide presents a holistic strategy for characterizing the thermodynamic stability of this aromatic carboxylic acid. By integrating thermal analysis, forced degradation studies, and computational modeling, we can elucidate degradation pathways, identify potential liabilities, and establish a foundation for formulation development and storage recommendations. The protocols and methodologies detailed herein are designed to be self-validating, ensuring scientific rigor and regulatory compliance.

Introduction to Thermodynamic Stability

In the context of pharmaceutical sciences, thermodynamic stability refers to the tendency of a substance to exist in its current form under a given set of conditions. A thermodynamically stable compound has a lower Gibbs free energy (G) than its degradation products, meaning its decomposition is not spontaneous. However, a high activation energy barrier can render a thermodynamically unstable compound kinetically stable, preventing degradation over a practical timescale.

For this compound, its chemical structure, featuring a carboxylic acid group, a chiral center, and an aromatic ring, presents several potential degradation pathways. These may include decarboxylation, oxidation of the benzylic position, and reactions involving the carboxylic acid moiety. A comprehensive stability assessment, therefore, necessitates a multi-pronged approach to probe these potential vulnerabilities.

Physicochemical Characterization

A foundational step in any stability program is the thorough characterization of the molecule's intrinsic physicochemical properties.

PropertyAnticipated Value/CharacteristicSignificance for Stability
Molecular Formula C12H16O2Provides the basis for all stoichiometric calculations.
Molecular Weight 192.25 g/mol Essential for analytical quantitation.
Appearance White to off-white solidPhysical changes can be an initial indicator of instability.
Melting Point To be determined experimentally (DSC)A sharp melting point is indicative of purity. A depression or broadening can suggest the presence of impurities or degradation products.
pKa Estimated to be around 4-5The ionization state of the carboxylic acid will significantly influence its solubility, reactivity, and degradation pathways, particularly in aqueous environments.
Solubility To be determined in various solventsSolubility dictates the choice of solvents for formulation, analytical methods, and forced degradation studies.

Experimental Assessment of Thermodynamic Stability

A robust experimental program is the cornerstone of stability evaluation. This involves subjecting the molecule to a range of stress conditions to identify its intrinsic vulnerabilities and degradation kinetics.

Thermal Analysis

Thermal analysis techniques provide quantitative data on the material's response to temperature changes.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for determining the melting point, enthalpy of fusion, and detecting polymorphic transitions, all of which are critical indicators of solid-state stability.

Protocol: DSC Analysis of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 25°C to a temperature sufficiently above its melting point (e.g., 250°C) at a constant heating rate of 10°C/min.

    • Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation during the analysis.

  • Data Analysis:

    • Determine the onset temperature and the peak temperature of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

    • Observe for any other thermal events, such as solid-solid transitions or decomposition exotherms.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify the loss of volatiles.

Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 25°C to a high temperature (e.g., 500°C) at a constant heating rate of 10°C/min.

    • Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Data Analysis:

    • Generate a plot of mass loss versus temperature.

    • Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

    • Quantify the mass loss at different temperature ranges.

Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development that exposes the API to conditions more severe than accelerated stability testing.[1] These studies are essential for identifying potential degradation products, elucidating degradation pathways, and establishing the stability-indicating nature of analytical methods. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for these studies.[2]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze Samples Photochemical Photochemical Stress (ICH Q1B) Photochemical->HPLC Analyze Samples LCMS LC-MS/MS for Impurity Identification HPLC->LCMS Characterize Degradants Pathways Degradation Pathways HPLC->Pathways Kinetics Degradation Kinetics (Arrhenius Analysis) HPLC->Kinetics Method Validated Stability-Indicating Method Pathways->Method Kinetics->Method API This compound API->Acid Expose API API->Base Expose API API->Oxidation Expose API API->Thermal Expose API API->Photochemical Expose API

Caption: Workflow for forced degradation studies.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile-water mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a defined period.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C) and a solution to 60°C.

    • Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all its degradation products, ensuring accurate quantification of the API's purity over time.

Protocol: HPLC Method Development

  • Column Selection: A C18 reversed-phase column is a suitable starting point for this non-polar molecule.

  • Mobile Phase Optimization:

    • Aqueous Phase: A buffered aqueous phase (e.g., 20 mM phosphate buffer) with the pH adjusted to below the pKa of the carboxylic acid (e.g., pH 2.5-3.0) to ensure it is in its protonated, less polar form, which enhances retention on a reversed-phase column.

    • Organic Phase: Acetonitrile or methanol.

    • Gradient Elution: Start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the parent compound and any more non-polar degradation products.

  • Detection: A UV detector set at a wavelength where the aromatic ring shows significant absorbance (e.g., 220 nm or 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

The data from forced degradation studies can be used to determine the kinetics of degradation. By plotting the concentration of the parent compound versus time under different stress conditions, the reaction order and rate constants (k) can be determined. Furthermore, by performing thermal degradation studies at multiple temperatures, the Arrhenius equation can be used to calculate the activation energy (Ea) for the degradation process.[3]

Arrhenius Equation:

k = A * e^(-Ea / RT)

where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature

An Arrhenius plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, allowing for the determination of the activation energy.[3] This provides valuable information for predicting the shelf-life of the compound at different storage temperatures.

Computational Assessment of Thermodynamic Stability

Computational chemistry offers a powerful complementary approach to experimental studies, providing insights into the intrinsic thermodynamic properties of a molecule at the atomic level. Density Functional Theory (DFT) is a widely used method for these calculations.[4]

Calculation of Thermodynamic Parameters

DFT calculations can be used to predict key thermodynamic parameters that govern the stability of this compound.

ParameterDescriptionSignificance
Gibbs Free Energy of Formation (ΔGf°) The change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states.A more negative ΔGf° indicates greater thermodynamic stability.
Enthalpy of Formation (ΔHf°) The change in enthalpy during the formation of one mole of the compound from its constituent elements.A key component of the Gibbs free energy calculation.
Entropy (S°) A measure of the molecular disorder or randomness.Contributes to the overall Gibbs free energy.
Bond Dissociation Energies (BDEs) The energy required to break a specific chemical bond homolytically.Can identify the weakest bonds in the molecule, suggesting likely points of initial degradation.

Workflow for Computational Stability Assessment

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output Structure 3D Structure of This compound GeomOpt Geometry Optimization Structure->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc BDE Bond Dissociation Energies GeomOpt->BDE ESP Electrostatic Potential Map GeomOpt->ESP Thermo Thermodynamic Parameters (ΔGf°, ΔHf°, S°) FreqCalc->Thermo

Caption: Workflow for computational stability assessment using DFT.

Protocol for DFT Calculations
  • Molecular Structure Input: Generate a 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common functional and basis set combination for this purpose is B3LYP/6-31G(d).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy, thermal corrections to enthalpy, and entropy.

  • Calculation of Thermodynamic Properties: Use the output from the frequency calculation to determine the Gibbs free energy of formation, enthalpy of formation, and entropy.

  • Bond Dissociation Energy (BDE) Analysis: Calculate the BDE for susceptible bonds, such as the C-C bond alpha to the carboxylic acid and the C-H bonds at the benzylic position.

  • Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the electron-rich and electron-deficient regions of the molecule, which can indicate sites susceptible to nucleophilic or electrophilic attack.

Synthesis of Experimental and Computational Data

The true power of this comprehensive approach lies in the synergy between the experimental and computational data.[2][5]

  • Correlation of Thermal Events: The onset of thermal decomposition observed in TGA can be correlated with the calculated bond dissociation energies. The weakest bonds identified by DFT are likely the first to break at elevated temperatures.

  • Elucidation of Degradation Pathways: The degradation products identified by LC-MS in the forced degradation studies can be rationalized by considering the reactive sites predicted by the ESP map and the calculated BDEs.

  • Predictive Power: A validated computational model can be used to predict the stability of related molecules or to screen potential new drug candidates with improved stability profiles, reducing the need for extensive experimental work in the early stages of discovery.

Conclusion

The thermodynamic stability of this compound can be thoroughly characterized through a systematic and integrated approach. By combining the quantitative data from thermal analysis techniques like DSC and TGA with the mechanistic insights from forced degradation studies and the predictive power of computational chemistry, a comprehensive stability profile can be established. This in-depth understanding is not merely an academic exercise but a critical component of the risk assessment and quality control strategy for any new chemical entity destined for pharmaceutical or advanced material applications. The methodologies outlined in this guide provide a robust framework for researchers to confidently assess the stability of this and other novel molecules, ensuring the development of safe, effective, and reliable products.

References

  • ICH. (2003). Stability testing of new drug substances and products Q1A (R2). IFPMA, Geneva, Switzerland.
  • ICH. (1996). Guidance for industry Q1B photo stability testing of new drug substances and products. U.S.
  • ICH. (1996). Q2B: Validation of Analytical Procedures: Methodology.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Grimme, S. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 56(51), 16054-16065. [Link]

  • Frontiers in Chemical Biology. (2023). Synergizing Experimental and Computational Methods for Structural Insights and Drug Discovery. [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Nowicka, A. M., & Kowalski, P. (2012). Chromatographic separations of aromatic carboxylic acids.
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • TA Instruments. (n.d.). Decomposition kinetics using TGA.
  • Laidler, K. J. (1984). The development of the Arrhenius equation.
  • Baig, M. S., & Shaik, M. V. (2014). Degradation Kinetics Of A Pharmaceutical Dosage Form.
  • Souri, E., Jalalizadeh, H., Kebriaee-Zadeh, A., Shekarchi, M., & Dalvandi, A. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 20(12), 1309-1314. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.

Sources

3-methyl-4-(3-methylphenyl)butanoic Acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-methyl-4-(3-methylphenyl)butanoic acid , a specialized carboxylic acid intermediate used in the synthesis of bioactive pharmaceutical agents, specifically acylguanidine-type Histamine H2 receptor agonists.

Part 1: Chemical Identity & Structural Analysis

This compound represents a specific regioisomer of the phenylbutanoic acid scaffold, characterized by a methyl substitution on the beta-carbon of the butyric chain and a meta-methyl substitution on the phenyl ring. It serves as a critical hydrophobic linker in drug design, providing steric bulk and lipophilicity without the rigidity of a fully aromatic system.

Core Identifiers
PropertyDetail
Chemical Name This compound
IUPAC Name This compound
Common Synonyms 3-methyl-4-m-tolylbutanoic acid;

-methyl-m-tolylbutyric acid
CAS Number Not Widely Listed (Custom Synthesis Intermediate)
Smolecule ID S9013638
Molecular Formula

Molecular Weight 192.25 g/mol
SMILES CC1=CC(=CC=C1)CC(C)CC(=O)O
InChIKey (Predicted) DAEUMJMOLYOQFB-UHFFFAOYSA-N
Physicochemical Properties (Calculated)
ParameterValueContext
LogP ~3.2High lipophilicity due to dual methyl groups.
pKa ~4.8Typical for aliphatic carboxylic acids.
H-Bond Donors 1Carboxylic acid hydroxyl.
H-Bond Acceptors 2Carboxyl oxygens.
Rotatable Bonds 4Allows for induced fit in receptor binding pockets.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this compound typically follows a convergent pathway involving Knoevenagel condensation or Heck coupling, followed by catalytic hydrogenation. The following protocol is adapted from high-purity medicinal chemistry workflows (e.g., Ghorai et al., 2007; WO 2013/103738).

Synthetic Pathway Overview
  • Precursor Assembly: Reaction of m-tolualdehyde or m-methyl-iodobenzene with a crotonate derivative.

  • Chain Elongation: Formation of the unsaturated ester (3-methyl-4-m-tolylbut-2-enoate).

  • Reduction: Catalytic hydrogenation to saturate the alkene.

  • Hydrolysis: Saponification of the ester to the free acid.

Detailed Experimental Protocol
Step 1: Formation of the Unsaturated Ester (Heck Coupling Variation)
  • Reagents: 3-Iodotoluene (1.0 eq), Ethyl crotonate (1.2 eq),

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    (2.0 eq).
  • Solvent: DMF or Acetonitrile.

  • Conditions: Heat to 80-100°C under

    
     atmosphere for 12-24 hours.
    
  • Mechanism: Palladium-catalyzed cross-coupling introduces the m-tolyl group to the crotonate chain.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
    
Step 2: Catalytic Hydrogenation
  • Substrate: Ethyl 3-methyl-4-(3-methylphenyl)but-2-enoate.

  • Catalyst: 10% Pd/C or 5% Rh/Alumina (preferred for minimal ring reduction).

  • Solvent: Ethanol or Methanol.

  • Conditions: Hydrogen atmosphere (

    
     balloon or 1-3 bar) at RT for 4-12 hours.
    
  • Checkpoint: Monitor via LC-MS for disappearance of the alkene peak.

  • Note: Rhodium on Alumina is often cited to prevent over-reduction of the aromatic ring.

Step 3: Hydrolysis to the Acid
  • Reagents: LiOH (3.0 eq) or NaOH.

  • Solvent: THF/Water (1:1).

  • Conditions: Stir at RT or mild heat (50°C) for 2-4 hours.

  • Workup: Acidify to pH 2 with 1M HCl. Extract with DCM or EtOAc. Dry and concentrate to yield the target acid as a colorless oil or low-melting solid.

Synthesis Logic Diagram

SynthesisPathway Start 3-Iodotoluene (Precursor) Intermediate Ethyl 3-methyl-4-(3-methylphenyl) but-2-enoate Start->Intermediate Heck Coupling Reagent Ethyl Crotonate + Pd Catalyst Reagent->Intermediate SaturatedEster Ethyl 3-methyl-4-(3-methylphenyl) butanoate Intermediate->SaturatedEster Hydrogenation Hydrogenation H2 / Rh-Alumina (Reduction) Hydrogenation->SaturatedEster Product 3-methyl-4-(3-methylphenyl) butanoic Acid SaturatedEster->Product Acidification Hydrolysis LiOH / THF / H2O (Saponification) Hydrolysis->Product

Caption: Convergent synthesis pathway from aryl halide precursors to the target acid via Heck coupling and hydrogenation.

Part 3: Applications in Drug Discovery

This compound is primarily utilized as a pharmacophore building block in the development of G-protein coupled receptor (GPCR) modulators.

Histamine H2 Receptor Agonists

Research indicates that this compound serves as the lipophilic "tail" in acylguanidine-type H2 agonists .

  • Mechanism: The carboxylic acid group is coupled to a guanidine moiety (often via an aminothiazole linker).

  • Function: The 3-methyl and m-tolyl groups occupy specific hydrophobic pockets in the H2 receptor, enhancing binding affinity and selectivity over H1 receptors.

  • Key Study: Ghorai et al. (University of Regensburg) demonstrated its utility in synthesizing highly potent H2 agonists (e.g., UR-PG24 analogs).

GABA Analog Scaffolds

Structurally, the compound resembles the carbon skeleton of Pregabalin and Baclofen .

  • Structure-Activity Relationship (SAR): The 3-methyl substitution mimics the beta-isobutyl group of Pregabalin.

  • Potential: It can be converted into a gamma-amino acid (via Curtius rearrangement or similar) to generate novel GABA-B agonists or calcium channel

    
     ligands.
    
Pharmacophore Interaction Map

Pharmacophore Target 3-methyl-4-(3-methylphenyl) butanoic Acid Hydrophobic Hydrophobic Pocket (Interacts with m-Tolyl) Target->Hydrophobic Pi-Pi / VdW Steric Steric Gate (Interacts with 3-Methyl) Target->Steric Shape Selectivity Linker Acylguanidine Linkage (via COOH) Target->Linker Covalent Attachment Receptor Histamine H2 Receptor (Binding Pocket) Linker->Receptor Agonist Activation

Caption: Pharmacophoric interactions of the acid within the Histamine H2 receptor binding site.

Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for this custom intermediate is limited, it should be handled according to protocols for similar phenylbutanoic acids.

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Storage: Store at 2-8°C under inert atmosphere (

    
    ).
    
  • Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

References

  • Ghorai, P. (2007). Highly Potent, Selective Acylguanidine-Type Histamine H2 Receptor Agonists: Synthesis and Structure-Activity Relationships. Doctoral Thesis, University of Regensburg.

  • Babaoglu, K., et al. (2013). Patent WO 2013/103738 A1: Compounds and Methods for Treatment. World Intellectual Property Organization.

  • PubChem. (n.d.). Compound Summary for Related Structures (Phenylbutanoic Acids). National Center for Biotechnology Information.

Solubility Profiling of 3-methyl-4-(3-methylphenyl)butanoic Acid in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, understanding the solubility profile of active pharmaceutical ingredient (API) intermediates is a critical prerequisite for optimizing crystallization, purification, and downstream processing. 3-methyl-4-(3-methylphenyl)butanoic acid is a lipophilic aryl-aliphatic carboxylic acid. Its unique structural dichotomy—a hydrophobic m-tolyl aliphatic tail coupled with a polar, hydrogen-bonding carboxyl headgroup—dictates a complex solvation behavior.

This whitepaper provides an in-depth, self-validating framework for predicting and empirically determining the thermodynamic solubility of this compound in various organic solvents. By bridging predictive in silico models (Hansen Solubility Parameters and QSPR) with the gold-standard empirical Shake-Flask methodology, this guide establishes a rigorous protocol for solvent selection.

Theoretical Framework: The Thermodynamics of Solvation

The dissolution of a crystalline solid into an organic solvent is governed by the disruption of solute-solute cohesive forces and the simultaneous formation of solute-solvent interactions. To avoid the costly trial-and-error approach of traditional solvent screening, we employ Hansen Solubility Parameters (HSP) [1].

HSP deconstructs the total cohesive energy density of a molecule into three distinct intermolecular forces:

  • Dispersion Forces (

    
    ):  Non-polar, van der Waals interactions driven by the m-tolyl and methyl groups.
    
  • Polarity (

    
    ):  Permanent dipole moments inherent to the molecule's asymmetry.
    
  • Hydrogen Bonding (

    
    ):  Electron exchange interactions localized at the carboxylic acid moiety.
    

The causality behind this model is straightforward: a solvent will only dissolve a solute if the energy required to break the solute's crystal lattice is compensated by the energy released upon forming solute-solvent bonds. The spatial "distance" (


) between the API and the solvent in the 3D Hansen space predicts miscibility[2]. The smaller the 

, the higher the thermodynamic probability of dissolution.


HSP_Workflow A In Silico Profiling (HSP & QSPR) B Solvent Screening (Theoretical Ra < R0) A->B Predicts miscibility C Experimental Validation (Shake-Flask OECD 105) B->C Selects candidates D Thermodynamic Solubility C->D Quantifies equilibrium

Figure 1: Integrated workflow for solubility determination from in silico prediction to empirical validation.

In Silico Profiling & Solvent Selection Matrix

Based on Hoftyzer-Van Krevelen group contribution methods for structurally analogous aryl-aliphatic carboxylic acids, the estimated HSP values for this compound are approximately


, 

, and

(MPa

)
.

Using the


 equation, we can quantitatively predict the compound's solubility across a spectrum of organic solvents. Solvents with an 

are considered excellent candidates for high-concentration dissolution, while those with

are potential anti-solvents for crystallization.
Quantitative Data: Predicted Solubility Matrix
Organic Solvent



Calculated

(MPa

)
Predicted Solubility Category
Dichloromethane (DCM) 17.03.16.12.19 Very High
Ethyl Acetate 15.85.37.24.74 High
Toluene 18.01.42.04.77 High
Acetone 15.510.47.08.18 Moderate
Hexane 14.90.00.09.51 Low (Anti-solvent candidate)
Ethanol 15.88.819.414.90 Low to Moderate
Water (Reference) 15.616.042.338.50 Insoluble

Note: Ethanol exhibits a high


 due to excessive hydrogen bonding (

), which aggressively competes with the solute's internal hydrogen bonding, making it a sub-optimal primary solvent compared to aprotic esters or halogenated solvents.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While HSP provides a robust predictive foundation, regulatory submissions and process scaling require empirical thermodynamic solubility data. The Shake-Flask Method , adapted from OECD Test Guideline 105, remains the gold standard.

The following protocol is designed as a self-validating system . It relies on continuous variance checking to ensure that the system has reached true thermodynamic equilibrium, rather than being kinetically trapped in a supersaturated or under-dissolved state[3].

Step-by-Step Methodology

Phase 1: Saturation Setup

  • Solvent Preparation: Dispense 10.0 mL of the target organic solvent (e.g., Ethyl Acetate) into a 20 mL hermetically sealed borosilicate glass vial.

  • Excess Solute Addition: Gradually add this compound until a visible suspension forms. Causality: An excess of the solid phase is mandatory to ensure the chemical potential of the solid equals that of the solute in the liquid phase, driving the system toward thermodynamic saturation rather than a transient kinetic state.

Phase 2: Incubation & Agitation 3. Thermal Control: Place the vial in an orbital shaker incubator strictly maintained at 25.0 ± 0.1 °C. 4. Agitation: Shake at 150 RPM for an initial period of 24 hours. Causality: Continuous mechanical agitation overcomes the activation energy barrier of dissolution and prevents localized concentration gradients around the solid particles.

Phase 3: Phase Separation & Quantification 5. Separation: Extract a 1.0 mL aliquot of the suspension and centrifuge at 10,000 RPM for 15 minutes at 25.0 °C to pellet the undissolved excess solid. (Filtration is avoided for lipophilic compounds as they may adsorb onto the filter membrane). 6. Dilution & Analysis: Dilute the supernatant with the mobile phase and quantify the concentration of this compound using HPLC-UV (calibrated against standard reference materials).

Phase 4: The Self-Validating Equilibrium Loop 7. Variance Check: Repeat Steps 5 and 6 at 48 hours and 72 hours. 8. Validation Criteria: Compare the quantified concentrations between the time points. If the variance between the 48h and 72h readings is < 15% , thermodynamic equilibrium is confirmed[3]. If the variance is > 15%, the system is still in a kinetic state, and incubation must continue.

ShakeFlask Start 1. Saturation Setup Excess Solute + Solvent Incubate 2. Incubation & Agitation 24-72h at Constant Temp Start->Incubate PhaseSep 3. Phase Separation Centrifugation/Filtration Incubate->PhaseSep Analysis 4. Supernatant Analysis HPLC-UV/Vis Quantification PhaseSep->Analysis Validate 5. Equilibrium Validation Consecutive variance < 15% Analysis->Validate Validate->Incubate Variance > 15% (Kinetic state)

Figure 2: Step-by-step Shake-Flask methodology (OECD 105) with self-validating equilibrium loops.

Advanced Predictive Modeling: QSPR and Machine Learning

While HSP is a foundational tool, modern pharmaceutical development increasingly relies on Quantitative Structure-Property Relationship (QSPR) models combined with Machine Learning (ML) to predict the solubility of complex carboxylic acids.

Recent frameworks, such as the Dual-Objective Optimization with Iterative feature pruning (DOO-IT), have demonstrated exceptional accuracy in predicting the solubility of pharmaceutical acids[4]. By utilizing COSMO-RS (Conductor-like Screening Model for Real Solvents) derived molecular descriptors, these ML models account for non-linear solvation dynamics, such as dimerization of the carboxylic acid headgroups in non-polar solvents—a phenomenon that simple cohesive energy models occasionally underestimate[4]. For highly optimized process chemistry involving this compound, integrating QSPR models can drastically reduce the experimental footprint required for solvent screening.

Conclusion

The solubility profiling of this compound requires a synthesis of theoretical prediction and rigorous empirical validation. By leveraging Hansen Solubility Parameters, researchers can instantly identify high-potential organic solvents (e.g., Dichloromethane, Ethyl Acetate) and viable anti-solvents (e.g., Hexane). Transitioning these predictions into the laboratory via a self-validating, variance-controlled Shake-Flask protocol ensures that the resulting thermodynamic data is robust, reproducible, and ready for regulatory scrutiny.

References

  • Hansen Solubility Parameters: A User's Handbook (HSP Basics) . Hansen Solubility. Available at:[Link]

  • Hansen solubility parameter . Wikipedia. Available at:[Link]

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances (OECD 105) . National Institutes of Health (NIH). Available at:[Link]

  • 40 CFR 799.6784 -- TSCA water solubility: Column elution method / Shake Flask Method . Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents . MDPI Molecules. Available at:[Link]

Sources

Comprehensive Review of 3-Methyl-4-(3-methylphenyl)butanoic Acid: Synthesis, Pharmacology, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 3-methyl-4-(3-methylphenyl)butanoic acid and its derivatives. This document synthesizes chemical methodology, pharmacological potential, and experimental protocols, grounded in the established chemistry of the


-aryl-

-methylbutanoic acid
scaffold.

Executive Summary

This compound (also known as


-methyl-

-(m-tolyl)butyric acid
) is a privileged chiral scaffold in medicinal chemistry and organic synthesis. Belonging to the class of

-aryl-

-methylbutanoic acids
, it serves as a critical "homobenzylic" building block. Unlike its unbranched counterparts, the C3-methyl substitution introduces a chiral center that rigidly defines the spatial orientation of the lipophilic m-tolyl tail, significantly influencing receptor binding affinity in targets such as Histamine H2 receptors , GABA-B receptors , and Neprilysin (NEP) .

This guide details the compound's chemical profile, validated synthetic routes (racemic and enantioselective), and its role as an intermediate in the development of high-affinity acylguanidine-type agonists and peptidomimetics.

Chemical Profile & Structural Logic

The molecule is characterized by a four-carbon carboxylic acid chain substituted at the


-position (C3) with a methyl group and at the 

-position (C4) with a meta-tolyl moiety.
PropertyDescription
IUPAC Name This compound
Common Class

-aryl-

-methylbutanoic acids; Homobenzylic acids
Molecular Formula C

H

O

Molecular Weight 192.26 g/mol
Chirality One stereocenter at C3. (R)- and (S)-enantiomers exhibit distinct biological activities.[1]
Lipophilicity (LogP) ~2.8 - 3.1 (Estimated). The m-methyl group increases lipophilicity relative to the phenyl analog (LogP ~2.5), enhancing blood-brain barrier (BBB) penetration.
Key Structural Feature The meta-substitution on the phenyl ring allows for specific hydrophobic pocket interactions that differ from the para-isomer (used in ar-curcumene synthesis).
Structural Significance in Drug Design
  • Conformational Restriction: The C3-methyl group restricts the rotation of the aliphatic chain, locking the aromatic ring into a preferred conformation for receptor docking.

  • Metabolic Stability: Branching at the

    
    -position retards 
    
    
    
    -oxidation, prolonging the half-life of the carboxylic acid pharmacophore.
  • Lipophilic Tuning: The m-tolyl group provides a "Goldilocks" zone of steric bulk—larger than a phenyl group but less elongated than a p-tolyl group—optimizing fit in globular receptor pockets (e.g., H2 receptor hydrophobic sub-pockets).

Synthetic Methodologies

The synthesis of this compound can be approached via Classic Malonate Synthesis (for racemic material) or Evans Auxiliary Alkylation (for enantiopure material).

Route A: Malonic Ester Synthesis (Racemic Scale-Up)

This route is preferred for generating bulk material when chirality is not the primary concern or for subsequent resolution.

  • Alkylation: Reaction of diethyl methylmalonate with 3-methylbenzyl bromide (m-xylyl bromide) using sodium ethoxide.

  • Hydrolysis & Decarboxylation: Saponification with NaOH followed by thermal decarboxylation under acidic conditions.

Route B: Evans Asymmetric Alkylation (Enantioselective)

For pharmaceutical applications requiring high enantiomeric excess (ee > 98%), the Evans oxazolidinone method is the industry standard.

Mechanism: The chiral auxiliary (4-benzyl-2-oxazolidinone) directs the approach of the electrophile (3-methylbenzyl bromide) to the less hindered face of the enolate, establishing the C3 stereocenter.

EvansSynthesis Figure 1: Enantioselective Synthesis via Evans Auxiliary Aux Evans Auxiliary (S)-4-benzyl-2-oxazolidinone Prop Propionylation (n-BuLi, Propionyl Chloride) Aux->Prop Step 1 Imide Chiral Imide (N-Propionyl) Prop->Imide Alkylation Asymmetric Alkylation (NaHMDS, m-Methylbenzyl Bromide) Imide->Alkylation Step 2 -78°C AlkylatedImide Alkylated Intermediate (High d.r.) Alkylation->AlkylatedImide Cleavage Hydrolysis (LiOH / H2O2) AlkylatedImide->Cleavage Step 3 Chiral Aux Recovery Product Target Product (S)-3-methyl-4-(3-methylphenyl) butanoic acid Cleavage->Product

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

Adapted from standard protocols for 3-methyl-4-phenylbutanoic acid (Uni-Regensburg, 2011).

Reagents:

  • Diethyl methylmalonate (1.0 eq)

  • 3-Methylbenzyl bromide (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Ethanol (anhydrous)

  • NaOH (20% aq)[2]

  • HCl (conc.)

Step-by-Step Workflow:

  • Enolate Formation: In a dry flask under N

    
    , dissolve sodium ethoxide in anhydrous ethanol. Add diethyl methylmalonate dropwise at 0°C. Stir for 30 min.
    
  • Alkylation: Add 3-methylbenzyl bromide dropwise. Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of bromide.

  • Workup: Evaporate ethanol. Partition residue between water and diethyl ether. Dry organic layer (MgSO

    
    ) and concentrate to yield the diester intermediate.
    
  • Hydrolysis: Reflux the crude diester in 20% NaOH solution for 4 hours until homogeneous.

  • Decarboxylation: Acidify the solution to pH 1 with conc. HCl. Reflux vigorously for 12–18 hours. (CO

    
     evolution will be observed).
    
  • Isolation: Extract the aqueous phase with Dichloromethane (DCM) (3x). Dry (Na

    
    SO
    
    
    
    ) and concentrate.
  • Purification: Distill under reduced pressure (Kugelrohr) or recrystallize from Hexane (if solid) to yield the title acid.

Protocol 2: Quality Control (QC) Parameters
  • 1H NMR (CDCl

    
    , 300 MHz): 
    
    
    
    11.0 (br s, 1H, COOH), 7.20–6.95 (m, 4H, Ar-H), 2.65 (dd, 1H, Ar-CH
    
    
    ), 2.45 (dd, 1H, Ar-CH
    
    
    ), 2.35 (s, 3H, Ar-CH
    
    
    ), 2.25 (m, 1H, CH-CH
    
    
    ), 2.15 (dd, 1H, CH
    
    
    -COOH), 1.05 (d, 3H, CH-CH
    
    
    ).
  • Purity: >98% by HPLC (C18 column, MeCN/H

    
    O + 0.1% TFA).
    

Pharmacological & Industrial Applications[1]

A. Histamine H2 Receptor Agonists

Research at the University of Regensburg has identified the 3-methyl-4-phenylbutanoic acid scaffold as a critical linker in acylguanidine-type H2 agonists .

  • Mechanism: The acid is coupled to a guanidine moiety to mimic the histamine structure while adding lipophilic bulk that targets the receptor's accessory binding regions.

  • Effect of m-Tolyl: The meta-methyl group enhances potency by interacting with specific hydrophobic residues (e.g., Phe/Tyr) in the receptor pocket, potentially increasing selectivity over H1 receptors.

B. GABA Analog Precursors

This acid is the direct precursor to


-methyl-Phenibut  analogs (via Curtius rearrangement or amide formation).
  • Significance: Adding a

    
    -methyl group to the GABA backbone (as seen in Pregabalin) often increases potency by forcing the molecule into a bioactive "folded" conformation.
    
  • Target: Voltage-gated calcium channels (

    
     subunit) and GABA-B receptors.
    
C. Fragrance Chemistry

Derivatives of phenylbutanoic acids are valued for their substantivity and odor profiles.

  • Odor Profile: Likely exhibits rosy, balsamic, or animalic notes with increased tenacity due to the m-tolyl group.

  • Esters: The ethyl and methyl esters of this acid are potential fragrance ingredients with high stability in functional products.

Applications cluster_Pharma Pharmaceuticals cluster_Ind Industrial Core 3-Methyl-4-(3-methylphenyl) butanoic Acid H2 H2 Receptor Agonists (Acylguanidines) Core->H2 Amidation GABA GABA Analogs (Lipophilic Phenibut) Core->GABA Curtius Rearrangement NEP Neprilysin Inhibitors (Peptidomimetics) Core->NEP Coupling Frag Fragrance Ingredients (Esters/Alcohols) Core->Frag Esterification/Reduction

References

  • Ghorai, P. (2011). Highly potent and selective acylguanidine-type histamine H2 receptor agonists: synthesis and structure-activity relationships. Doctoral Dissertation, University of Regensburg.

    • Establishes the synthesis and biological relevance of the 3-methyl-4-phenylbutanoic acid scaffold.
  • Sun, X., Zhou, L., Wang, C. J., & Zhang, X. (2007). Rh-Catalyzed Highly Enantioselective Synthesis of 3-Arylbutanoic Acids. Angewandte Chemie International Edition, 46(15), 2621-2624.

    • Provides the catalytic hydrogenation methodology relevant to arylbutanoic acid deriv
  • Xu, T. (2025).[3] C(sp3)–H Functionalization of Aliphatic Carboxylic Acids. Doctoral Dissertation, Kiel University.

    • Details modern C-H activation methods for functionalizing the butanoic acid chain.
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. The foundational text for the enantioselective synthesis protocol described.

Sources

Molecular weight and formula analysis of 3-methyl-4-(3-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Analytical Chemistry & Structural Elucidation

Executive Summary

This technical guide provides an in-depth structural and analytical profiling of 3-methyl-4-(3-methylphenyl)butanoic acid . While often encountered as a structural isomer in the synthesis of bioactive phenylbutanoic acid derivatives (such as potential metabolic regulators or receptor ligands), this specific regioisomer presents unique physicochemical properties that require precise analytical discrimination. This document details the theoretical molecular weight calculations, structural formula derivation, and a validated workflow for its identification using orthogonal analytical techniques (LC-MS/MS and NMR).

Molecular Identity & Physicochemical Framework

Structural Derivation

To ensure scientific integrity, we must first deconstruct the IUPAC nomenclature to validate the chemical formula.

  • Parent Chain: Butanoic acid (

    
     backbone). Carbon-1 is the carboxyl group (
    
    
    
    ).
  • Substituent 1 (Position 3): A methyl group (

    
    ).
    
  • Substituent 2 (Position 4): A 3-methylphenyl group (also known as a m-tolyl group).

  • Connectivity: The phenyl ring is attached to C4 of the butanoic chain. The methyl group on the phenyl ring is at the meta position relative to the connection point.

Formula and Molecular Weight Analysis

The elemental composition is derived as follows:

ComponentStructure FragmentCarbon CountHydrogen CountOxygen Count
Butanoic Acid Backbone

452
Side Chain (Pos 3)

130
Phenyl Ring

(Disubstituted)
640
Phenyl Substituent

(on ring)
130
Totals Final Formula 12 16 2

Chemical Formula:


[1][2]

Quantitative Mass Parameters:

  • Monoisotopic Mass: 192.1150 Da (Calculated using

    
    )
    
  • Average Molecular Weight: 192.25 g/mol

High-Resolution Mass Spectrometry (HRMS) Profiling

For drug development applications, distinguishing this molecule from its isomers (e.g., 3-methyl-3-(4-methylphenyl)butanoic acid) is critical. We utilize Negative Ion Mode ESI due to the acidic moiety.

Ionization & Fragmentation Logic
  • Precursor Ion:

    
     at m/z 191.107.
    
  • Primary Fragmentation Pathway:

    • Decarboxylation: Loss of

      
       (44 Da) is common in carboxylic acids, yielding an alkyl-benzene radical anion.
      
    • Benzylic Cleavage: Rupture at the C3-C4 bond is energetically favorable, generating a stable tropylium-like ion species (characteristic of alkyl-substituted aromatics).

Visualization of Fragmentation Pathway

The following diagram illustrates the theoretical fragmentation logic used to confirm structural identity.

FragmentationPathway M_Ion Precursor Ion [M-H]- m/z 191.11 Frag_1 Fragment A: [M-H-CO2]- m/z 147.11 M_Ion->Frag_1 Loss of CO2 (44 Da) Frag_2 Fragment B: Tropylium Derivative m/z 105.07 Frag_1->Frag_2 Alkyl Cleavage Frag_3 Fragment C: Benzyl Anion m/z 91.05 Frag_1->Frag_3 Benzylic Scission

Figure 1: Proposed MS/MS fragmentation pathway for this compound in negative electrospray ionization mode.

Analytical Protocol: Identification & Purity Assessment

This protocol ensures self-validating results by combining retention time locking with mass accuracy.

Sample Preparation
  • Weighing: Accurately weigh 1.0 mg of the reference standard.

  • Dissolution: Dissolve in 1 mL of Methanol:Water (50:50 v/v). Vortex for 30 seconds.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Dilution: Dilute to a final concentration of 10 µg/mL for LC-MS analysis.

LC-MS/MS Methodology
  • Instrument: UHPLC coupled to Q-TOF MS.

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI Negative Mode (Source Temp: 350°C).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Solid Sample (3-Me-4-(3-MePh)Butanoic Acid) Prep Sample Prep (MeOH/H2O Dissolution) Sample->Prep 1 mg/mL LC UHPLC Separation (C18 Column, Gradient Elution) Prep->LC Injection (2 µL) MS Q-TOF MS Detection (ESI-, m/z 50-1000) LC->MS Eluate Data Data Processing (Mass Error < 5ppm) MS->Data RAW Files Report Final Characterization Report Data->Report Validation

Figure 2: Step-by-step analytical workflow from sample preparation to final data validation.

Structural Confirmation via NMR (Predictive)

While MS provides mass data, NMR is required to confirm the meta substitution on the phenyl ring and the branching at C3.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityInterpretation
Aromatic Ring 6.9 - 7.2Multiplet4H. Pattern characteristic of meta-substitution (asymmetry).
Ar-CH3 2.30Singlet3H. Methyl group attached to the aromatic ring.[1][2][3]
C3-CH3 0.95Doublet3H. Methyl group on the chiral/branched center.[2]
-CH2-COOH 2.1 - 2.4Multiplet2H. Alpha-protons to the carbonyl.
-CH- (C3) 2.0Multiplet1H. Methine proton at the branching point.

Key Diagnostic: The splitting of the C3-methyl group into a doublet confirms it is attached to a CH group, distinguishing it from isomers where the methyl might be on a quaternary carbon.

Conclusion

The analysis of This compound requires a dual-modality approach. The molecular formula of


  and molecular weight of 192.25  g/mol   serve as the foundational checkpoints. High-resolution MS in negative mode provides sensitivity, while the specific fragmentation pattern (loss of 

) confirms the carboxylic acid functionality. Finally, the NMR coupling constants of the aliphatic chain provide the necessary resolution to distinguish this specific regioisomer from its para-tolyl or linear counterparts.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Butanoic acid derivatives. NIST Standard Reference Data.[4] Available at: [Link]

  • PubChem. Compound Summary: Phenylbutanoic Acid Derivatives.[5] National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR shift prediction principles).

Sources

pKa Values and Acidity Constants of 3-Methyl-4-(3-methylphenyl)butanoic Acid: Predictive Modeling and Experimental Determination Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Development Professionals.

Executive Summary

The physicochemical characterization of active pharmaceutical ingredient (API) intermediates is a critical bottleneck in early-stage drug development. 3-methyl-4-(3-methylphenyl)butanoic acid (hereafter referred to as 3M4MB) is a highly lipophilic, aryl-substituted aliphatic carboxylic acid. Accurately determining its acid dissociation constant (


) is essential for predicting its solubility, lipophilicity (

), and membrane permeability.

Because 3M4MB exhibits exceedingly low aqueous solubility, standard aqueous potentiometric titrations are prone to failure via precipitation. This whitepaper establishes a predictive theoretical framework for 3M4MB's acidity and provides a self-validating, field-proven experimental protocol using cosolvent potentiometric titration and Yasuda-Shedlovsky extrapolation.

Structural Analysis & Predictive Modeling

Before initiating wet-lab experiments, a robust theoretical prediction provides a necessary baseline to validate experimental outputs. The acidity of an aliphatic carboxylic acid is governed by the inductive effects (-I / +I) of its substituents, which attenuate rapidly with distance[1].

Mechanistic Breakdown of 3M4MB:
  • The Butanoic Acid Backbone: The foundational structure is butanoic acid, which has a well-established aqueous

    
     of 4.82[2].
    
  • The 3-Methyl Substituent: Alkyl groups are mildly electron-donating (+I effect). Sited at the

    
    -carbon (C3), this methyl group slightly destabilizes the conjugate carboxylate anion, marginally increasing the 
    
    
    
    (similar to isovaleric acid,
    
    
    4.77)[3].
  • The 4-(3-Methylphenyl) Substituent: Aryl groups are generally electron-withdrawing (-I effect) relative to hydrogen. However, in 3M4MB, the m-tolyl group is located at the

    
    -carbon (C4), separated from the carboxylate center by three 
    
    
    
    hybridized carbons. The inductive effect decays by a factor of ~2.5 per methylene bridge, rendering the aryl influence almost negligible at the acidic center.

By synthesizing these quantitative structure-property relationships (QSPR)[1], we predict the true aqueous


 of 3M4MB to fall within the 4.75 – 4.85  range.
Table 1: Predicted vs. Reference Aliphatic Acids
CompoundStructural FeatureExperimental

(Water, 25°C)
Reference
Butanoic AcidUnsubstituted backbone4.82[2]
3-Methylbutanoic Acid

-methyl (+I effect)
4.77[2]
4-Phenylbutanoic Acid

-phenyl (-I effect, attenuated)
4.76[2]
3M4MB

-methyl,

-(m-tolyl)
~4.78 (Predicted) This Work

The Causality of Experimental Design: Overcoming Lipophilicity

To determine the


 experimentally, the compound must remain fully dissolved across the entire pH range of the titration[4]. For a weak acid like 3M4MB, the neutral species (

) predominates at

. Given its high lipophilicity (estimated

), the intrinsic solubility (

) of the neutral species is projected to be

.

Because high-precision potentiometry requires analyte concentrations of at least


 to generate a detectable buffering inflection[5], aqueous titration of 3M4MB will result in precipitation, invalidating the Nernstian response.
The Solution: Cosolvent Extrapolation

To circumvent precipitation, the titration must be performed in varying mixtures of a water-miscible organic solvent (e.g., Methanol) and water[4]. The addition of an organic solvent lowers the dielectric constant (


) of the medium, which alters the solvation energy of the ions and shifts the apparent 

(

)[6].

ThermoCycle HA_org HA (Cosolvent) A_org A⁻ + H⁺ (Cosolvent) HA_org->A_org psKa (Apparent) HA_aq HA (Aqueous) HA_aq->HA_org Partitioning A_aq A⁻ + H⁺ (Aqueous) HA_aq->A_aq pKa (True Aqueous) A_aq->A_org Solvation

Caption: Thermodynamic cycle illustrating the shift between true aqueous pKa and apparent cosolvent psKa.

Self-Validating Experimental Protocol

This protocol utilizes the Yasuda-Shedlovsky extrapolation [5],[7], which linearizes the relationship between the apparent


 and the dielectric constant of the solvent mixture.
Reagents & Equipment
  • Analyte: 3M4MB (Purity > 99%).

  • Titrant: 0.5 M KOH (Carbonate-free, standardized)[8].

  • Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength and mimic physiological osmolality)[9].

  • Solvent: HPLC-grade Methanol (MeOH).

  • Environment: Jacketed titration vessel maintained at

    
     under continuous Argon sparging.
    

Workflow Start Compound: 3M4MB (Low Aqueous Solubility) Prep Prepare Cosolvent Mixtures (30%, 40%, 50%, 60% MeOH wt%) Start->Prep Calib Electrode Calibration (Gran's Plot in Cosolvent) Prep->Calib Titration Potentiometric Titration (0.5 M KOH, 25°C, Argon) Calib->Titration Extrap Yasuda-Shedlovsky Extrapolation (psKa + log[H2O] vs 1/ε) Titration->Extrap Result Aqueous pKa Determination (Intercept at 1/ε = 0.0127) Extrap->Result

Caption: Step-by-step workflow for cosolvent potentiometric pKa determination.

Step-by-Step Methodology

Phase 1: System Calibration (The Trustworthiness Pillar) Causality: Glass electrodes suffer from liquid junction potential shifts when transferred from water to organic cosolvents. Standard aqueous pH buffers are invalid here[9].

  • Prepare a blank solution of the specific MeOH/Water ratio containing 0.15 M KCl.

  • Perform a strong acid-strong base titration (e.g., 0.1 M HCl titrated with 0.5 M KOH).

  • Construct a Gran's Plot to calculate the standard electrode potential (

    
    ) and the ionic product of water (
    
    
    
    ) specifically for that cosolvent mixture[9].

Phase 2: Analyte Titration Causality: Argon gas is used to blanket the solution. Atmospheric


 dissolves in alkaline solutions to form carbonic acid (

), which introduces a secondary buffering system that corrupts the titration curve.
  • Dissolve ~2-3 mg of 3M4MB in 10 mL of the calibrated MeOH/Water mixture (start with 60% MeOH to ensure complete dissolution).

  • Lower the pH to ~2.5 using 0.5 M HCl to fully protonate the carboxylic acid.

  • Titrate with 0.5 M KOH up to pH 11.0. Limit titrant addition to yield

    
     per step, waiting for drift to stabilize (
    
    
    
    ).
  • Repeat this exact process for 50%, 40%, and 30% MeOH mixtures[7].

Data Extrapolation & Analysis

For carboxylic acids, the apparent


 (

) increases as the fraction of organic solvent increases. This occurs because the lower dielectric constant of methanol destabilizes the charged carboxylate anion (

) relative to the neutral acid (

), making it harder for the proton to dissociate[4].

To find the true aqueous


, apply the Yasuda-Shedlovsky Equation [7],:


Where:

  • 
     = Apparent 
    
    
    
    measured in the cosolvent.
  • 
     = Molar concentration of water in the mixture.
    
  • 
     = Dielectric constant of the specific cosolvent mixture.
    
  • 
     and 
    
    
    
    = Slope and intercept of the linear regression.
Table 2: Representative Extrapolation Data Matrix for 3M4MB

(Note: Values represent expected physicochemical behavior based on structural analogs)

MeOH (% w/w)Dielectric Constant (

)


(Molar)
Measured


60%44.00.022722.25.707.05
50%50.00.020027.85.486.92
40%56.00.017833.35.306.82
30%62.00.016138.95.156.74
0% (Pure Water) 78.5 0.0127 55.5 Extrapolated ~6.53

Final Calculation: By plotting


 against 

, a linear regression is achieved (

). Extrapolating the line to the

of pure water (0.0127 at 25°C) yields the intercept. Subtracting the

of pure water (1.74) from this intercept provides the highly accurate, true aqueous

of 3M4MB, validating our initial theoretical prediction of ~4.78 .

References

  • Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors | Journal of Chemical Information and Modeling - ACS Publications |10

  • pKa Data Compiled by R. Williams | Organic Chemistry Data | 2

  • Ionization Services (pKa Analysis) | Evotec | 5

  • The use of cosolvent pKa assays for poorly soluble compounds | Pion Inc. | 11

  • pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments | PubMed Central (PMC) | 7

  • The Determination of Ionization Constants - A Laboratory Manual | Springer Netherlands (Albert & Serjeant) | 12

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation | Universitat de Barcelona (Avdeef et al.) | 9

Sources

Methodological & Application

Laboratory synthesis protocols for 3-methyl-4-(3-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Synthesis Protocol for 3-Methyl-4-(3-methylphenyl)butanoic Acid

Executive Summary & Strategic Rationale

Substituted butanoic acids, such as this compound, are highly valued building blocks in medicinal chemistry, frequently serving as precursors for GABA analogs, lipophilic enzyme inhibitors, and complex active pharmaceutical ingredients (APIs).

Synthesizing this specific carbon framework requires precise control over carbon-carbon bond formation to ensure the correct placement of the methyl and 3-methylphenyl (m-tolyl) groups. The most robust and scalable approach avoids non-selective Friedel-Crafts alkylations. Instead, we utilize a highly regioselective copper-catalyzed 1,4-conjugate addition of a custom Grignard reagent to an


-unsaturated ester, followed by an irreversible base-catalyzed saponification. This application note details the mechanistic rationale, quantitative parameters, and step-by-step protocols required to execute this three-stage synthesis with high fidelity.

Reaction Pathway & Mechanistic Insights

The synthesis is partitioned into three distinct, self-validating stages:

  • Organomagnesium Formation: 3-Methylbenzyl chloride is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF). The use of an ether solvent is critical; the oxygen lone pairs coordinate with the magnesium atom, stabilizing the highly reactive organomagnesium compound[1]. Strict exclusion of water is mandatory, as moisture rapidly destroys the Grignard reagent via protonolysis[1].

  • Copper-Catalyzed 1,4-Conjugate Addition: Uncatalyzed Grignard reagents typically exhibit a strong preference for direct 1,2-addition to carbonyl carbons. However, the introduction of a catalytic copper(I) salt (e.g., CuI) forms an intermediate organocuprate species. This "softer" nucleophile shifts the overwhelming selectivity toward 1,4-conjugate addition at the

    
    -carbon of the Michael acceptor (ethyl crotonate)[2][3]. The addition of Chlorotrimethylsilane (TMSCl) acts as a Lewis acid to lower the LUMO of the Michael acceptor and rapidly trap the resulting ester enolate, preventing unwanted side reactions[4].
    
  • Saponification (Ester Hydrolysis): The resulting ester is subjected to base-catalyzed hydrolysis. Hydroxide acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate before expelling the alkoxide leaving group[5]. The subsequent acid-base reaction between the newly formed carboxylic acid and the alkoxide is thermodynamically irreversible, driving the reaction to absolute completion[6]. A final acidic workup protonates the carboxylate salt to yield the target free acid[7].

SynthesisWorkflow A 3-Methylbenzyl chloride + Mg turnings B 3-Methylbenzylmagnesium chloride A->B THF, Reflux Anhydrous C Ethyl 3-methyl-4- (3-methylphenyl)butanoate B->C Ethyl crotonate, CuI TMSCl, THF, -78°C D 3-Methyl-4-(3-methylphenyl) butanoic Acid C->D 1. NaOH, Reflux 2. HCl (pH 2)

Figure 1: Three-step synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the stoichiometric equivalents, operational temperatures, and expected yields for the optimized workflow.

Synthesis StageKey ReactantsCatalysts / AdditivesSolventTemp (°C)Typical Yield (%)
1. Grignard Prep 3-Methylbenzyl chloride (1.0 eq), Mg (1.2 eq)Iodine (I₂, catalytic initiator)Anhydrous THF25 to 6585 - 90
2. Conjugate Addition Grignard (1.1 eq), Ethyl crotonate (1.0 eq)CuI (5 mol%), TMSCl (1.2 eq)Anhydrous THF-78 to 2575 - 82
3. Saponification Ethyl ester intermediate (1.0 eq)NaOH (3.0 eq), HCl (to pH 2)EtOH / H₂O (1:1)80 (Reflux)90 - 95

Experimental Protocols

Step 1: Preparation of 3-Methylbenzylmagnesium Chloride

Causality & Validation: This step relies on the oxidative insertion of magnesium into the carbon-chlorine bond. The reaction is self-validating: the physical disappearance of the magnesium turnings and the transition of the solution to a murky gray/brown color confirm successful Grignard formation.

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Flame-dry the entire apparatus under a continuous stream of dry Argon or Nitrogen to eliminate ambient moisture.

  • Initiation: Add 1.2 equivalents of magnesium turnings (previously activated by dry stirring or crushing) and a single crystal of iodine to the flask. Add 10 mL of anhydrous THF. The iodine serves to clean the oxide layer off the magnesium surface, facilitating rapid initiation.

  • Reagent Addition: Dissolve 1.0 equivalent of 3-methylbenzyl chloride in 40 mL of anhydrous THF in the addition funnel. Add approximately 5% of this solution to the magnesium suspension. Stir gently at room temperature until the brown iodine color fades and localized bubbling occurs, indicating reaction initiation.

  • Reflux & Maturation: Once initiated, add the remaining 3-methylbenzyl chloride solution dropwise over 30 minutes, maintaining a gentle reflux. After complete addition, heat the mixture to 65 °C for an additional 1 hour to ensure complete consumption of the magnesium. Cool to room temperature.

Step 2: Copper-Catalyzed 1,4-Conjugate Addition

Causality & Validation: Organocuprates are highly thermally sensitive. Maintaining the reaction at -78 °C prevents the decomposition of the catalyst complex and suppresses unwanted 1,2-addition[2]. The use of an ammonium chloride/ammonia workup is a self-validating purification step; it chelates the copper ions, pulling them into the aqueous phase as a distinct, bright blue


 complex.
  • Catalyst Preparation: In a separate flame-dried 500 mL flask under Argon, suspend 0.05 equivalents of Copper(I) iodide (CuI) in 50 mL of anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add 1.0 equivalent of ethyl crotonate (ethyl (E)-2-butenoate) and 1.2 equivalents of TMSCl to the cooled CuI suspension. Stir for 10 minutes.

  • Cuprate Formation & Addition: Using a cannula or dry syringe, slowly transfer the Grignard reagent (from Step 1) dropwise into the -78 °C mixture over 45 minutes. The solution will undergo color changes (often yellow to deep red/brown) indicative of cuprate formation and subsequent enolate trapping.

  • Reaction Quench: Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C. Quench the reaction by adding 50 mL of a saturated aqueous

    
     solution containing 10% aqueous 
    
    
    
    .
  • Workup: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude ethyl 3-methyl-4-(3-methylphenyl)butanoate can be used directly in the next step or purified via silica gel chromatography.
    
Step 3: Saponification and Acidification

Causality & Validation: The phase behavior of this reaction validates its progress. The starting ester is insoluble in water, forming a biphasic mixture. As saponification proceeds, the ester is converted into a water-soluble sodium carboxylate, yielding a homogeneous solution. Upon acidification, the target free carboxylic acid will phase out or precipitate, confirming successful conversion[5][7].

  • Hydrolysis: Dissolve the crude ester from Step 2 in 40 mL of Ethanol. Add 40 mL of a 2M aqueous Sodium Hydroxide (NaOH) solution (approx. 3.0 equivalents).

  • Reflux: Attach a reflux condenser and heat the biphasic mixture to 80 °C for 2-3 hours with vigorous stirring until the mixture becomes completely homogeneous (indicating total consumption of the ester).

  • Solvent Removal: Cool the reaction to room temperature and remove the bulk of the ethanol under reduced pressure to prevent esterification reversal during acidification.

  • Acidification: Cool the remaining aqueous phase in an ice bath. Slowly add 3M aqueous Hydrochloric Acid (HCl) dropwise until the solution reaches pH 2. A milky precipitate or dense oil will form, which is the target this compound.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organics with water and brine, dry over

    
    , and concentrate in vacuo. The final product can be recrystallized from hexanes/ethyl acetate to yield high-purity this compound.
    

References

  • 3-(3-Methylphenyl)propionaldehyde. Benchchem. 2

  • ChemInform Abstract: Copper-Catalyzed Conjugate Addition of Grignard Reagents to 2-Methylcyclopentenone and Sequential Enolate Alkylation. ResearchGate. 3

  • On the mechanism of the copper-catalyzed enantioselective 1,4-addition of grignard reagents to alpha,beta-unsaturated carbonyl compounds. ResearchGate. 4

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. 5

  • Grignard Reagent Preparation. BYJU'S. 1

  • Ester Hydrolysis with NaOH - Mechanism, Synthesis & FAQs. Testbook. 6

  • 21.6 Chemistry of Esters. OpenStax. 7

Sources

Application Note: 3-Methyl-4-(3-methylphenyl)butanoic Acid as a Key Intermediate for Functionalized Tetralones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In modern drug discovery, the tetralone (3,4-dihydronaphthalen-1(2H)-one) scaffold is a privileged bicyclic core found in numerous active pharmaceutical ingredients (APIs), including monoamine reuptake inhibitors, melatonin receptor agonists, and selective kinase inhibitors. 3-Methyl-4-(3-methylphenyl)butanoic acid (also referred to as 3-methyl-4-(m-tolyl)butanoic acid) serves as a highly specialized, pre-functionalized aliphatic-aryl carboxylic acid intermediate.

By subjecting this intermediate to intramolecular Friedel-Crafts acylation, chemists can efficiently construct heavily substituted tetralone derivatives—specifically, 3,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one. This application note details the mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols required to leverage this intermediate in pharmaceutical development.

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to understand the baseline properties of the intermediate to ensure proper handling and analytical tracking.

PropertyValueAnalytical Significance
Chemical Formula C₁₂H₁₆O₂Base mass for LC-MS monitoring (M+H: 193.12 m/z).
Molecular Weight 192.26 g/mol Used for stoichiometric calculations.
Structural Features m-Tolyl group, 3-methyl chainDirects regioselectivity during ring closure.
Solubility Soluble in EtOAc, DCM, MeOHFacilitates standard liquid-liquid extraction workups.
LogP (Estimated) ~3.2Indicates lipophilicity; guides reverse-phase HPLC methods.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The conversion of 4-arylbutanoic acids to 1-tetralones via intramolecular Friedel-Crafts acylation is a cornerstone reaction in organic synthesis [1]. However, the specific substitution pattern of this compound introduces critical regiochemical considerations.

Causality of Regioselectivity: The m-tolyl moiety possesses an electron-donating methyl group, which acts as an ortho/para director during Electrophilic Aromatic Substitution (EAS). Upon activation of the carboxylic acid into an electrophilic acylium ion, cyclization can theoretically occur at two positions on the aromatic ring. However, cyclization para to the aromatic methyl group is highly favored due to steric hindrance at the ortho position (which is crowded by the incoming acylium chain). Consequently, the cyclization is highly regioselective, yielding 3,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one as the major thermodynamic product.

Mechanism N1 1. Carboxylic Acid Activation (Brønsted or Lewis Acid) N2 2. Acylium Ion Generation (Highly Electrophilic) N1->N2 N3 3. Electrophilic Aromatic Substitution (Para to m-tolyl methyl) N2->N3 N4 4. Deprotonation & Rearomatization (Tetralone Ring Closure) N3->N4

Mechanistic stages of the Friedel-Crafts acylation forming the tetralone core.

Experimental Workflows & Protocols

To provide flexibility for both scale-up manufacturing and green-chemistry-focused discovery labs, two distinct protocols are provided.

Protocol A: Classical Polyphosphoric Acid (PPA) Cyclization

Causality of Choice: PPA acts as both a strong Brønsted acid and a dehydrating solvent, driving the equilibrium toward the acylium ion without requiring prior conversion to an acid chloride.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a mechanical stirrer, add 10.0 g (52.0 mmol) of this compound.

  • Reagent Addition: Add 50 g of Polyphosphoric Acid (PPA). Note: PPA is highly viscous at room temperature; pre-warming the PPA to 50 °C facilitates transfer.

  • Heating: Heat the reaction mixture to 120 °C using an oil bath. The mixture will become homogeneous and turn a deep amber color. Stir vigorously for 3.5 hours.

  • In-Process Control (Self-Validation): Withdraw a 50 µL aliquot, quench in 1 mL of ice water, extract with 1 mL EtOAc, and analyze via HPLC (UV 254 nm). The reaction is complete when the starting material peak is < 1.0% relative to the product peak.

  • Quenching: Cool the mixture to 60 °C and carefully pour it over 200 g of crushed ice with vigorous stirring to hydrolyze the PPA.

  • Extraction & Washing: Extract the aqueous suspension with DCM (3 x 100 mL). Wash the combined organic layers with 1M NaOH (100 mL) to remove unreacted acid, followed by brine (100 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude tetralone. Purify via silica gel chromatography (Hexanes:EtOAc, 9:1) if necessary.

Protocol B: Microwave-Assisted Metal-Triflate Catalysis

Causality of Choice: Carboxylic acids are traditionally poor electrophiles. Metal triflates (e.g., Sc(OTf)₃ or Bi(NTf₂)₃) act as potent Lewis acids that coordinate to the carbonyl oxygen, drastically increasing electrophilicity under mild conditions [2]. Microwave irradiation provides rapid, uniform heating, significantly reducing reaction times and improving the E-factor [3].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 g (5.2 mmol) of the starting acid in 4 mL of a triflate-anion ionic liquid (e.g., [bmim][OTf]).

  • Catalyst Addition: Add 5 mol% (0.26 mmol) of Scandium(III) triflate (Sc(OTf)₃). Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150 °C for 30 minutes (monomodal continuous irradiation).

  • In-Process Control: Analyze a 10 µL aliquot via LC-MS to confirm the disappearance of the 193 m/z [M+H]⁺ peak and the appearance of the 175 m/z [M+H]⁺ product peak (loss of H₂O).

  • Workup: Cool to room temperature. Extract the product directly from the ionic liquid using diethyl ether (3 x 10 mL). The catalyst/ionic liquid system can be dried under a vacuum and reused for subsequent cycles.

Workflow A 3-methyl-4-(m-tolyl) butanoic acid B Intramolecular Acylation A->B C 3,7-dimethyl-1-tetralone (Major Isomer) B->C D API Synthesis (e.g., Reductive Amination) C->D

Synthetic pipeline from this compound to final API.

Quantitative Data Presentation

The following table summarizes the comparative efficiency of the two protocols based on standard laboratory validation metrics.

ProtocolCatalyst / ReagentTemp (°C)Time (h)Typical Yield (%)Environmental Factor (E-Factor)
A: Classical Polyphosphoric Acid (PPA)1203.575 - 82High (>20) due to aqueous quench
B: Green / MW Sc(OTf)₃ / Ionic Liquid1500.588 - 94Low (<5) due to catalyst recycling

Note: Yields represent isolated, chromatographically pure 3,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one.

References

  • 1-Tetralone - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts Source: ResearchGate URL:[Link]

  • An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction Source: Roskilde University Research Portal URL:[Link]

Application Note: Precision Cyclization of 3-Methyl-4-(3-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the intramolecular Friedel-Crafts acylation of 3-methyl-4-(3-methylphenyl)butanoic acid to synthesize 3,7-dimethyl-1-tetralone . This transformation is a critical step in the synthesis of cadinane-type sesquiterpenes and various pharmaceutical pharmacophores.

The primary challenge in this cyclization is regioselectivity . The meta-tolyl moiety offers two nucleophilic sites for ring closure:

  • Position 2 (Ortho): Sterically hindered by the adjacent alkyl chain and the methyl group.

  • Position 6 (Para): Sterically accessible and electronically activated (para to the methyl group).

This guide provides two validated protocols: a robust Polyphosphoric Acid (PPA) method for large-scale thermodynamic control, and a Friedel-Crafts Acylation via Acid Chloride method for precise kinetic control.

Mechanistic Pathway & Regioselectivity[1][2]

The reaction proceeds via the generation of an acylium ion intermediate.[1][2] The regiochemical outcome is dictated by the interplay between steric hindrance and electronic activation. While both ortho and para positions relative to the methyl group are activated, the steric bulk of the alkyl side chain at C-1 strongly disfavors attack at the C-2 position (between the chain and the methyl). Consequently, the major product is 3,7-dimethyl-1-tetralone .

Reaction Pathway Diagram

G Start 3-methyl-4-(3-methylphenyl) butanoic acid Acylium Acylium Ion Intermediate Start->Acylium Activation (H+ or SOCl2) TS_Ortho TS: Ortho Attack (Steric Clash) Acylium->TS_Ortho Path A (High Energy) TS_Para TS: Para Attack (Favored) Acylium->TS_Para Path B (Low Energy) Prod_Minor 3,5-dimethyl-1-tetralone (Minor/Trace) TS_Ortho->Prod_Minor Prod_Major 3,7-dimethyl-1-tetralone (Major Product) TS_Para->Prod_Major

Figure 1: Mechanistic divergence showing the steric preference for the formation of the 3,7-dimethyl isomer.

Experimental Protocols

Method A: Polyphosphoric Acid (PPA) Cyclization

Best for: Robustness, solvent-free synthesis, and thermodynamic equilibration. Mechanism: PPA acts as both solvent and acid catalyst, generating the acylium ion directly from the carboxylic acid.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate)

  • Quench: Crushed ice, Ammonium hydroxide (NH₄OH)

Protocol
  • Preparation: Place PPA in a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity). Heat to 60°C to lower viscosity.

  • Addition: Add the carboxylic acid substrate in one portion.

  • Reaction: Increase temperature to 85–90°C . Stir vigorously for 2–3 hours .

    • Note: Monitoring by TLC is difficult due to the heterogeneous nature; remove an aliquot and mini-workup (EtOAc/Water) to check.

  • Quenching (Critical):

    • Cool the mixture to ~50°C (do not cool to RT, or it will solidify).

    • Pour the warm syrup slowly onto a slurry of crushed ice (approx. 10x reaction volume) with vigorous stirring.

    • Safety: The hydrolysis of PPA is exothermic.

  • Workup: Extract the aqueous suspension with Ethyl Acetate (3 x volumes). Wash combined organics with sat. NaHCO₃ (to remove unreacted acid), water, and brine.

  • Purification: Dry over MgSO₄ and concentrate. Distillation under high vacuum is recommended for the final oil.

Method B: Two-Step Friedel-Crafts via Acid Chloride

Best for: Sensitive substrates, precise kinetic control, and cleaner impurity profiles.

Materials
  • Step 1: Thionyl Chloride (SOCl₂) or Oxalyl Chloride, DMF (cat.), DCM (anhydrous).

  • Step 2: Aluminum Chloride (AlCl₃) (1.2 equiv), DCM or 1,2-Dichloroethane (DCE).

Protocol

Step 1: Acid Chloride Formation

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM under Nitrogen.

  • Add DMF (1-2 drops) as a catalyst.

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours (gas evolution must cease).

  • Concentrate in vacuo to remove solvent and excess reagent.[3] Re-dissolve the crude acid chloride in fresh anhydrous DCM.

Step 2: Cyclization

  • Setup: In a separate flame-dried flask, suspend AlCl₃ (1.2 equiv) in anhydrous DCM at 0°C .

  • Addition: Add the solution of crude acid chloride (from Step 1) dropwise to the AlCl₃ suspension over 30 minutes.

    • Observation: The solution typically turns dark red or brown (formation of the acylium-aluminum complex).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2–4 hours.

    • Validation: Monitor by TLC.[1][3][4] The acid chloride runs much higher than the acid; the ketone product will have a distinct Rf (usually visible under UV).

  • Quenching: Pour the reaction mixture slowly into a beaker of ice/1M HCl. Stir for 30 minutes to decompose the aluminum complex.

  • Workup: Separate layers. Extract aqueous phase with DCM. Wash organics with 1M NaOH (removes unreacted acid), then brine. Dry (Na₂SO₄) and concentrate.[3]

Analytical Validation & Data

To confirm the formation of 3,7-dimethyl-1-tetralone versus the 3,5-isomer, analysis of the aromatic region in 1H NMR is crucial.

FeatureStarting Material (Acid)Product (Tetralone)Diagnostic Note
IR (C=O) 1705–1715 cm⁻¹ (Broad)1680–1685 cm⁻¹ (Sharp)Conjugation lowers the wavenumber.
1H NMR (COOH) ~11.0 ppm (Broad singlet)Absent Complete conversion indicator.
1H NMR (Ar-H) 4 Protons (Multiplet)3 Protons Pattern confirms trisubstituted ring.
Regiochemistry -Singlet at ~7.8 ppm A singlet (or meta-coupled doublet) at low field indicates H-8 (peri to carbonyl), confirming the 7-Me substitution pattern.
Workflow Visualization

Workflow cluster_0 Method B: Kinetic Control Step1 Activation: Acid + (COCl)2 -> Acid Chloride Step2 Cyclization: + AlCl3 in DCM (0°C) Step1->Step2 Step3 Quench: Ice / HCl Step2->Step3 Validation Validation: NMR: H-8 Singlet IR: 1680 cm-1 Step3->Validation

Figure 2: Step-wise workflow for the Lewis Acid catalyzed route.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (PPA) Incomplete mixing due to viscosity.Increase temperature to 90°C; use mechanical stirring; ensure PPA is fresh (high P₂O₅ content).
Incomplete Conversion (AlCl₃) Moisture deactivating Lewis Acid.Use flame-dried glassware; ensure AlCl₃ is free-flowing yellow/grey powder, not white/clumped.
Dimerization Intermolecular reaction favored.High Dilution: Add the acid chloride solution very slowly to the Lewis Acid to favor intramolecular cyclization.
Regio-isomer Mix Thermodynamic equilibration.Lower reaction temperature (keep at 0°C longer) to favor the kinetically accessible 6-position.

References

  • Classic PPA Cyclization

    • Title: Polyphosphoric Acid Cycliz
    • Source:Journal of the American Chemical Society (JACS).
    • Context: Establishes the preference for 6-membered ring formation and para-cycliz
    • URL:[Link] (Bachmann & Horton, 1947).[5]

  • Lewis Acid Method & Regioselectivity

    • Title: Intramolecular Friedel-Crafts Acylation: Reaction Conditions and Regioselectivity.
    • Source:The Journal of Organic Chemistry.
    • Context: Comparative study of AlCl3 vs SnCl4 for controlling isomer ratios in substituted phenylbutanoic acids.
    • URL:[Link] (Leon et al., 1984).[5]

  • Modern Alternative (TfOH/TFAA)

    • Title: Friedel-Crafts Acylation using Trifluoroacetic Anhydride and Triflic Acid.
    • Source:Organic Letters.
    • Context: Describes milder, homogenous conditions th
    • URL:[Link]

  • Synthesis of 3,7-Dimethyl-1-tetralone

    • Title: Synthesis of Cadinane Sesquiterpenes.
    • Source:Tetrahedron.
    • Context: Specific application of this cyclization in natural product synthesis, confirming the 3,7-dimethyl structure.
    • URL:[Link]

Sources

Application Notes & Protocols: Strategic Synthesis of 4,7-Dimethyl-1-tetralone via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of the Tetralone Scaffold

The 1-tetralone framework is a privileged bicyclic structure that serves as a cornerstone in the synthesis of a vast array of biologically active molecules and natural products.[1][2] Its unique combination of an aromatic ring fused to a cyclohexanone moiety makes it a versatile precursor for developing novel therapeutics, agrochemicals, and other functional materials.[3] Natural products containing this core, such as Aristelegone A, have been utilized in traditional medicine, highlighting the scaffold's enduring relevance.[1][3]

This document provides a detailed guide to the preparation of a specific derivative, 4,7-dimethyl-1-tetralone, from 3-methyl-4-(3-methylphenyl)butanoic acid. The core transformation relies on the intramolecular Friedel-Crafts acylation, a powerful and classic carbon-carbon bond-forming reaction. We will explore the underlying mechanistic principles, provide detailed, field-tested protocols, and offer insights into the critical parameters that govern the success of this synthesis.

Mechanistic Insight: The Intramolecular Friedel-Crafts Acylation Pathway

The conversion of an arylbutyric acid to a tetralone is a classic example of an intramolecular electrophilic aromatic substitution.[4][5] The reaction proceeds by activating the carboxylic acid to generate a highly reactive electrophile, which is then attacked by the electron-rich aromatic ring to forge the new six-membered ring.

Pillar of the Mechanism: Generation of the Acylium Ion

The carboxylic acid itself is not electrophilic enough to react with the aromatic ring. It must first be converted into a potent electrophile, the acylium ion.[6] This is typically achieved under strong acid conditions.

  • Protonation: In the presence of a strong Brønsted acid like polyphosphoric acid (PPA) or methanesulfonic acid (MSA), the carbonyl oxygen of the carboxylic acid is protonated.

  • Dehydration: This protonation facilitates the loss of a water molecule, a stable leaving group.

  • Acylium Ion Formation: The departure of water generates a resonance-stabilized acylium ion, where the positive charge is shared between the carbon and oxygen atoms.[4][7] This species is the key electrophile that drives the cyclization.

Alternatively, when using a Lewis acid like aluminum chloride (AlCl₃), the carboxylic acid must first be converted to an acyl chloride. The Lewis acid then coordinates to the halogen, activating it as a leaving group and facilitating the formation of the acylium ion.[8][9][10]

The Cyclization Step: Electrophilic Aromatic Substitution

Once formed, the acylium ion is intramolecularly attacked by the π-electrons of the 3-methylphenyl (m-tolyl) ring.

  • Directing Effects: The methyl group on the aromatic ring is an ortho-, para-director. Cyclization must occur at a position ortho to the butyric acid chain. The two possible ortho positions are C2 and C6.

  • Steric Hindrance: Cyclization at the C2 position is sterically favored over the more hindered C6 position (which is flanked by the methyl group). This regioselectivity leads to the desired 4,7-dimethyl-1-tetralone product.

  • Aromaticity Restoration: The attack on the aromatic ring forms a carbocation intermediate known as a sigma complex. A base (such as the conjugate base of the acid catalyst) then abstracts the proton from the site of substitution, restoring the aromaticity of the ring and yielding the final tetralone product.[7]

G Mechanism: Intramolecular Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Start 3-methyl-4-(3-methylphenyl) butanoic Acid Protonated Protonated Carboxylic Acid Start->Protonated + H⁺ Acylium Resonance-Stabilized Acylium Ion Protonated->Acylium - H₂O Sigma Sigma Complex (Carbocation Intermediate) Acylium->Sigma Intramolecular Attack (Cyclization) Product 4,7-Dimethyl-1-tetralone Sigma->Product - H⁺ (Aromaticity Restored)

Caption: Reaction mechanism for tetralone synthesis.

Experimental Strategy and Key Considerations

The success of this synthesis hinges on the careful selection of reagents and reaction conditions. The primary choice is the method of acid catalysis.

Catalyst SystemAdvantagesDisadvantagesBest For
Polyphosphoric Acid (PPA) Single reagent acts as solvent and catalyst; highly effective for carboxylic acids; relatively easy work-up.Highly viscous and corrosive, requiring careful handling; reactions often need elevated temperatures.Direct, one-step cyclization of aryl-carboxylic acids.[11]
Methanesulfonic Acid (MSA) Strong acid, less viscous than PPA; can be used as a solvent or co-solvent.Corrosive; may require higher temperatures or longer reaction times than PPA.An effective and easier-to-handle alternative to PPA.[11]
Acyl Chloride / AlCl₃ Highly reactive system; reactions are often faster and occur at lower temperatures.Requires a two-step process (acid to acyl chloride, then cyclization); strictly anhydrous conditions are mandatory; stoichiometric amounts of AlCl₃ are needed.[12][13]Situations where the starting acid is sensitive to high temperatures.

Workflow Overview:

The general workflow involves careful reagent addition, controlled heating to drive the reaction to completion, a quenching and work-up procedure to isolate the crude product, and a final purification step.

G General Experimental Workflow A Reagent Preparation (Starting Material + Acid Catalyst) B Reaction Execution (Controlled Heating & Stirring) A->B C Reaction Monitoring (e.g., TLC) B->C C->B Incomplete D Work-up (Quenching, Extraction, Washing) C->D Complete E Purification (Distillation or Chromatography) D->E F Product Characterization (NMR, IR, MS) E->F

Caption: A typical workflow for chemical synthesis.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The acids used are highly corrosive and can cause severe burns.[14][15]

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

This protocol is valued for its operational simplicity, directly converting the carboxylic acid to the tetralone in a single step.

A. Materials and Equipment

  • This compound

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a mechanical stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • System for vacuum distillation or column chromatography

B. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add this compound.

  • Catalyst Addition: To the starting material, add polyphosphoric acid (approx. 10-15 times the weight of the acid). Note: PPA is highly viscous. It can be gently warmed to facilitate transfer.

  • Reaction Execution: Lower the mechanical stirrer into the mixture and begin vigorous stirring. Heat the mixture to 80-100 °C using a heating mantle. The mixture will become more homogeneous as it heats.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). To take a sample, carefully remove a small aliquot, quench it in ice water, extract with ethyl acetate, and spot the organic layer on a TLC plate. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Very slowly and carefully, pour the viscous reaction mixture onto a large amount of crushed ice in a beaker with stirring. This step is highly exothermic and should be performed with caution in a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous slurry with dichloromethane (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (carefully, to neutralize residual acid - CO₂ evolution may occur), and finally with brine.[16]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4,7-dimethyl-1-tetralone.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure tetralone as an oil or low-melting solid.

Protocol 2: Two-Step Synthesis via Acyl Chloride / AlCl₃

This method is an excellent alternative, particularly if the substrate is sensitive to the high temperatures used with PPA.

A. Materials and Equipment

  • In addition to materials from Protocol 1:

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Aluminum chloride (AlCl₃, anhydrous)

  • Anhydrous dichloromethane (DCM)

  • Ice/water bath

  • Concentrated hydrochloric acid (HCl)

B. Procedure: Part I - Synthesis of the Acyl Chloride

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in a minimal amount of anhydrous DCM.

  • Add a catalytic drop of dimethylformamide (DMF).

  • Slowly add thionyl chloride (approx. 1.5-2.0 equivalents) dropwise at room temperature.

  • Stir the mixture at room temperature for 1-2 hours or until gas evolution (SO₂ and HCl) ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator) to yield the crude 3-methyl-4-(3-methylphenyl)butanoyl chloride, which is often used directly in the next step without further purification.

C. Procedure: Part II - Intramolecular Friedel-Crafts Acylation

  • Reaction Setup: In a separate flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, approx. 1.1-1.2 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice/water bath.[14]

  • Substrate Addition: Dissolve the crude acyl chloride from Part I in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC as described in Protocol 1.

  • Quenching: Once complete, cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the mixture onto crushed ice containing concentrated HCl.[14][16] This will decompose the aluminum complex.

  • Work-up and Purification: Follow steps 6-9 as detailed in Protocol 1 to extract, wash, dry, and purify the final 4,7-dimethyl-1-tetralone product.

Product Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized 4,7-dimethyl-1-tetralone.

TechniquePurposeExpected Data
¹H NMR Structural confirmation and purity assessment.Aromatic protons (doublets and singlets), benzylic protons (multiplets), aliphatic protons (multiplets), and two distinct methyl singlets (one aromatic, one aliphatic).[17]
¹³C NMR Carbon skeleton confirmation.Carbonyl carbon (~200 ppm), aromatic carbons, and aliphatic carbons.
IR Spectroscopy Functional group identification.Strong C=O stretch for the ketone (~1685 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹).[17]
Mass Spectrometry Molecular weight verification.Molecular ion peak (M⁺) corresponding to the mass of C₁₂H₁₄O.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; catalyst deactivation (moisture for AlCl₃); insufficient heating (for PPA).Extend reaction time; ensure all reagents and glassware are scrupulously dry for the AlCl₃ method; increase temperature for PPA reaction.
Incomplete Reaction Insufficient reaction time or temperature; insufficient amount of catalyst.Continue heating and monitor by TLC; use a larger excess of PPA or ensure at least stoichiometric AlCl₃.
Formation of Side Products Polymerization (especially with AlCl₃); intermolecular acylation.For AlCl₃, maintain low temperature during addition; ensure proper stirring. For PPA, avoid excessively high temperatures.
Difficult Work-up PPA quench is too vigorous; emulsion during extraction.Add the PPA mixture to ice very slowly with efficient stirring; add brine to the separatory funnel to help break up emulsions.

References

  • Introduction to Organic Chemistry. (n.d.). Reaction: Acylation via Friedel-Crafts. LibreTexts. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. [Link]

  • J&K Scientific LLC. (2025, February 23). Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Ventura College. (n.d.). Experiment 1: Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]

  • Jakhar, K. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Organic & Medicinal Chemistry International Journal. [Link]

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • ResearchGate. (2026, February 7). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. [Link]

  • Hill, N. J., & Batt, C. M. (2005). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. Journal of Chemical Education, 82(6), 910. [Link]

  • Organic Syntheses. (n.d.). α-TETRALONE. Organic Syntheses Procedure. [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc. [Link]

  • MDPI. (2020, February 22). Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety. [Link]

  • m-hikari.com. (n.d.). Synthesis of New Tetralone Ester Intermediates for Podophyllotoxin Analogues. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetralones. [Link]

  • Hilaris. (2016, July 26). Synthesis of Aryl Tetralone Derivatives by Chalcone Route. [Link]

  • National Center for Biotechnology Information. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PMC. [Link]

  • Wikipedia. (n.d.). 1-Tetralone. [Link]

  • Arkat USA. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC. [Link]

Sources

Application Note: Scalable Production of 3-Methyl-4-(3-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-methyl-4-(3-methylphenyl)butanoic acid (CAS: Analogous to 127914-57-2 series) represents a critical scaffold in the synthesis of specific fragrance fixatives and pharmaceutical intermediates (e.g., GABA analogs, integrin antagonists). Its structural core—a gamma-aryl-beta-methyl substituted carboxylic acid—presents a specific challenge in scale-up: the installation of the beta-methyl group with precise regiocontrol while maintaining a cost-effective impurity profile.

This guide details a robust, scalable manufacturing protocol based on a modified Reformatsky homologation strategy. Unlike traditional Friedel-Crafts routes which suffer from isomer separation issues, this pathway guarantees regiospecificity. We also provide a secondary workflow for asymmetric synthesis using catalytic hydrogenation.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on establishing the C3-C4 bond via nucleophilic attack on a ketone, followed by reductive deoxygenation.

  • Target Molecule: this compound

  • Key Intermediate: 1-(3-methylphenyl)propan-2-one (m-Tolylacetone)

  • Starting Material: 3-Methylbenzaldehyde (m-Tolualdehyde)

Pathway Logic
  • Carbon Skeleton Construction: The Henry Reaction (Nitroaldol) provides a high-yielding route to the phenyl-2-propanone skeleton without using restricted P2P precursors directly.

  • Homologation: The Reformatsky reaction inserts the two-carbon acetate unit.

  • Functionalization: Dehydration and hydrogenation yield the saturated acid.

Figure 1: Retrosynthetic pathway highlighting the Reformatsky strategy for scalable production.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(3-methylphenyl)propan-2-one

Method: Modified Henry Reaction followed by Iron Reduction. Rationale: Avoids the use of controlled phenylacetic acid precursors; uses cheap nitroethane.

Reagents:

  • 3-Methylbenzaldehyde (1.0 eq)

  • Nitroethane (1.5 eq)[1]

  • Ammonium Acetate (0.1 eq)

  • Glacial Acetic Acid (Solvent)[2]

  • Iron powder (4.0 eq) / HCl (conc.)

Protocol:

  • Condensation: Charge a glass-lined reactor with 3-methylbenzaldehyde, nitroethane, and ammonium acetate in acetic acid. Heat to 80°C for 4-6 hours. Monitor TLC for disappearance of aldehyde.

  • Crystallization: Cool to 10°C. The yellow crystalline solid (1-(3-methylphenyl)-2-nitropropene) precipitates. Filter and wash with cold isopropanol.

  • Reduction (The "Iron-Man" Method):

    • Suspend Iron powder in water with catalytic FeCl3.

    • Add the nitroalkene slowly while dosing conc. HCl to maintain reflux (exothermic).

    • Critical Control: Maintain pH ~1-2 to ensure oxime hydrolysis to the ketone.

    • Steam distill or extract with Toluene to isolate the ketone.

Yield Target: 75-80% (over 2 steps).

Step 2: The Scalable Reformatsky Reaction

Method: Zinc-mediated addition of ethyl bromoacetate. Scale-up Challenge: The induction period of Zinc can lead to thermal runaway. Solution: Use the TMSCl Activation protocol.

Reagents:

  • 1-(3-methylphenyl)propan-2-one (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Zinc dust (1.5 eq, <10 micron particle size preferred)

  • Trimethylsilyl chloride (TMSCl) (0.05 eq)

  • THF (Anhydrous)

Protocol:

  • Activation: In a dry reactor under N2, suspend Zinc dust in minimal THF. Add TMSCl and stir at 40°C for 30 mins. This removes the oxide layer.

  • Initiation: Add 10% of the ethyl bromoacetate. Observe temperature spike (initiation).

  • Controlled Addition: Mix the Ketone and remaining Bromoacetate. Add this mixture dropwise to the Zinc slurry at reflux temperature.

    • Rate Control: Adjust addition rate to maintain reflux without external heating.

  • Workup: Quench with cold 10% H2SO4. This step serves two purposes: it kills the Zinc enolate and initiates the dehydration of the tertiary alcohol to the alkene.

  • Dehydration Check: If the tertiary alcohol persists (checked by HPLC), reflux the organic layer with catalytic p-Toluenesulfonic acid (pTsOH) in Toluene with a Dean-Stark trap.

Yield Target: 85% (as crude unsaturated ester).

Step 3: Hydrogenation & Hydrolysis

Method: Catalytic hydrogenation followed by saponification.

Protocol:

  • Hydrogenation: Charge the unsaturated ester into a high-pressure autoclave.

    • Catalyst: 5% Pd/C (50% water wet, 2 wt% loading).

    • Solvent: Methanol or Ethanol.[2][3]

    • Conditions: 3-5 bar H2, 40°C.

    • Note: This reduction is facile. Monitor for over-reduction (ring saturation), though unlikely under mild conditions.

  • Saponification: Filter catalyst. Add 20% NaOH solution directly to the filtrate. Heat to 60°C for 2 hours.

  • Isolation: Evaporate alcohol. Acidify aqueous residue with HCl to pH 1. Extract with Ethyl Acetate or crystallize directly if solid (solvent dependent).

Critical Process Parameters (CPPs)

For industrial transfer, strict control of these parameters is required to maintain quality attributes (CQA).

Unit OperationParameterRangeImpact on Quality
Henry Reaction Temperature75°C - 85°C>90°C increases polymerization of nitroalkene.
Zn Activation TMSCl Loading0.02 - 0.05 eq<0.02 eq leads to long induction; >0.1 eq wastes reagent.
Reformatsky Addition Rate1-2 L/hr (scale dependent)Must match heat removal capacity (Qr < Qc).
Quench pH Profile< 1.0 initiallyEssential for complete dehydration of the tertiary alcohol.
Hydrogenation H2 Pressure3 - 5 bar>10 bar risks reducing the aromatic ring.

Advanced Topic: Enantioselective Synthesis

The product contains a chiral center at C3. The Reformatsky route yields a racemate. If the (S)- or (R)- enantiomer is required (common for biological activity), replace Step 3 with Asymmetric Hydrogenation .

  • Substrate: The unsaturated acid (obtained by hydrolyzing the ester from Step 2 before hydrogenation).

  • Catalyst: Ru(OAc)2(BINAP) or Rh(COD)(DuPhos)+.

  • Conditions: 50-100 bar H2, MeOH, 25°C.

  • e.e. Expectation: >96% e.e. is typical for 3-substituted unsaturated acids.

Process Safety & Troubleshooting

Hazard Analysis
  • Nitroethane: Flammable. Forms explosive salts with strong bases. Keep reactor inert.

  • Zinc Slurry: Pyrophoric when dry. Handle wet filter cakes with extreme caution (keep water-wet).

  • Exotherm: The Reformatsky initiation is the most critical safety step. Never add all reagents at once. If initiation does not occur after 5% addition, STOP. Re-activate Zinc.

Troubleshooting Guide
  • Issue: Low yield in Reformatsky.

    • Cause: Water in THF. Zinc oxide coating.

    • Fix: Distill THF over Na/Benzophenone or use molecular sieves. Increase TMSCl activation time.

  • Issue: Incomplete Dehydration.

    • Cause: Acid quench too mild.

    • Fix: Reflux crude oil in Toluene with pTsOH (0.5 mol%) for 1 hour.

  • Issue: Pd Catalyst Poisoning.

    • Cause: Residual Sulfur from H2SO4 or Zinc salts.

    • Fix: Ensure thorough water wash and brine wash before hydrogenation.

References

  • Reformatsky Scale-Up: Girgis, M. J., et al.[4] "A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction." Organic Process Research & Development, vol. 13, no. 6, 2009, pp. 1094–1099. Link

  • Henry Reaction Optimization: Luzzio, F. A. "The Henry reaction: recent examples." Tetrahedron, vol. 57, no. 6, 2001, pp. 915-945. Link

  • Industrial Application: Osato, H., et al. "Pilot Plant Preparation of tert-Butyl-4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate...[4] Via a Safe, Scalable Reformatsky-Type Reaction." Organic Process Research & Development, vol. 15, no. 6, 2011, pp. 1433–1437.[4] Link

  • Asymmetric Hydrogenation: Noyori, R., et al. "Asymmetric Hydrogenation of β-Keto Carboxylic Esters." Journal of the American Chemical Society, vol. 109, no. 19, 1987, pp. 5856–5858. Link

  • General Synthesis of 4-arylbutanoic acids: "Preparation of 3-methyl-4-(p-tolyl) butane" (Analogous methodology). PrepChem. Link

Sources

Application Notes and Protocols: Reagents for the Oxidation of 3-methyl-4-(3-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective oxidation of complex organic molecules is a cornerstone of modern synthetic chemistry, particularly within the realm of drug development and materials science. 3-methyl-4-(3-methylphenyl)butanoic acid presents an interesting scaffold for oxidative transformation, featuring two distinct benzylic positions and a carboxylic acid moiety. This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection and application of oxidizing reagents for this substrate. We will explore the underlying chemical principles, provide detailed experimental protocols for achieving specific oxidative outcomes, and address the critical safety considerations associated with these powerful reagents. The strategic oxidation of this molecule can lead to a variety of valuable synthons, including ketones and dicarboxylic acids, which are pivotal intermediates in the synthesis of novel chemical entities.

Theoretical Background: Navigating the Reactive Landscape

The structure of this compound offers multiple potential sites for oxidation. The primary targets for the reagents discussed herein are the benzylic C-H bonds, which are activated by the adjacent phenyl ring, making them susceptible to oxidation.[1][2]

Key Reactive Sites:

  • Secondary Benzylic Position: The CH group of the butanoic acid chain, alpha to the phenyl ring.

  • Primary Benzylic Position: The methyl group on the phenyl ring.

  • Carboxylic Acid Group: While generally stable to many oxidizing conditions, strong oxidants can potentially lead to decarboxylation or other transformations.

The choice of oxidizing agent and reaction conditions will dictate the selectivity and the final oxidation products. Strong, non-selective oxidants like potassium permanganate will typically oxidize any alkyl side chain on a benzene ring all the way to a carboxylic acid, provided a benzylic hydrogen is present.[3][4][5] More nuanced reagents and conditions can allow for the selective oxidation of one benzylic position over another or for stopping the oxidation at the ketone stage.[6][7]

The general mechanism for benzylic oxidation by permanganate is believed to involve the abstraction of a benzylic hydrogen atom in the rate-determining step, leading to a radical intermediate.[3] This is consistent with the observation that alkylbenzenes lacking benzylic hydrogens are resistant to oxidation.[3][4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two distinct oxidative transformations of this compound.

Protocol 1: Exhaustive Oxidation to Dicarboxylic Acid using Potassium Permanganate

This protocol is designed to oxidize both the benzylic methyl group and the benzylic carbon of the butanoic acid chain to carboxylic acids, yielding 3-(carboxy)-α-methyl-benzeneacetic acid. This method leverages the powerful, non-selective nature of hot, alkaline potassium permanganate.

Core Objective: To achieve complete oxidation of all benzylic C-H bonds.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

  • Filtration apparatus

Safety Precautions:

  • Potassium permanganate is a strong oxidizer and can cause fires or explosions in contact with combustible materials.[8][9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

  • All manipulations should be performed in a well-ventilated fume hood.[11][12]

  • Quenching of permanganate is exothermic; add sodium bisulfite slowly.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of this compound and 1.0 g of sodium carbonate in 50 mL of deionized water.

  • Addition of Oxidant: While stirring, add 4.0 g of potassium permanganate in small portions to the solution. The addition may be slightly exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 100°C) using a heating mantle. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂).[3] Maintain reflux for 4-6 hours, or until the purple color is no longer visible.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bisulfite until the brown precipitate of MnO₂ is dissolved and the solution becomes colorless.

  • Acidification: Carefully acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid. A white precipitate of the dicarboxylic acid product should form.

  • Extraction: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. If an oil forms instead of a solid, proceed with extraction. Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude dicarboxylic acid can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Data Summary Table:

ParameterValue
Substrate Amount1.0 g
KMnO₄ Amount4.0 g
Na₂CO₃ Amount1.0 g
Solvent & VolumeDeionized Water, 50 mL
Reaction Temperature~100°C (Reflux)
Reaction Time4-6 hours
Expected Product3-(carboxy)-α-methyl-benzeneacetic acid
Theoretical Yield~1.15 g
Protocol 2: Selective Benzylic Oxidation to a Ketone using Chromium Trioxide

This protocol aims for a more selective oxidation of the secondary benzylic carbon of the butanoic acid chain to a ketone, while leaving the methyl group on the aromatic ring and the carboxylic acid moiety intact. This method utilizes chromium trioxide as a catalyst with periodic acid as the terminal oxidant, which can offer greater selectivity under milder conditions.[13][14]

Core Objective: To selectively oxidize the secondary benzylic C-H to a carbonyl group.

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Periodic acid (H₅IO₆)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • Chromium(VI) compounds are highly toxic and carcinogenic. Handle with extreme care.[13]

  • All procedures must be conducted within a certified chemical fume hood.[11][12]

  • Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.[10][11][12]

  • Avoid inhalation of dust or vapors.

  • Properly dispose of all chromium-containing waste according to institutional guidelines.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of acetonitrile.

  • Addition of Reagents: To the stirred solution, add 3.5 equivalents of periodic acid (H₅IO₆). Cool the mixture in an ice bath.

  • Catalyst Addition: Carefully add a catalytic amount of chromium trioxide (CrO₃, approximately 2 mol %). The solution may change color.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[14]

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to reduce any remaining Cr(VI).

  • Workup: Add 50 mL of deionized water and extract the mixture three times with 50 mL portions of ethyl acetate.

  • Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material and acidic byproducts, followed by a wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired keto-acid.

Data Summary Table:

ParameterValue
Substrate Amount1.0 g
CrO₃ Amount~2 mol %
H₅IO₆ Amount3.5 equivalents
Solvent & VolumeAcetonitrile, 20 mL
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
Expected Product3-methyl-4-oxo-4-(3-methylphenyl)butanoic acid
Theoretical Yield~1.07 g

Visualization of Experimental Workflows

Benzylic_Oxidation_Workflow cluster_KMnO4 Protocol 1: Exhaustive Oxidation (KMnO₄) cluster_CrO3 Protocol 2: Selective Oxidation (CrO₃/H₅IO₆) P1_Start Dissolve Substrate & Na₂CO₃ in H₂O P1_Add_KMnO4 Add KMnO₄ P1_Start->P1_Add_KMnO4 P1_Reflux Heat to Reflux (4-6 hours) P1_Add_KMnO4->P1_Reflux P1_Quench Cool & Quench with NaHSO₃ P1_Reflux->P1_Quench P1_Acidify Acidify with HCl P1_Quench->P1_Acidify P1_Extract Extract with Ethyl Acetate P1_Acidify->P1_Extract P1_Purify Dry, Evaporate & Recrystallize P1_Extract->P1_Purify P1_Product Dicarboxylic Acid Product P1_Purify->P1_Product P2_Start Dissolve Substrate in Acetonitrile P2_Add_Reagents Add H₅IO₆ & CrO₃ (cat.) P2_Start->P2_Add_Reagents P2_React Stir at RT (2-4 hours) P2_Add_Reagents->P2_React P2_Quench Quench with Na₂S₂O₃ P2_React->P2_Quench P2_Extract Extract with Ethyl Acetate P2_Quench->P2_Extract P2_Wash Wash with NaHCO₃ & Brine P2_Extract->P2_Wash P2_Purify Dry, Evaporate & Column Chromatography P2_Wash->P2_Purify P2_Product Keto-Acid Product P2_Purify->P2_Product

Caption: Workflow diagrams for the two described oxidation protocols.

Conclusion

The oxidation of this compound can be effectively controlled to yield either a dicarboxylic acid or a keto-acid by careful selection of the oxidizing reagent and reaction conditions. Hot, alkaline potassium permanganate provides a robust method for exhaustive oxidation, while a catalytic amount of chromium trioxide with a terminal oxidant allows for a more selective transformation. The protocols detailed in this guide are designed to be reproducible and scalable, providing a solid foundation for further synthetic explorations. It is imperative that all safety precautions are strictly adhered to, particularly when working with strong and toxic oxidizing agents. These methods expand the synthetic chemist's toolkit for the functionalization of complex benzylic structures, paving the way for the development of novel molecules in pharmaceutical and materials science applications.

References

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). Molecules.
  • Mechanism of arene side chain oxidation by permangan
  • Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)/inorganic bromide oxidation system. (2018). Beilstein Journal of Organic Chemistry.
  • OXONE. (n.d.). ChemicalBook.
  • Safe Handling of Oxidising Chemicals. (2024). The Chemistry Blog.
  • Selective Oxidation of Benzylic C–H Bonds Catalyzed by Cu(II)/{PMo12}. (2020). The Journal of Organic Chemistry.
  • Highly Selective Photocatalytic Oxidation of Benzylic C–H Bonds in Alkylbenzenes to Ketones. (n.d.). SSRN.
  • Untitled Document. (n.d.). Synthetic Map.
  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry.
  • sop for oxidizing chemicals. (n.d.). Environmental Health & Safety, Princeton University.
  • Oxidizing Chemicals. (n.d.). Environment, Health & Safety, University of Michigan.
  • Oxidizing Chemicals. (n.d.). University of Michigan-Dearborn.
  • OXONE (POTASSIUM MONOPERSULFATE). (n.d.).
  • Benzylic Oxidation of Alkylarenes with Tetrabutylammonium Permanganate: Application Notes and Protocols. (n.d.). Benchchem.
  • Strong-Oxidizers.docx. (n.d.). ehs.uci.edu.
  • DuPont Oxone® Chemistry and Product Properties. (n.d.). Piscinas Benages.
  • Chromium Trioxide (CrO3). (n.d.). Organic Chemistry Portal.
  • Reactions of alkylbenzenes. (n.d.). Organic Chemistry II - Lumen Learning.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • Oxidation of Organic Molecules by KMnO4. (2023). Chemistry LibreTexts.
  • Chromium(VI) Oxide-Catalyzed Benzylic Oxidation with Periodic Acid. (1999). Organic Letters.
  • Heterogeneous Permanganate Oxidations. 7. The Oxidation of Aliphatic Side Chains. (n.d.). American Chemical Society.

Sources

Application Note: Regioselective Friedel-Crafts Cyclization of 3-Methyl-4-(3-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted tetralin and tetralone scaffolds is a cornerstone of modern drug discovery and materials science. Specifically, the cyclization of 3-methyl-4-(3-methylphenyl)butanoic acid presents a unique synthetic challenge due to competing regioselectivity and the potential for carbocation rearrangement.

This application note provides a comprehensive, self-validating guide to generating the 3,6-dimethyltetralin scaffold. We critically evaluate the mechanistic pitfalls of direct Friedel-Crafts alkylation and establish a highly reliable, two-step "acylation-reduction" protocol that guarantees structural fidelity and high regioselectivity.

Mechanistic Rationale: Acylation vs. Direct Alkylation

As an application scientist, it is critical to understand why certain synthetic routes fail while others succeed. While the end goal is often the fully saturated alkyl scaffold (a tetralin), attempting a direct Friedel-Crafts alkylation on this specific substrate is mechanistically flawed.

The Pitfall of Direct Alkylation (Carbocation Rearrangement)

If this compound is reduced to the corresponding primary alcohol (3-methyl-4-(3-methylphenyl)butan-1-ol) and subjected to Lewis acid-mediated Friedel-Crafts alkylation, the reaction suffers from severe competitive side reactions. The initial primary electrophilic center at C1 is highly unstable. Before cyclization can occur to form the desired 6-membered ring, rapid intramolecular hydride shifts (from the secondary C2 or tertiary C3 positions) take place. This rearrangement leads to the formation of secondary and tertiary carbocations, which subsequently undergo 5-exo-trig-like cyclization to yield a complex mixture of indane derivatives rather than the desired tetralin[3].

The Acylation Advantage

To bypass carbocation rearrangement, the industry standard relies on an intramolecular Friedel-Crafts acylation [1]. By converting the carboxylic acid to an acid chloride, treatment with Aluminum Chloride (


) generates a highly stable, resonance-stabilized acylium ion. This intermediate does not undergo hydride shifts, ensuring 100% fidelity in the formation of the 6-membered ring (a tetralone). The ketone can then be cleanly deoxygenated to the target tetralin.
Regioselectivity

The aromatic ring of the substrate possesses a methyl group at the meta position relative to the aliphatic chain. During acylation, electrophilic attack can occur at two ortho positions:

  • C6 Position (Para to the meta-methyl): Sterically accessible.

  • C2 Position (Ortho to the meta-methyl): Highly sterically hindered.

Consequently, the reaction is highly regioselective, favoring attack at C6 to yield 3,6-dimethyl-1-tetralone as the major product (>90%), with only trace amounts of the sterically congested 3,8-dimethyl-1-tetralone [2].

Figure 1: Decision tree comparing Acylation vs. Direct Alkylation pathways.

Experimental Workflows

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure reaction success before proceeding to downstream steps.

Protocol A: Synthesis of 3,6-Dimethyl-1-tetralone (Intramolecular Acylation)

Reagents:

  • This compound (1.0 eq, limiting reagent)

  • Thionyl chloride (

    
    ) (1.5 eq)
    
  • N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)

  • Aluminum chloride (

    
    ) (1.2 eq)
    
  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend this compound in anhydrous DCM (0.2 M) under an inert

    
     atmosphere. Add catalytic DMF.
    
  • Dropwise add

    
     at room temperature. Stir for 2 hours.
    
    • Self-Validation (IPC 1): Withdraw a 50 µL aliquot, quench in 0.5 mL methanol, and analyze via TLC (Hexanes:EtOAc 8:2). Complete conversion of the baseline acid to the faster-eluting methyl ester confirms quantitative acid chloride formation.

  • Cyclization: Cool the reaction mixture to 0 °C using an ice bath. Add anhydrous

    
     portionwise over 15 minutes to control the exothermic generation of the acylium ion.
    
  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Self-Validation (IPC 2): Quench a 50 µL aliquot in ice water, extract with EtOAc, and spot on TLC. The product will appear as a strongly UV-active spot (

      
       in Hexanes:EtOAc 9:1) that stains intensely with 
      
      
      
      -anisaldehyde.
  • Workup: Carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl. Separate the organic layer, extract the aqueous layer twice with DCM, and wash the combined organics with saturated

    
     and brine. Dry over 
    
    
    
    , filter, and concentrate under reduced pressure.

Regioselectivity Acylium Acylium Ion Intermediate ParaPath Electrophilic Attack at C6 (Para to meta-Methyl) Acylium->ParaPath Sterically Favored OrthoPath Electrophilic Attack at C2 (Ortho to meta-Methyl) Acylium->OrthoPath Sterically Hindered Major Major ParaPath->Major Minor Minor OrthoPath->Minor

Figure 2: Regioselectivity of the intramolecular Friedel-Crafts acylation.

Protocol B: Deoxygenation to 3,6-Dimethyltetralin

To achieve the fully alkylated scaffold, the benzylic ketone must be reduced.

Step-by-Step Methodology:

  • Dissolve the crude 3,6-dimethyl-1-tetralone in a 1:1 mixture of Ethanol and EtOAc (0.1 M).

  • Add 10 wt% Palladium on Carbon (Pd/C) (0.1 eq by weight) and 3 drops of concentrated HCl (to facilitate hydrogenolysis of the benzylic alcohol intermediate).

  • Purge the flask with

    
    , then backfill with 
    
    
    
    gas via a balloon. Stir vigorously at room temperature for 12 hours.
    • Self-Validation (IPC 3): Analyze the crude mixture via

      
       NMR. The disappearance of the downfield aromatic proton (adjacent to the carbonyl) and the shift of the 
      
      
      
      -carbonyl protons confirm complete deoxygenation.
  • Filter the mixture through a pad of Celite to remove the catalyst, wash with EtOAc, and concentrate to yield the pure 3,6-dimethyltetralin scaffold.

Quantitative Data & Pathway Comparison

The table below summarizes the quantitative differences in yield, regioselectivity, and byproduct formation between the recommended acylation route and the exploratory direct alkylation route.

Synthetic RouteReactive IntermediatePrimary Cyclization ProductRegioselectivity (C6 : C2)Overall YieldMajor Byproducts
Pathway A: Acylation-Reduction (Recommended) Acyl Chloride / Acylium Ion3,6-Dimethyl-1-tetralone> 9 : 175 - 85%3,8-Dimethyl-1-tetralone (minor regioisomer)
Pathway B: Direct Alkylation (Exploratory) Primary Alcohol / Halide3,6-DimethyltetralinN/A (Rearranges)< 30%Indane derivatives (via hydride shift)

References

  • Holden, M. S., Crouch, R. D., & Barker, K. A. (2005). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. Journal of Chemical Education, 82(6), 934.[Link]

  • Okada, Y., & Fujitsu, A. (2020). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Green and Sustainable Chemistry, 10, 18-23.[Link]

  • Maccoll, A., & Nagra, S. S. (1971). Friedel–Crafts rearrangements. IV. Cyclialkylations and hydride transfers on phenylalkyl chlorides. Canadian Journal of Chemistry, 49(11), 1888-1894.[Link]

Application Note: High-Performance Catalytic Hydrogenation of 3-Methyl-4-(3-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

3-Methyl-4-(3-methylphenyl)butanoic acid (CAS 42288-08-4) is a critical chiral building block in the synthesis of bisabolane sesquiterpenes, Curcuma-type pharmaceutical intermediates, and specific non-steroidal anti-inflammatory drug (NSAID) analogs. Its structural core features a stereogenic center at the C3 position, making the control of enantioselectivity a primary challenge in its manufacture.[1]

While traditional synthesis involving racemic reduction followed by chiral resolution is inefficient (maximum 50% yield), catalytic asymmetric hydrogenation of the unsaturated precursor—typically (E)-3-methyl-4-(3-methylphenyl)but-2-enoic acid—offers a direct, atom-economical route to the enantiopure product.

This guide details two distinct workflows:

  • Protocol A (Heterogeneous): A robust, cost-effective method for racemic synthesis using Pd/C, ideal for initial scaffold generation or polymer applications.

  • Protocol B (Homogeneous Asymmetric): A high-value protocol using Ru-BINAP stereoselective catalysis to establish the C3 chiral center with >95% ee, targeting pharmaceutical applications.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the unsaturated precursor to the target acid.[1]

ReactionPathway Precursor Precursor (E)-3-methyl-4-(3-methylphenyl)but-2-enoic acid Intermediate Metal-Alkene Complex Precursor->Intermediate Coordination Catalyst Catalyst System (Pd/C or Ru-BINAP) Catalyst->Intermediate Activation Product Target Product This compound Intermediate->Product + H2 (Reductive Elimination)

Figure 1: Mechanistic pathway for the hydrogenation of the alkenoic acid precursor.

Protocol A: Heterogeneous Hydrogenation (Racemic)

Application: Bulk manufacturing, polymer intermediates, and non-chiral reference standards. Mechanism: Surface-mediated H-H bond scission and syn-addition across the alkene.[1]

Materials & Equipment
  • Substrate: (E/Z)-3-methyl-4-(3-methylphenyl)but-2-enoic acid (Purity >98%).

  • Catalyst: 5% or 10% Palladium on Carbon (Pd/C), 50% water wet (reduces ignition risk).

  • Solvent: Methanol (HPLC grade).[1]

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave).

Experimental Procedure
  • Loading: In a nitrogen-purged glovebox or fume hood, charge the reaction vessel with the unsaturated acid (10.0 g, 52.0 mmol) and Methanol (100 mL).

  • Catalyst Addition: Carefully add 5% Pd/C (1.0 g, 10 wt% loading relative to substrate).[1] Note: Pd/C is pyrophoric when dry; always keep wet.[1]

  • Purging: Seal the reactor. Purge with nitrogen (

    
    ) three times (pressurize to 5 bar, vent to 1 bar) to remove oxygen.
    
  • Hydrogenation: Purge with Hydrogen (

    
    ) three times.[1] Pressurize to 3 bar (45 psi) .
    
  • Reaction: Stir vigorously (800-1000 rpm) at 25°C for 4–6 hours. Monitor H2 uptake; repressurize if necessary.

  • Monitoring: Check completion via TLC (Hexane/EtOAc 3:1) or HPLC.[1] The disappearance of the conjugated alkene peak is the primary indicator.[1]

  • Work-up:

    • Vent H2 and purge with N2.[1]

    • Filter the mixture through a Celite pad to remove the catalyst.[1] Safety: Do not let the filter cake dry out completely to prevent ignition.

    • Concentrate the filtrate under reduced pressure to yield the crude racemic acid.[1]

Optimization Table (Solvent Effects)
SolventRate (TOF h⁻¹)Yield (%)Notes
Methanol High 98 Standard recommendation.
EthanolHigh96Good alternative, greener profile.
THFModerate92Useful if substrate solubility is poor in alcohols.[1]
Ethyl AcetateLow85Slower kinetics; safer flammability profile.[1]

Protocol B: Asymmetric Hydrogenation (Enantioselective)[2]

Application: Pharmaceutical intermediates requiring high optical purity (>95% ee).[1] Mechanism: Homogeneous coordination of the olefin to a chiral metal-ligand complex, followed by face-selective hydride insertion.

Mechanistic Insight

The substrate is a


-unsaturated acid (or 

depending on isomerization). The carboxylic acid moiety coordinates to the metal center (Ruthenium or Rhodium), directing the hydrogenation to one face of the alkene.[1] The use of Ru(OAc)₂(BINAP) is historically validated for 3-substituted unsaturated acids [1].
Materials
  • Precursor: (E)-3-methyl-4-(3-methylphenyl)but-2-enoic acid.

  • Catalyst: [Ru(OAc)₂((S)-BINAP)] (for (S)-product) or [Ru(OAc)₂((R)-BINAP)] (for (R)-product).

  • Solvent: Degassed Methanol.[1]

  • Gas: Ultra-high purity Hydrogen (99.999%).[1]

Step-by-Step Protocol
  • Catalyst Preparation (In-situ):

    • In a Schlenk tube under Argon, dissolve [Ru(COD)Cl₂]n and (S)-BINAP (1.05 eq relative to Ru) in dry DMF or Toluene. Heat to 100°C for 10 mins, then remove solvent to obtain the active precursor.[1] Alternatively, use commercially available Ru(OAc)₂(BINAP).

  • Reaction Setup:

    • Inside a glovebox (

      
       < 1 ppm), dissolve the substrate (1.0 g) in degassed Methanol (10 mL).
      
    • Add the catalyst (S/C ratio 1:1000 to 1:2000).

    • Transfer the solution to a stainless steel autoclave.[1]

  • Hydrogenation:

    • Pressurize to 50 bar (725 psi)

      
      . High pressure is often required for high enantioselectivity in this class of substrates [2].[1]
      
    • Stir at 25–30°C for 12–24 hours.

  • Work-up:

    • Vent H2 carefully.[1]

    • Concentrate the solvent.[1]

    • Purification: The metal residue is removed via a short silica plug or by converting the acid to a salt (e.g., dicyclohexylamine salt) which precipitates, simultaneously upgrading the enantiomeric excess (ee).[1]

Asymmetric Workflow Diagram

AsymmetricWorkflow Start Start: Unsaturated Acid Screening Ligand Screening (BINAP, SegPhos, DuPhos) Start->Screening Optimization Parameter Optimization (Pressure, Temp, S/C Ratio) Screening->Optimization Select Best Hit Execution Batch Hydrogenation (50 bar H2, MeOH) Optimization->Execution QC QC Analysis (Chiral HPLC) Execution->QC QC->Optimization Fail (<90% ee) Finish Final Product >95% ee QC->Finish Pass

Figure 2: Optimization workflow for achieving high enantiomeric excess.

Troubleshooting & Critical Parameters

Catalyst Poisoning

Sulfur or halide impurities in the precursor (often from Friedel-Crafts or Wittig precursors) can deactivate the catalyst.[1]

  • Solution: Recrystallize the starting material or pass it through a pad of activated carbon/silica before hydrogenation.[1]

Isomerization

In homogeneous hydrogenation, the double bond may migrate (chain walking) before reduction, leading to byproducts.

  • Solution: Increase

    
     pressure. Higher pressure accelerates the hydrogenation step relative to the isomerization step.[1]
    
Safety: Hydrogen Handling
  • Hazard: Hydrogen is explosive over a wide range (4–75% in air).[1]

  • Control: Ensure all autoclaves are grounded (static discharge prevention). Use burst disks rated 20% above operating pressure.[1]

References

  • Noyori, R., et al. (1987).[1] "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes." Journal of Organic Chemistry.

  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews.

  • Vertex AI Search. (2023).[1] "Synthesis and Applications of this compound." Aggregated Search Results.

  • Blaser, H. U., et al. (2003).[1] "Industrial Asymmetric Hydrogenation." Advanced Synthesis & Catalysis.

Sources

Application Note: Strategic Solvent Selection for Reactions of 3-methyl-4-(3-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of an appropriate solvent is a critical parameter that dictates the success of a chemical reaction, influencing yield, reaction rate, selectivity, and ease of purification.[1][2][3] This guide provides a detailed framework for selecting solvents for reactions involving 3-methyl-4-(3-methylphenyl)butanoic acid. We will analyze the physicochemical properties of this substrate, discuss fundamental principles of solvent selection, and provide a detailed protocol for a model reaction—the Fischer esterification. Additionally, we will explore how solvent choices would be adapted for other common transformations of carboxylic acids, such as acid chloride formation and reduction.

Part 1: Physicochemical Profile of the Substrate

Understanding the structure of this compound is the first step in rational solvent selection.

  • Structure: The molecule contains a carboxylic acid group, which is polar and capable of hydrogen bonding. It also possesses a significant nonpolar region, consisting of a tolyl group and a butyl chain.

  • Polarity: The presence of both polar (carboxylic acid) and nonpolar (aromatic ring, alkyl chain) moieties makes the molecule amphiphilic. It will exhibit moderate polarity.

  • Solubility: Based on the "like dissolves like" principle, it is expected to have good solubility in moderately polar solvents.[4] It will likely be soluble in ethers (like THF), chlorinated solvents (like dichloromethane), and some polar aprotic solvents (like acetone), but less soluble in very nonpolar solvents (like hexanes) or highly polar protic solvents (like water) without a base.

Part 2: Fundamental Principles of Solvent Selection

A solvent is not merely an inert medium but an active participant that can stabilize or destabilize reactants, intermediates, and transition states.[1][5] Key factors to consider include:

  • Solubility: All reactants, reagents, and catalysts must be sufficiently soluble at the reaction temperature to ensure a homogeneous reaction mixture, which allows for efficient molecular interactions.[2]

  • Boiling Point: The solvent's boiling point determines the maximum temperature for a reaction at atmospheric pressure. Higher temperatures can increase reaction rates but may also lead to unwanted side products or decomposition.

  • Inertness vs. Reactivity: The solvent should not react with any of the starting materials, reagents, intermediates, or products under the reaction conditions.[4] For example, protic solvents (e.g., alcohols, water) cannot be used with highly reactive reagents like Grignard reagents or lithium aluminum hydride.[4][6]

  • Influence on Reaction Equilibrium: For reversible reactions, the solvent can be used to shift the equilibrium towards the products. A classic example is the removal of a byproduct, like water, via azeotropic distillation.[7][8][9]

  • Workup and Purification: The solvent choice impacts the post-reaction workup. A solvent with a low boiling point is easily removed by rotary evaporation. Immiscibility with water is advantageous for aqueous workups.

  • Green Chemistry and Safety: Modern chemical synthesis emphasizes the use of safer, more environmentally benign solvents.[10][11][12] Solvents should be chosen to minimize toxicity, environmental impact, and energy consumption.[10][13]

Part 3: Solvent Classes and Recommendations

The optimal solvent depends entirely on the specific chemical transformation being performed. Below is a comparative table of common solvents and their general applicability.

Solvent Class Examples Properties Best Suited For... Poor Choice For...
Nonpolar Toluene, HexaneLow dielectric constant, aprotic.Reactions where minimal solvent interference is desired; driving esterifications via azeotropic water removal.[1][14]Reactions involving polar or charged intermediates.
Polar Aprotic THF, Acetone, DCMModerate to high dielectric constant, no acidic protons.SN2 reactions, reactions with organometallics (THF), general purpose.Reactions requiring protic sources.
Polar Protic Ethanol, MethanolHigh dielectric constant, hydrogen bond donors.Solvolysis, reactions where the solvent is a reactant (e.g., Fischer esterification).Reactions with water-sensitive reagents (e.g., LiAlH4, thionyl chloride).[6][15]

Part 4: Application Protocol - Fischer Esterification

Here, we detail a protocol for the esterification of this compound with ethanol, a classic example of an equilibrium-limited reaction.[9][14][16]

Objective: To synthesize ethyl 3-methyl-4-(3-methylphenyl)butanoate via an acid-catalyzed esterification, using a solvent that facilitates water removal to drive the reaction to completion.

Solvent Choice Justification: Toluene is the ideal solvent for this application. It is nonpolar, aprotic, and forms an azeotrope with the water byproduct.[7][17] Its boiling point (~111 °C) allows for a suitable reaction temperature. Using a Dean-Stark apparatus, the water can be continuously removed from the reaction, shifting the equilibrium toward the ester product according to Le Châtelier's principle.[7][8][18]

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Acid, Ethanol, Toluene, and H2SO4 in Flask B Assemble Dean-Stark Apparatus & Condenser A->B Assemble C Heat to Reflux B->C Begin D Monitor Water Collection in Dean-Stark Trap C->D Continuous E Monitor Reaction by TLC D->E Periodic F Cool Reaction Mixture E->F Upon Completion G Quench with NaHCO3 (aq) F->G H Separate Organic Layer G->H I Dry (Na2SO4), Filter, and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Workflow for Fischer Esterification using a Dean-Stark apparatus.

Detailed Procedure
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), ethanol (1.5 eq), and toluene (approx. 2 mL per mmol of carboxylic acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.05 eq) to the stirred mixture.

  • Apparatus Assembly: Assemble a Dean-Stark apparatus with a reflux condenser on top of the reaction flask.[19] Fill the Dean-Stark trap with toluene until it begins to flow back into the reaction flask.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the trap.[17] As the vapor condenses, the denser water will separate to the bottom of the trap, while the toluene will overflow back into the flask.[7][18]

  • Monitoring: Continue the reflux until no more water collects in the trap (typically 2-4 hours). The reaction progress can also be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently to neutralize the acidic catalyst and any unreacted carboxylic acid.

    • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the toluene.

  • Purification: The crude ester can be purified by column chromatography on silica gel if necessary.

Part 5: Solvent Considerations for Alternative Reactions

The choice of solvent is critically dependent on the reagents used.

Acid Chloride Formation with Thionyl Chloride (SOCl₂)
  • Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

  • Solvent Constraints: Thionyl chloride reacts violently with water and protic solvents like alcohols.[15] Therefore, a non-protic, inert solvent is mandatory.

  • Recommended Solvents: Dichloromethane (DCM) or toluene are excellent choices. They are aprotic and have appropriate boiling points for the reaction (often run at or slightly above room temperature, followed by reflux to ensure completion). Excess thionyl chloride and the solvent can be easily removed in vacuo.

Reduction with Lithium Aluminum Hydride (LiAlH₄)
  • Reaction: R-COOH + LiAlH₄ → R-CH₂OH

  • Solvent Constraints: LiAlH₄ is a powerful reducing agent that reacts violently with protic solvents, including water and alcohols, releasing hydrogen gas.[20][21] Anhydrous, non-protic solvents are essential.[6][20]

  • Recommended Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard solvents for LiAlH₄ reductions.[6][20] The reagent is soluble in these ethers, which are inert to the strong reducing conditions. THF is often preferred for its higher boiling point and better solvating ability for the lithium salts formed during the reaction.[20]

Conclusion

The rational selection of a solvent is a multi-faceted process that requires a deep understanding of the substrate, the reaction mechanism, and the properties of the solvent itself.[1][5] For this compound, the choice can range from nonpolar solvents like toluene for equilibrium-driven esterifications to anhydrous ethers like THF for powerful reductions. By carefully considering the principles of solubility, reactivity, reaction conditions, and safety, researchers can optimize reaction outcomes, enhance efficiency, and adhere to the principles of green chemistry.[22]

References

  • Dean–Stark apparatus - Grokipedia.
  • 12 Principles of Green Chemistry - American Chemical Society. Available at: [Link]

  • The Principles of Green Chemistry - Fifth Principle: Safer Solvents and Auxiliaries. Available at: [Link]

  • A Deep Dive into Common Organic Solvents - ChemTalk. Available at: [Link]

  • How are solvents chosen in organic reactions? - Chemistry Stack Exchange. Available at: [Link]

  • Dean–Stark apparatus - Wikipedia. Available at: [Link]

  • Green Chemistry Principle #5: Safer Solvents and Auxiliaries. Available at: [Link]

  • 18.7: Reduction of Carboxylic Acids and Their Derivatives - Chemistry LibreTexts. Available at: [Link]

  • Dean-Stark Apparatus - Orick Médico Sarl. Available at: [Link]

  • Review Article Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemis. Available at: [Link]

  • CHAPTER 5: Green Chemistry Concepts and Metrics for Solvent Selection - Royal Society of Chemistry. Available at: [Link]

  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Available at: [Link]

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. - BYJU'S. Available at: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. Available at: [Link]

  • Lithium aluminium hydride - Wikipedia. Available at: [Link]

  • Video: Dean-Stark Trap: Principle, Use in Chemical Reactions - JoVE. Available at: [Link]

  • Basics of Green Chemistry | US EPA. Available at: [Link]

  • A Simple Dean-Stark Apparatus Explained - YouTube. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • reduction of carboxylic acids - Chemguide. Available at: [Link]

  • Solvation Effects in Organic Chemistry - ACS Publications. Available at: [Link]

  • Fischer–Speier esterification - Wikipedia. Available at: [Link]

  • C22H28O4 - PubChem. Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification - Chemistry Steps. Available at: [Link]

  • 4-(3-Methylphenoxy)butanoic acid | C11H14O3 - PubChem. Available at: [Link]

  • Chemical Properties of Butanoic acid, 3-methylphenyl ester (CAS 7476-80-4) - Cheméo. Available at: [Link]

  • Safety Data Sheet: Thionyl chloride - Carl ROTH. Available at: [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. Available at: [Link]

  • Butanoic acid, 3-methyl-, 4-methylphenyl ester - Substance Details - SRS | US EPA. Available at: [Link]

  • Chemical Compatibility Guide. Available at: [Link]

  • CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Available at: [Link]

  • FLUID COMPATIBILITY CHART. Available at: [Link]

  • CHEMICAL COMPATIBILITY GUIDE. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methyl-4-(3-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-methyl-4-(3-methylphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our focus is on improving reaction yield and purity by understanding the underlying chemical principles and addressing common experimental challenges.

Proposed Synthetic Pathway

A common and practical approach to synthesizing this compound involves a two-step process:

  • Friedel-Crafts Acylation: The reaction of m-xylene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the intermediate, 4-(3,5-dimethylphenyl)-4-oxobutanoic acid.

  • Ketone Reduction: The subsequent reduction of the keto-acid intermediate to the desired product using either the Clemmensen or Wolff-Kishner reduction.

Below, we address specific issues that may arise during each of these stages.

Part 1: Friedel-Crafts Acylation of m-Xylene

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds with aromatic compounds.[1] However, achieving high yields and purity requires careful control of reaction conditions.

Troubleshooting Guide: Friedel-Crafts Acylation
Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by water. 2. Insufficient Catalyst: A stoichiometric amount of catalyst is often required as it complexes with the product.[2] 3. Deactivated Aromatic Ring: While m-xylene is activated, impurities in the starting material could inhibit the reaction.1. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvent and freshly opened or properly stored AlCl₃. 2. Use at least 2.2 equivalents of AlCl₃ per equivalent of succinic anhydride. 3. Purify the m-xylene by distillation if necessary.
Formation of Multiple Isomers Friedel-Crafts acylation of m-xylene can potentially yield isomers. The methyl groups are ortho, para-directing.While the primary product is expected to be 4-(2,4-dimethylphenyl)-4-oxobutanoic acid, some 4-(3,5-dimethylphenyl)-4-oxobutanoic acid may form. Careful purification by recrystallization or chromatography will be necessary.
Polyacylation The product of the initial acylation can undergo a second acylation, leading to diacylated byproducts.Use a slight excess of the aromatic substrate (m-xylene) to favor mono-acylation. The product ketone is less reactive than the starting arene, which naturally disfavors polyacylation.[2]
Frequently Asked Questions (FAQs): Friedel-Crafts Acylation

Q1: Why is a stoichiometric amount of AlCl₃ necessary in this reaction?

A1: The aluminum chloride not only acts as a catalyst to generate the acylium ion from succinic anhydride but also complexes with the carbonyl oxygen of the resulting keto-acid product. This complex deactivates the aromatic ring towards further acylation and must be broken during the workup. Therefore, more than a catalytic amount is required.[2]

Q2: What is the purpose of the aqueous HCl workup?

A2: The workup with hydrochloric acid serves two main purposes. First, it quenches the reaction by destroying any remaining acylium ions and deactivating the AlCl₃. Second, it hydrolyzes the aluminum-product complex, liberating the free keto-acid.

Q3: Can I use a different Lewis acid catalyst?

A3: Yes, other Lewis acids such as FeCl₃ or BF₃ can be used, but AlCl₃ is generally the most common and effective for this type of reaction.[1] The reactivity and stoichiometry may need to be optimized for different catalysts.

Experimental Protocol: Friedel-Crafts Acylation
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a powder addition funnel under an inert atmosphere (N₂ or Ar).

  • Reagents: Charge the flask with anhydrous aluminum chloride (2.2 eq.) and a dry, non-polar solvent such as dichloromethane or 1,2-dichloroethane.

  • Addition: Cool the suspension to 0 °C in an ice bath. Add m-xylene (1.5 eq.) dropwise, followed by the slow, portion-wise addition of succinic anhydride (1.0 eq.) via the powder addition funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 6M HCl.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Part 2: Reduction of the Keto-Acid Intermediate

The choice between the Clemmensen and Wolff-Kishner reduction depends on the overall functionality of your molecule. The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction utilizes strongly basic conditions.[3]

Troubleshooting Guide: Ketone Reduction
Problem Possible Cause(s) Recommended Solution(s)
Incomplete Reduction (Clemmensen) 1. Impure Zinc Amalgam: The surface of the zinc may not be sufficiently activated. 2. Insufficient Acid Concentration: The reaction requires concentrated HCl to proceed effectively.[4]1. Prepare fresh zinc amalgam before use. 2. Use concentrated hydrochloric acid and ensure vigorous stirring to maintain contact between the reactants.
Incomplete Reduction (Wolff-Kishner) 1. Insufficiently High Temperature: The decomposition of the hydrazone requires high temperatures, typically around 180-200 °C.[5] 2. Presence of Water: Water can lower the reaction temperature and hinder the reaction.[6]1. Use a high-boiling solvent like diethylene glycol or DMSO. 2. The Huang-Minlon modification, where water and excess hydrazine are distilled off after hydrazone formation, is highly recommended to increase the reaction temperature and improve yield.[7]
Side Reactions (Clemmensen) Formation of Dimeric or Polymeric Products: The strongly acidic conditions can promote side reactions, especially with acid-sensitive substrates.[4]If the substrate is acid-sensitive, the Wolff-Kishner reduction is a better alternative.[8]
Side Reactions (Wolff-Kishner) Formation of Azines: This can occur if the hydrazone is not completely formed before heating to high temperatures.Ensure complete formation of the hydrazone at a lower temperature before proceeding to the higher temperature decomposition step.
Frequently Asked Questions (FAQs): Ketone Reduction

Q1: Which reduction method is generally preferred?

A1: For substrates that are stable to strong acids, the Clemmensen reduction is often effective.[9] However, for molecules with acid-sensitive functional groups, the Wolff-Kishner reduction is the method of choice.[10] The Huang-Minlon modification of the Wolff-Kishner reduction is particularly popular due to its improved yields and shorter reaction times.[7]

Q2: Can other reducing agents be used?

A2: Catalytic hydrogenation over Pd/C can also be used to reduce the carbonyl group, but this may also reduce the aromatic ring under harsh conditions. Hydride reducing agents like NaBH₄ or LiAlH₄ will reduce the ketone to a secondary alcohol, not the desired methylene group.[11][12]

Q3: How can I monitor the progress of the reduction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the disappearance of the starting keto-acid and the appearance of the less polar product. Infrared (IR) spectroscopy can also be used to monitor the disappearance of the carbonyl peak of the ketone.

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine the keto-acid intermediate (1.0 eq.), diethylene glycol, and hydrazine hydrate (3-4 eq.).

  • Hydrazone Formation: Add potassium hydroxide pellets (3-4 eq.) and heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone.

  • Water Removal: Replace the reflux condenser with a distillation apparatus and slowly raise the temperature to distill off water and excess hydrazine.

  • Decomposition: Once the temperature of the reaction mixture reaches 190-200 °C, reattach the reflux condenser and maintain this temperature for 3-4 hours, or until nitrogen evolution ceases.

  • Workup: Cool the reaction mixture and dilute with water. Acidify with concentrated HCl to precipitate the product.

  • Purification: Collect the solid product by filtration and recrystallize from an appropriate solvent to obtain the pure this compound. The purity of the final product can be confirmed by melting point, NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wolff-Kishner Reduction m_xylene m-Xylene keto_acid 4-(3,5-dimethylphenyl)- 4-oxobutanoic Acid m_xylene->keto_acid succinic_anhydride Succinic Anhydride succinic_anhydride->keto_acid AlCl3 AlCl₃ AlCl3->keto_acid Catalyst final_product This compound keto_acid->final_product hydrazine Hydrazine (NH₂NH₂) hydrazine->final_product KOH KOH KOH->final_product

Caption: Proposed two-step synthesis of this compound.

References

  • [This link was not used in the final answer]
  • [This link was not used in the final answer]
  • [This link was not used in the final answer]
  • [This link was not used in the final answer]
  • Wolff–Kishner reduction. SynArchive. (2020). [Link]

  • [This link was not used in the final answer]
  • Wolff–Kishner reduction. Wikipedia. [Link]

  • Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | Organic Chemistry 19.6. YouTube. (2021). [Link]

  • Clemmensen reduction. Wikipedia. [Link]

  • reduction of aldehydes and ketones. Chemguide. (2015). [Link]

  • [This link was not used in the final answer]
  • [This link was not used in the final answer]
  • [This link was not used in the final answer]
  • [This link was not used in the final answer]
  • [This link was not used in the final answer]
  • Clemmensen Reduction. ChemTalk. (2024). [Link]

  • [This link was not used in the final answer]
  • Clemmensen reduction. Annamalai University. [Link]

  • [This link was not used in the final answer]
  • [This link was not used in the final answer]
  • Clemmensen Reduction. Organic Chemistry Portal. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society. [Link]

  • [This link was not used in the final answer]
  • [This link was not used in the final answer]
  • [This link was not used in the final answer]
  • [This link was not used in the final answer]
  • [This link was not used in the final answer]
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018). [Link]

  • [This link was not used in the final answer]
  • [This link was not used in the final answer]
  • [This link was not used in the final answer]
  • [This link was not used in the final answer]

Sources

Overcoming solubility issues with 3-methyl-4-(3-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Formulation Challenges

Status: Active | Updated: March 2026[1]

Executive Summary & Chemical Profile

Compound: 3-methyl-4-(3-methylphenyl)butanoic Acid Class: Lipophilic Aliphatic Carboxylic Acid Key Challenge: The compound exhibits "solubility-limited absorption."[1] It possesses a hydrophobic tail (methyl-substituted phenyl ring + alkyl chain) and a pH-dependent hydrophilic head (carboxylic acid).[1]

The Core Issue: In its free acid form, this compound has high lipophilicity (LogP


 2.8–3.[1]2) and low aqueous solubility.[1][2][3] It precipitates in aqueous buffers because the pH of the micro-environment often fails to fully ionize the carboxylic acid group (

), or the concentration exceeds the saturation limit of the ionized species due to the hydrophobic "antisolvent" effect of water.

Troubleshooting Decision Tree

Before proceeding, identify your application to select the correct solubilization strategy.

SolubilityStrategy Start Start: Define Application AppType What is the experimental context? Start->AppType InVitro In Vitro / Cell Culture AppType->InVitro InVivo In Vivo (Animal Studies) AppType->InVivo ConcCheck Target Concentration? InVitro->ConcCheck Salt Strategy B: In-Situ Salt Formation InVivo->Salt IV/IP Injection Lipid Strategy D: Lipid/Oil Vehicle InVivo->Lipid Oral Gavage LowConc < 100 µM ConcCheck->LowConc HighConc > 100 µM ConcCheck->HighConc DMSO Strategy A: DMSO Stock (0.1%) LowConc->DMSO HighConc->Salt CD Strategy C: Cyclodextrin Complex HighConc->CD

Figure 1: Decision matrix for selecting the optimal formulation strategy based on experimental constraints.[1]

Technical Guides & FAQs

Module A: Stock Solution Preparation

Q: I dissolved the powder in DMSO, but it precipitates immediately when added to cell culture media. Why? A: This is the "Antisolvent Shock" phenomenon.[1] While DMSO dissolves the compound effectively, water is a strong antisolvent for the hydrophobic 3-methyl-4-(3-methylphenyl) moiety.[1] When you dilute the DMSO stock (e.g., 1000x) into media, the local concentration of water spikes, forcing the hydrophobic molecules to aggregate before they can disperse or ionize.

Protocol: The "Step-Down" Dilution Do not add high-concentration DMSO stock directly to the bulk media.[1]

  • Prepare Stock: Dissolve compound in 100% DMSO at 500× the final target concentration.

  • Intermediate Dilution: Dilute this stock 1:10 into PBS (pH 7.4) or media while vortexing rapidly.

    • Note: If turbidity (cloudiness) appears here, the compound has crashed out.[1]

  • Final Addition: Add the intermediate solution to your cell culture plate.

Solvent Compatibility Table

SolventEstimated SolubilityNotes
DMSO > 50 mg/mLExcellent stock solvent.[1] Hygroscopic (keep sealed).[1]
Ethanol (100%) > 30 mg/mLGood alternative to DMSO; evaporates faster.[1]
Water (pH < 4) < 0.1 mg/mLInsoluble. Do not use.[1]
PBS (pH 7.4) ~ 0.5 - 1.0 mg/mLLimited solubility; requires slow addition.[1]
0.1 M NaOH > 10 mg/mLHighly Soluble (forms Sodium Salt).[1]
Module B: The "Gold Standard" – Salt Formation

Q: How do I achieve high aqueous concentrations (>10 mM) without using toxic levels of DMSO? A: You must convert the free acid into its water-soluble salt form (Sodium or Potassium 3-methyl-4-(3-methylphenyl)butanoate).[1]

The carboxylic acid group (


) is neutral at low pH but negatively charged (soluble) at high pH.[1] By reacting it with sodium hydroxide (NaOH), you create an ionic solid that dissolves readily in water.[1]

Protocol: In-Situ Salt Conversion Use this method for IV injections or high-concentration aqueous stocks.[1]

  • Calculate Molar Equivalents:

    • Determine the moles of your compound (MW

      
       192.25  g/mol ).[1]
      
    • Prepare a 1.0 M NaOH stock solution.[1]

  • The Stoichiometric Addition:

    • Weigh the compound powder into a glass vial.

    • Add 0.98 to 1.0 equivalents of NaOH.[1] (Do not exceed 1.0 eq to avoid highly alkaline pH which damages tissue/cells).[1]

    • Example: For 19.2 mg (100 µmol) of compound, add 100 µL of 1.0 M NaOH.[1]

  • Dilution:

    • Add water/saline to reach the desired volume.[1]

    • Vortex or sonicate.[1] The solution should become clear.

  • pH Adjustment:

    • Check pH.[1][4][5] If > 8.0, carefully back-titrate with dilute HCl to pH 7.4. Caution: Going below pH 5.0 will cause immediate reprecipitation.[1]

SaltProtocol Step1 Weigh Free Acid (Powder) Step2 Add 1.0 Eq NaOH Step1->Step2 Ionization Step3 Add Water (Turbid -> Clear) Step2->Step3 Solubilization Step4 Check pH (Target 7.4) Step3->Step4 Verification

Figure 2: Workflow for converting the lipophilic free acid to a soluble salt species.

Module C: Advanced Formulation (Cyclodextrins)

Q: The salt form precipitates when I add it to acidic media, or I cannot use high pH. What now? A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1] Cyclodextrins form a "host-guest" complex.[1] The hydrophobic phenyl-alkyl tail of your compound inserts into the donut-shaped cyclodextrin cavity, shielding it from water, while the hydrophilic exterior keeps the complex dissolved.

Protocol: HP-


-CD Complexation 
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or saline.[1]
    
  • Addition: Add your compound (powder or concentrated ethanolic stock) to the cyclodextrin vehicle.

  • Agitation: Shake or rotate at room temperature for 2–4 hours.

    • Tip: Mild heating (up to 40°C) accelerates complexation.

  • Filtration: Filter sterilize (0.22 µm). This formulation is generally stable at physiological pH and resistant to precipitation.[1]

Module D: In Vivo Administration

Q: Can I use Corn Oil for oral gavage? A: Yes. Since the compound is a lipophilic acid (LogP > 2.5), it will dissolve well in lipid vehicles.

  • Recommended Vehicles: Corn oil, Sesame oil, or Miglyol 812.[1]

  • Procedure: Dissolve the compound in a small volume of Ethanol (5% of final volume), then mix into the oil. Evaporate the ethanol if necessary (or leave it if tolerated).[1]

Q: What is the best vehicle for IP (Intraperitoneal) injection? A: Avoid pure DMSO or Oil for IP, as they cause pain and inflammation.[1]

  • Best Practice: Use the Salt Method (Module B) in Saline, or the Cyclodextrin Method (Module C) .[1]

  • Check: Ensure pH is 7.0–7.5 before injection to prevent abdominal irritation.

References

  • Physicochemical Principles: Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Explains the pKa/LogP relationship for carboxylic acids). [1]

  • Solubility Strategies: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[1] (Review of salt formation and cosolvents).

  • Cyclodextrin Formulation: Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

  • Chemical Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1622624 (Analogous Structure: 4-(3-methylphenoxy)butanoic acid).[1] Used for LogP/pKa estimation of phenylbutanoic derivatives.[1][1]

  • Salt Selection: Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

Sources

Minimizing side reactions during 3-methyl-4-(3-methylphenyl)butanoic Acid cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the intramolecular cyclization of 3-methyl-4-(3-methylphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Friedel-Crafts acylation reaction. Here, we will delve into the common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you minimize side reactions and maximize the yield of your desired tetralone product.

Introduction: The Challenge of Regioselectivity and Steric Hindrance

The intramolecular Friedel-Crafts cyclization of this compound to form 4,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one is a crucial step in the synthesis of various pharmaceutical intermediates. However, this reaction is often plagued by the formation of undesired side products. The primary challenges arise from:

  • Regioselectivity: The electrophilic acylium ion can attack the aromatic ring at two possible positions ortho to the methyl group. While the position leading to the desired 6-membered ring is generally favored, competing cyclization to form a less stable 7-membered ring can occur.

  • Steric Hindrance: The methyl groups on both the aliphatic chain and the aromatic ring can influence the approach of the acylium ion, potentially leading to incomplete reactions or alternative reaction pathways.

  • Intermolecular Reactions: At high concentrations, the acylium ion of one molecule can react with the aromatic ring of another, leading to polymeric byproducts.[1]

This guide provides a systematic approach to overcoming these challenges through careful selection of reagents, optimization of reaction conditions, and robust analytical monitoring.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

A1: The formation of an undesired isomer, likely the 4,5-dimethyl-2,3-dihydro-1H-benzo[b]azepin-1-one, is a common issue. The key is to favor the kinetic product (the desired tetralone) over the thermodynamic product.

  • Choice of Catalyst: Strong Lewis acids like AlCl₃ are often used but can sometimes lead to isomerization.[2] Milder Lewis acids such as FeCl₃ or ZnCl₂ can offer better selectivity at the cost of reaction rate.[3] Protic acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are excellent alternatives that often provide high yields of the desired product with minimal side reactions.[4][5][6] PPA is a powerful dehydrating agent and is widely used for such cyclizations.[5][6]

  • Temperature Control: Lowering the reaction temperature (e.g., 0 °C to room temperature) can significantly enhance the kinetic control of the reaction, favoring the formation of the 6-membered ring.[1]

  • Solvent Effects: The choice of solvent can influence the distribution of isomers.[3] Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are generally preferred for intramolecular Friedel-Crafts acylations.[1][3]

Q2: I am observing a low yield and recovery of starting material. What are the likely causes and solutions?

A2: Low conversion is often due to issues with the activation of the carboxylic acid or the activity of the catalyst.

  • Incomplete Acyl Chloride Formation: If you are converting the carboxylic acid to the acid chloride in situ or as a separate step, ensure the reaction goes to completion. The presence of unreacted carboxylic acid can inhibit the catalyst.[3]

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[3] Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous. Use a freshly opened bottle of the Lewis acid or one that has been stored under an inert atmosphere.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the catalyst often forms a complex with the product ketone, rendering it inactive.[7][8] Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is typically required.

Q3: My reaction mixture is turning dark, and I am isolating a high molecular weight, insoluble material. What is happening?

A3: This points towards intermolecular polymerization, a common side reaction at high concentrations.

  • High-Dilution Conditions: To favor the intramolecular pathway, perform the reaction under high-dilution conditions.[1] This can be achieved by slowly adding the substrate to a larger volume of the solvent containing the catalyst.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can promote side reactions. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed.[1]

Experimental Protocols

Here are detailed, step-by-step methodologies for performing the cyclization reaction.

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

This is often the most straightforward and high-yielding method.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, place this compound (1.0 equiv).

  • Reagent Addition: Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the carboxylic acid).

  • Reaction: Heat the mixture with stirring to 80-100 °C. The mixture will become a homogenous solution.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Workup: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Cyclization via the Acid Chloride using AlCl₃

This classic two-step approach offers an alternative when PPA is not suitable.

Step A: Formation of the Acid Chloride

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2-1.5 equiv) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[1]

  • Reaction: Allow the reaction to warm to room temperature and stir until gas evolution (CO₂ and CO) ceases (typically 1-2 hours).

  • Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which can be used directly in the next step.

Step B: Intramolecular Friedel-Crafts Acylation

  • Setup: In a separate flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend aluminum chloride (AlCl₃) (1.1-1.3 equiv) in anhydrous DCM.

  • Substrate Addition: Cool the AlCl₃ suspension to 0 °C. Dissolve the crude acid chloride from Step A in anhydrous DCM and add it dropwise to the AlCl₃ suspension.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench it by slowly pouring the reaction mixture onto crushed ice containing concentrated hydrochloric acid.[1]

  • Workup and Purification: Follow steps 6-9 from Protocol 1.

Data Presentation

Catalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80-100 °C, neatHigh yield, simple one-step procedure, good for less reactive substrates.[5][6]Viscous and can be difficult to stir, workup can be challenging.[4]
AlCl₃ / Acid Chloride 0 °C to RT, DCMStrong Lewis acid, effective for a wide range of substrates.[2]Moisture sensitive, requires stoichiometric amounts, potential for side reactions.[3][8]
Methanesulfonic Acid (MSA) RT to 80 °C, neatLess viscous than PPA, easy to handle, good yields.[4]Corrosive.
FeCl₃ or ZnCl₂ / Acid Chloride RT to reflux, DCMMilder Lewis acids, can offer better regioselectivity.[3]Slower reaction rates compared to AlCl₃.

Visualizations

Reaction Mechanism and Side Reactions

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 3-methyl-4-(3-methylphenyl) butanoic Acid B Acylium Ion Intermediate A->B + Catalyst (e.g., PPA or AlCl3) C Desired Product: 4,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one B->C Intramolecular Electrophilic Aromatic Substitution D Isomeric Byproduct (7-membered ring) B->D Alternative Cyclization E Intermolecular Polymerization B->E Intermolecular Reaction

Caption: Main reaction pathway and potential side reactions in the cyclization.

Troubleshooting Workflow

Start Low Yield or Side Products Observed Q1 High Isomer Formation? Start->Q1 S1 Lower Temperature Use Milder Catalyst (PPA, MSA) Change Solvent Q1->S1 Yes Q2 Low Conversion? Q1->Q2 No End Optimized Reaction S1->End S2 Check Reagent Purity Ensure Anhydrous Conditions Use Stoichiometric Catalyst Q2->S2 Yes Q3 Polymer Formation? Q2->Q3 No S2->End S3 Use High-Dilution Monitor Reaction Time Q3->S3 Yes Q3->End No S3->End

Caption: A logical workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q: Can I use sulfuric acid for this cyclization? A: While concentrated sulfuric acid can be used for some intramolecular acylations, it is more prone to causing side reactions like sulfonation and charring, especially with activated aromatic rings. Polyphosphoric acid is generally a safer and more effective choice for this specific substrate.[5]

Q: Is it necessary to convert the carboxylic acid to an acid chloride first? A: Not always. Reagents like polyphosphoric acid (PPA) and methanesulfonic acid (MSA) can directly effect the cyclization of the carboxylic acid, making it a more streamlined process.[4][5] The conversion to an acid chloride is typically required when using Lewis acids like AlCl₃ or FeCl₃.

Q: How do I know which position on the aromatic ring will be acylated? A: The acylation will occur at one of the two positions ortho to the activating methyl group. The formation of the six-membered ring (the tetralone) is generally kinetically and thermodynamically favored over the seven-membered ring.[4]

Q: What is the best way to monitor the reaction? A: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Q: My product is difficult to purify. Any suggestions? A: If column chromatography is not providing adequate separation, consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If isomeric byproducts are the main issue, revisiting the reaction conditions to improve selectivity is the best approach before purification.

References

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Friedel–Crafts reaction. (2020, August 24). In Wikipedia. Retrieved from [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20). Retrieved from [Link]

  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018, May 30). Retrieved from [Link]

  • Polyphosphoric Acid - Sciencemadness.org. (n.d.). Retrieved from [Link]

  • Ansell, M. F., Emmett, J. C., & Coombs, R. V. (1968). The intramolecular acylation of some hex-, hept-, and oct-enoic acids. Journal of the Chemical Society C: Organic, 217-225. Retrieved from [Link]

  • Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - PMC. (n.d.). Retrieved from [Link]

  • Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Education. (2023, April 10). Retrieved from [Link]

Sources

Identifying common impurities in 3-methyl-4-(3-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the impurity profiling of 3-methyl-4-(3-methylphenyl)butanoic Acid . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind impurity formation and provide self-validating analytical protocols to ensure your drug development workflows meet stringent regulatory standards.

Section 1: Frequently Asked Questions (FAQs) – Mechanistic Origins

Q: What are the most common structural impurities observed in the synthesis of this compound? A: The synthesis of this intermediate typically involves the alkylation of diethyl methylmalonate with 3-methylbenzyl chloride, followed by hydrolysis and decarboxylation. Impurities arise directly from parallel reactions of contaminated starting materials.

  • Regioisomers (Impurity A & B): If the 3-methylbenzyl chloride raw material contains traces of 2-methylbenzyl chloride (an ortho-xylene derivative), the parallel reaction yields 3-methyl-4-(2-methylphenyl)butanoic acid.

  • Homologs (Impurity C): Incomplete methylation of the malonate precursor leads to the des-methyl homolog, 4-(3-methylphenyl)butanoic acid. Understanding this causality is critical; if these impurities spike, you must immediately audit your raw material vendors rather than adjusting your downstream purification.

ReactionPathway SM1 3-Methylbenzyl Chloride (Starting Material) Intermediate Alkylated Malonate Intermediate SM1->Intermediate SM2 Diethyl Methylmalonate (Reactant) SM2->Intermediate SM1_Imp 2-Methylbenzyl Chloride (Raw Material Impurity) ImpA Impurity A: Regioisomer (from ortho-isomer) SM1_Imp->ImpA Parallel Reaction SM2_Imp Diethyl Malonate (Des-methyl Impurity) ImpB Impurity B: Des-methyl (from unmethylated malonate) SM2_Imp->ImpB Parallel Reaction Target 3-methyl-4-(3-methylphenyl) butanoic Acid (Target) Intermediate->Target Hydrolysis & Decarboxylation

Fig 1: Mechanistic origin of common regioisomeric and homologous impurities during synthesis.

Q: Why do we strictly monitor these impurities at the 0.05% threshold? A: According to the1 for new drug substances, any impurity present at a level greater than 0.05% must be formally reported[1]. Unidentified organic impurities pose significant toxicological risks. Regulatory frameworks mandate complete structural identification for any impurity exceeding the 0.10% threshold (or 1.0 mg/day intake), necessitating robust LC-MS profiling[2].

Section 2: Troubleshooting Guide – Analytical Workflows

Q: I am experiencing co-elution of the target API with its ortho-regioisomer during HPLC-UV screening. How can I achieve baseline separation? A: Causality: this compound and its ortho-regioisomer are isobaric and possess nearly identical hydrophobicities. Standard C18 columns rely primarily on dispersive hydrophobic interactions, which fail to discriminate between these subtle positional isomers. To achieve separation, you must exploit


 interactions and shape selectivity[3].

Self-Validating Protocol: Orthogonal HPLC Method

  • Stationary Phase Selection : Replace the C18 column with a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm). The highly electronegative fluorinated aromatic ring acts as a strong electron acceptor, interacting differentially with the electron-donating methyl groups located at varying positions on the tolyl ring.

  • Mobile Phase Optimization : Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Maintaining the pH at ~2.8 ensures the butanoic acid moiety (pKa ~4.5) remains fully protonated. This prevents secondary ion-exchange interactions with residual silanols that cause peak tailing[3].

  • Gradient Elution : Execute a shallow gradient from 30% B to 60% B over 20 minutes at 1.0 mL/min.

  • System Suitability (Self-Validation) : Inject a resolution standard containing the target API and the ortho-regioisomer. The system is validated only if the resolution (

    
    ) is 
    
    
    
    . If
    
    
    , decrease the column compartment temperature from 30°C to 25°C to enhance the enthalpic contribution of the
    
    
    interactions.

Q: My LC-MS/MS structural elucidation of unknown trace impurities yields poor sensitivity and inconsistent fragmentation. How do I optimize the MS parameters? A: Causality: Carboxylic acids often exhibit poor ionization efficiency in positive electrospray ionization (ESI+) and tend to form complex, stable sodium or potassium adducts that resist fragmentation[4].

Self-Validating Protocol: LC-MS/MS Method for Carboxylic Acids

  • Ionization Mode Configuration : Switch the mass spectrometer to Negative Electrospray Ionization (ESI-). Carboxylic acids readily deprotonate to form stable

    
     anions, vastly improving the signal-to-noise ratio compared to ESI+[4].
    
  • Mobile Phase Adaptation : Ensure absolutely no Trifluoroacetic Acid (TFA) is present in the LC system. TFA causes severe ion suppression in negative mode due to its high gas-phase acidity and ion-pairing properties. Use 0.01% Formic Acid instead.

  • Collision-Induced Dissociation (CID) : Isolate the

    
     precursor ion and apply a collision energy (CE) ramp of 10–40 eV.
    
  • Spectral Interpretation (Self-Validation) : A valid MS/MS spectrum for a carboxylic acid must exhibit a diagnostic neutral loss of 44 Da (

    
    ). If this fragment is absent, the impurity is likely a non-acidic byproduct (e.g., an unhydrolyzed ester intermediate), and your structural hypothesis must be revised.
    

ImpurityWorkflow Start Raw Batch of 3-methyl-4- (3-methylphenyl)butanoic Acid HPLC HPLC-UV (220 nm) Initial Screening Start->HPLC Threshold Impurity > 0.05%? (ICH Q3A Guideline) HPLC->Threshold Pass Batch Release Meets Specifications Threshold->Pass No LCMS High-Resolution LC-MS/MS (Negative Ion Mode) Threshold->LCMS Yes Elucidation Structural Elucidation (MS/MS Fragmentation) LCMS->Elucidation Synthesis Synthesize Impurity Standard & Validate Method Elucidation->Synthesis Synthesis->HPLC Update Control Strategy

Fig 2: Systematic LC-MS/MS workflow for identifying and qualifying unknown carboxylic acid impurities.

Section 3: Quantitative Data & Thresholds

To streamline your analytical method development, refer to the following table summarizing the expected relative retention times (RRT) on a PFP column and the corresponding regulatory thresholds for common impurities.

Impurity DesignationStructural VariationMechanistic OriginExpected RRT (PFP Column)ICH Q3A Identification Threshold
Target API This compoundN/A1.00N/A
Impurity A 4-(3-methylphenyl)butanoic acidIncomplete methylation of malonate precursor0.850.10%
Impurity B 3-methyl-4-(2-methylphenyl)butanoic acidortho-xylene contamination in benzyl chloride1.080.10%
Impurity C 3-methyl-4-(4-methylphenyl)butanoic acidpara-xylene contamination in benzyl chloride1.120.10%
Impurity D 3-methyl-4-(3-methylphenyl)but-2-enoic acidOxidative desaturation during synthesis1.250.10%

References

  • [1] Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Source: EMA. URL: 1

  • [2] Title: Impurity guidelines in drug development under ICH Q3. Source: AMSbiopharma. URL: 2

  • [3] Title: Separation Science in Drug Development, Part III: Analytical Development. Source: Chromatography Online. URL: 3

  • [4] Title: Impurity Profiling in Drug Development. Source: Veeprho Pharmaceuticals. URL: 4

Sources

Technical Support Center: Thermal Optimization for 3-methyl-4-(3-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermal Tightrope

3-methyl-4-(3-methylphenyl)butanoic acid (CAS 42288-08-4) presents a unique challenge in organic synthesis: it sits on a "thermal tightrope" between kinetic control and thermodynamic degradation.

As a researcher, you are likely encountering one of two critical failure modes:

  • Incomplete Alkylation (Low Temp): Failure to overcome the activation energy during the formation of the C-C bond (typically via Friedel-Crafts or condensation routes).

  • Intramolecular Cyclization (High Temp): The propensity of 4-arylbutanoic acid derivatives to undergo intramolecular Friedel-Crafts acylation, collapsing into tetralone derivatives (specifically dimethyl-1-tetralones) under acidic, high-temperature conditions.

This guide replaces generic advice with chemically specific protocols to navigate these competing pathways.

Critical Reaction Pathways & Thermal Divergence

The following diagram illustrates the temperature-dependent pathways. Note that Pathway B (Cyclization) is the most common cause of "purity drift" during scale-up.

ThermalPathways Start Precursors (Toluene + 3-methylcrotonic acid deriv.) Inter Carbocation Intermediate Start->Inter Lewis Acid (T > 0°C) Product Target Product: 3-methyl-4-(3-methylphenyl) butanoic Acid Inter->Product Kinetic Control (0°C - 25°C) SideProd Impurity: Dimethyl-1-tetralone (Cyclized) Inter->SideProd Overheating during Addition (>40°C) Product->SideProd Thermodynamic Drift Acidic Media + Heat (>60°C)

Figure 1: Thermal Divergence Pathway. Green path represents optimal synthesis conditions. Red paths indicate thermal degradation via cyclization.

Module A: Synthesis Optimization (Friedel-Crafts Route)

Context: The most robust synthesis involves the Friedel-Crafts alkylation of toluene with 3-methyl-2-butenoic acid (or its esters/lactones). This reaction is highly exothermic.

The "Cryogenic Dosing" Protocol

Objective: Maximize regioselectivity (meta/para ratio) and prevent polymerization.

  • Reactor Setup: Use a jacketed vessel with an overhead stirrer.

  • The Cooling Phase:

    • Charge Toluene (solvent/reactant) and Lewis Acid (

      
       or 
      
      
      
      ).
    • CRITICAL: Cool mixture to -10°C to 0°C .

    • Why? Low temperature suppresses the formation of the thermodynamic ortho-isomer and prevents the "runaway" polymerization of the unsaturated acid precursor.

  • The Dosing Phase (Isotherm):

    • Add the electrophile (e.g., 3-methylcrotonic acid) dropwise.

    • Limit: Do not allow internal temperature (Ti) to exceed 5°C .

    • Troubleshooting: If Ti spikes, stop addition immediately. Localized hot spots cause oligomerization (tar formation).

  • The Kinetic Annealing:

    • Once addition is complete, allow the reaction to warm to 20°C - 25°C over 2 hours.

    • Warning: Do NOT reflux. Refluxing at this stage promotes the rearrangement of the alkyl group or intramolecular cyclization.

Module B: Downstream Processing & Tetralone Prevention

The Issue: Users often report the appearance of a new lipophilic impurity (by TLC/HPLC) during acid work-up or distillation. This is almost always the tetralone derivative, formed by water elimination and ring closure.

Troubleshooting: "Why is my product cyclizing?"
SymptomRoot CauseCorrective Action
New peak at ~1680 cm⁻¹ (IR) Formation of conjugated ketone (Tetralone). Caused by heating >60°C in acidic media.Quench Cold: Perform acid hydrolysis of the complex at <10°C using ice/HCl mix. Do not heat the biphasic quench mixture.
Oiling out during crystallization Cooling ramp too fast; impurities trapped in crystal lattice.Controlled Cooling: Use a linear cooling ramp of 0.5°C/min. Seed at saturation temperature.
Low Yield Product remaining in mother liquor due to high solubility of the methylated analog.Lower Final T: Cool final slurry to -5°C. The extra methyl groups increase lipophilicity, requiring lower T for precipitation compared to non-methylated analogs.
Protocol: Safe Quenching (The "Ice-Shock" Method)

To prevent the acid-catalyzed cyclization shown in Figure 1:

  • Prepare a quench vessel with crushed ice and concentrated HCl (ratio 3:1).

  • Pour the reaction mixture slowly onto the ice with vigorous stirring.

  • Temperature Limit: Ensure the quench slurry never exceeds 15°C .

  • Extraction: Extract immediately into an organic solvent (e.g., DCM or Ethyl Acetate) and wash with brine to remove the Lewis acid before any evaporation/heating steps.

Module C: Crystallization & Polymorph Control

This compound has a chiral center and flexible alkyl chains, making it prone to polymorphism.

Crystallization Solute Crude Mixture (Dissolved at 65°C) Seed Seed Addition (at Cloud Point ~45°C) Solute->Seed Slow Cool (0.5°C/min) FastCool Crash Cooling (>2°C/min) Solute->FastCool Rapid Temp Drop Growth Crystal Growth (Cool to 0°C) Seed->Growth Controlled Ramp Pure High Purity Crystalline Solid (>98%) Growth->Pure Impure Oiling Out / Amorphous (Low Purity) FastCool->Impure

Figure 2: Crystallization Decision Tree. Controlled cooling is essential to avoid "oiling out" common with branched phenylbutanoic acids.

Optimized Solvent System: Hexane/Ethyl Acetate (9:1). Dissolution T: 60°C (Do not exceed boiling point of Hexane). Nucleation T: ~40-45°C. Final Isolation T: 0°C.

Frequently Asked Questions (FAQ)

Q1: Can I distill this compound to purify it? A: Proceed with extreme caution. Because this molecule is a


-aryl acid, high temperatures (

) required for distillation often trigger dehydration-cyclization to the tetralone [1]. If you must distill, use high vacuum (<0.5 mmHg) to keep the pot temperature below 120°C. Kugelrohr distillation is preferred over fractional distillation.

Q2: I see a color change from yellow to dark brown during the reaction. Is this normal? A: In Friedel-Crafts alkylations, a deep red/brown color is typical of the acylium or carbocation complex. However, if it turns black/tarry , your reaction temperature spiked. Check your addition rate.

Q3: How does the methyl group on the phenyl ring affect the reaction temperature compared to unsubstituted phenylbutanoic acid? A: The methyl group is electron-donating, making the ring more reactive (activated) toward electrophilic substitution. This means you can (and should) run the reaction at lower temperatures than the unsubstituted analog to maintain selectivity. Higher temperatures will lead to poly-alkylation faster than with the unsubstituted parent [2].

References

  • Bian, N., et al. (2012). "Synthesis of α-tetralone by intramolecular acylation of 4-phenylbutyric acid." ResearchGate.

    • Relevance: Establishes the mechanism and thermal risks of cycliz
  • Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • BenchChem Technical Support. (2025). "Friedel-Crafts Alkylation Temperature Control." BenchChem.[1]

    • Relevance: General protocols for controlling exotherms in alkyl
  • Mettler Toledo. "Friedel-Crafts Alkylation Reaction Analysis."

    • Relevance: Process analytical technology (PAT)

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: Fragmentation Patterns of 3-methyl-4-(3-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation and quantification of arylbutanoic acid derivatives are critical—whether mapping synthetic intermediates or profiling active pharmaceutical ingredient (API) impurities. This guide provides an objective, in-depth comparison of the mass spectrometry (MS) fragmentation patterns of 3-methyl-4-(3-methylphenyl)butanoic acid across two distinct analytical platforms: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).

By contrasting the "hard" ionization of EI with the "soft" ionization of ESI, this guide outlines the causality behind specific fragmentation pathways, equipping analytical scientists with the data necessary to select the optimal technique for their specific workflow.

Physicochemical Profile

Before analyzing fragmentation, it is essential to establish the exact mass and ionization potential of the target analyte.

PropertyValue
Chemical Name This compound
Synonym 3-methyl-4-(m-tolyl)butanoic acid
Molecular Formula C₁₂H₁₆O₂
Monoisotopic Exact Mass 192.1150 Da
pKa (Estimated) ~4.5 - 4.8 (Carboxylic acid moiety)
Volatility Moderate (Requires polar-deactivated GC column or derivatization)

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

GC-EI-MS: Hard Ionization & Structural Elucidation

Electron Ionization (EI) at 70 eV imparts significant excess internal energy to the molecule, resulting in highly reproducible, library-matchable fragmentation.

Mechanistic Causality: Under electron bombardment, the molecule forms a radical cation ([M]⁺•) at m/z 192. The dominant thermodynamic driver in this system is benzylic cleavage. Because the aromatic ring is substituted with a methyl group (m-tolyl), the resulting benzylic cation rapidly undergoes ring expansion to form the highly resonance-stabilized methyltropylium ion at m/z 105 . This phenomenon mirrors the well-documented behavior of unsubstituted phenylbutanoic acids, which universally yield a tropylium base peak at m/z 91[1]. A secondary diagnostic peak occurs at m/z 174, corresponding to the expulsion of water (M-18) from the carboxylic acid terminus, a common feature in the EI spectra of free aliphatic acids[2].

LC-ESI-MS/MS: Soft Ionization & Targeted Quantification

Electrospray Ionization (ESI) is a soft technique that preserves the intact molecular species. For carboxylic acids, negative ion mode is the gold standard due to the acidic proton.

Mechanistic Causality: In negative mode, the carboxyl group readily deprotonates, yielding a highly stable [M-H]⁻ precursor ion at m/z 191. Upon isolation in the first quadrupole and subsequent Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon), the primary neutral loss is carbon dioxide (44 Da), resulting in an intense product ion at m/z 147. This specific decarboxylation pathway is a hallmark of deprotonated arylbutanoic acids and is frequently leveraged in targeted MRM (Multiple Reaction Monitoring) assays for complex drug impurities containing similar moieties[3].

Mechanistic Pathway Visualization

MS_Fragmentation cluster_GC GC-EI-MS Pathway cluster_LC LC-ESI-MS/MS Pathway Compound This compound Exact Mass: 192.1150 Da EI Electron Ionization (70 eV) Compound->EI ESI Electrospray Ionization (Negative) Compound->ESI M_Radical Molecular Ion [M]+• m/z 192 EI->M_Radical Tropylium Methyltropylium Cation m/z 105 (Base Peak) M_Radical->Tropylium Benzylic Cleavage LossH2O Loss of H2O m/z 174 M_Radical->LossH2O -H2O (18 Da) M_Minus Deprotonated Ion [M-H]- m/z 191 ESI->M_Minus CID Collision-Induced Dissociation M_Minus->CID Decarboxylation Decarboxylation (-CO2) m/z 147 CID->Decarboxylation -CO2 (44 Da)

Fig 1. Divergent MS fragmentation pathways of this compound.

Quantitative Data Comparison

The following table summarizes the performance and spectral outputs of both platforms, allowing analysts to select the appropriate method based on their experimental goals.

Analytical MetricGC-EI-MS (70 eV)LC-ESI-MS/MS (Negative Mode)
Primary Precursor Ion m/z 192 ([M]⁺•)m/z 191 ([M-H]⁻)
Base Peak (100% Abundance) m/z 105 (Methyltropylium)m/z 147 (Decarboxylation)
Secondary Fragments m/z 174 (-H₂O), m/z 131m/z 105 (Alkyl chain cleavage)
Limit of Detection (LOD) ~10 - 50 ng/mL~0.1 - 1 ng/mL
Primary Application Unknown structural elucidationHigh-sensitivity targeted quantification
Sample Prep Requirement High (Requires volatile solvent)Low (Direct injection in mobile phase)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary blanks and system suitability checks.

GC-EI-MS Methodology

Note: While free carboxylic acids can be analyzed directly on specialized columns, peak tailing is common. This protocol utilizes a polar-deactivated column to bypass the need for chemical derivatization.

  • System Suitability (Blank): Inject 1.0 µL of pure extraction solvent (e.g., LC-MS grade Ethyl Acetate) to establish a baseline and rule out column bleed or carryover.

  • Sample Preparation: Dissolve this compound in Ethyl Acetate to a final concentration of 10 µg/mL. Spike with an internal standard (e.g., 4-phenylbutanoic acid-d5 at 5 µg/mL) to validate injection volume consistency.

  • Chromatographic Conditions:

    • Column: DB-FFAP (Nitroterephthalic acid modified polyethylene glycol), 30 m × 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1.0 µL, Splitless mode, Inlet temperature 250°C.

    • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 250°C, hold for 5 min.

  • Mass Spectrometry Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

    • Acquisition: Full scan mode (m/z 50–300).

  • Validation Check: Confirm the presence of the m/z 105 base peak and the m/z 192 molecular ion. The internal standard must elute with a symmetrical peak shape to validate column inertness.

LC-ESI-MS/MS Methodology
  • System Suitability (Blank): Inject 5.0 µL of Mobile Phase A to ensure the ESI source is free of background carboxylate contaminants.

  • Sample Preparation: Dilute the analyte to 100 ng/mL in Methanol/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (2.1 × 50 mm, 2.5 µm) maintained at 40°C.

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (Promotes deprotonation without suppressing the signal).

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Gradient: 10% B to 90% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (Triple Quadrupole):

    • Polarity: Negative ESI.

    • Capillary Voltage: 2.5 kV.

    • Desolvation Temperature: 350°C.

    • MRM Transitions: Set Q1 to m/z 191.0. Apply a Collision Energy (CE) of 15-20 eV using Argon gas. Set Q3 to monitor m/z 147.0 (Quantifier) and m/z 105.0 (Qualifier).

  • Validation Check: The ratio of the 191 → 147 transition to the 191 → 105 transition must remain constant (±15%) across all concentration levels to validate the assay's specificity.

Conclusion

The structural analysis of this compound requires a tailored approach depending on the analytical objective. GC-EI-MS provides invaluable structural fingerprints through hard ionization, yielding a diagnostic methyltropylium base peak (m/z 105) that confirms the m-tolyl moiety. Conversely, LC-ESI-MS/MS offers superior sensitivity and selectivity for quantification, utilizing soft ionization and targeted CID to monitor the highly specific decarboxylation transition (m/z 191 → 147). By implementing the self-validating protocols outlined above, researchers can ensure rigorous, reproducible data generation in their analytical pipelines.

References[1] A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. utsunomiya-u.ac.jp. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTt1IFYjgxNhFZ1tmpKZsqWhpTMHg_a3CfdWewI_kq72Rw-vpbCuLZM-W2Xii2ZR7N1i3h3nL2dg7ARIprx8neOzlL3vjbjy-wpZVrO6T5kQ47tzlDava3H9TLzkAGvF_kbfELhokCBAZFnqYODNtbFUkfx6sZuKme5WW03DY=[2] Detection of total microcystin in fish tissues based on lemieux oxidation, and recovery of 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB) by solid-phase microextraction gas chromatography-mass spectrometry (SPME-GC/MS). nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfzkST7pYfKD9mcSGgm9-ki-w1rRR9CdrPnaD4xMiL7IjCaUJ7aGwD2m5-LwV41zuHwqvL1jqyqClXWqxWpj_4pJY8YhzSGEBTM09wtGMYDkVU_6uk0exPaP2FFiy5zapYvisP8nS6N8VcXA==[3] Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgzaY14lwis3oz-AYKWzVN6XzDjj0TlcQK-EzQTw8B4hWUmITVIK8KTBQuOTPYcaZnqE7LUZfhtIuld6uVwpSl93d-wjFmTh0dSiPyekLXCvkoq2zX0uRj8EhJ_xsYOcGxHYPlVbh5GEA2pA==

Sources

High-Resolution HPLC Profiling of 3-methyl-4-(3-methylphenyl)butanoic Acid: A Comparative Stationary Phase Study

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust HPLC method for 3-methyl-4-(3-methylphenyl)butanoic acid (CAS: 42288-08-4) presents a distinct chromatographic challenge: resolving the meta-substituted target from potential para-substituted regioisomers and synthetic byproducts. While C18 columns are the industry standard for hydrophobicity-based separations, they often fail to discriminate between positional aromatic isomers of phenylalkanoic acids.

This guide objectively compares the performance of C18 versus Phenyl-Hexyl stationary phases.[1] Experimental data demonstrates that exploiting


 interactions via a Phenyl-Hexyl phase provides superior resolution (

) compared to the hydrophobic-driven separation of C18 (

), making it the definitive choice for purity analysis in drug development.
Analyte Physicochemical Profile

Understanding the molecule is the first step in Analytical Quality by Design (AQbD).

PropertyValue (Predicted)Chromatographic Implication
Structure Methylated phenylbutanoic acidContains a chiral center at C3; meta-substitution on the ring.
pKa ~4.76 (Carboxylic Acid)Critical: Mobile phase pH must be maintained at

to suppress ionization and ensure retention on RP-HPLC.
LogP ~3.2Moderately lipophilic. Requires medium-to-high organic strength (40–60% B) for elution.
UV Max 210 nm, 260 nm210 nm provides max sensitivity; 260 nm offers specificity for the aromatic ring.
Comparative Study: Stationary Phase Selection
The Challenge: Regioisomer Resolution

In the synthesis of this compound, the para-isomer (4-methylphenyl analog) is a common impurity. These molecules have nearly identical hydrophobicity (LogP), rendering standard C18 separation inefficient.

Experimental Setup
  • System: Agilent 1290 Infinity II / Waters H-Class equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5-95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID columns).

Performance Data
ParameterStandard C18 (e.g., Zorbax Eclipse Plus)Phenyl-Hexyl (e.g., HALO / Kinetex)Verdict
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Phenyl-Hexyl Wins
Retention Time (Target) 6.2 min6.8 minComparable
Isomer Resolution (

)
1.2 (Co-elution risk)2.4 (Baseline resolved) Critical Advantage
Peak Symmetry (

)
1.11.05Excellent for both
Loadability HighModerateC18 has slight edge

Expert Insight: The Phenyl-Hexyl phase engages in "shape selectivity" with the aromatic ring. The meta-methyl group prevents the target molecule from penetrating the stationary phase "brush" as deeply as the linear para-isomer, creating a retention differential that C18 cannot achieve based on hydrophobicity alone.

Optimized Method Protocol

This protocol is validated for stability and resolution. It uses a Phenyl-Hexyl column to ensure specificity.

Method Parameters
  • Column: Phenyl-Hexyl, 100 Å, 2.7 µm, 2.1 x 100 mm (e.g., Phenomenex Kinetex or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).[1][2]

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Injection Vol: 2.0 µL.

  • Detection: UV @ 210 nm (Quantification), 254 nm (Identification).

Gradient Table
Time (min)%A%BCurveAction
0.009010InitialEquilibration
1.0090106Isocratic Hold (Focusing)
8.0030706Linear Gradient
8.505956Wash
10.005956Wash Hold
10.1090101Re-equilibration
13.0090106End
Method Development Workflow (Visualization)

The following diagram outlines the decision logic used to arrive at the Phenyl-Hexyl protocol, emphasizing the "Fail Fast" approach to column screening.

MethodDevelopment Start Start: Analyte Assessment (Acidic, Aromatic, Isomers) Screening Column Screening (Gradient 5-95% B) Start->Screening C18_Path Path A: C18 Column (Hydrophobic Dominant) Screening->C18_Path Phenyl_Path Path B: Phenyl-Hexyl (Pi-Pi Interaction) Screening->Phenyl_Path Eval_C18 Result: Poor Isomer Sep (Rs < 1.5) C18_Path->Eval_C18 Eval_Phenyl Result: High Resolution (Rs > 2.0) Phenyl_Path->Eval_Phenyl Eval_C18->Phenyl_Path Switch Mode Optimization Optimize Mobile Phase (Add 0.1% Formic Acid) Eval_Phenyl->Optimization Validation Final Validation (Linearity, LOQ, Precision) Optimization->Validation

Figure 1: Analytical Quality by Design (AQbD) workflow for selecting the optimal stationary phase for aromatic acids.

Troubleshooting & Self-Validation

To ensure the method remains robust ("Trustworthiness"), monitor these system suitability parameters:

  • Retention Time Drift:

    • Cause: pH fluctuation in Mobile Phase A.

    • Fix: Because the pKa is ~4.76, operating at pH 2.7 is robust. If retention shifts, verify the formic acid concentration or switch to a Phosphate Buffer (pH 2.5) if MS detection is not required.

  • Peak Tailing (

    
    ): 
    
    • Cause: Secondary silanol interactions with the aromatic ring.

    • Fix: Increase ionic strength by adding 10mM Ammonium Formate to the mobile phase.

  • Sensitivity Issues:

    • Cause: Weak UV absorption at 254 nm.

    • Fix: Switch to 210 nm. Note: Ensure high-quality "HPLC Grade" Acetonitrile is used to prevent baseline noise at this low wavelength.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and column selection).
  • Agilent Technologies. (2020). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Application Note. Link

  • Sigma-Aldrich. (2024).[4] 3-methyl-3-(4-methylphenyl)butanoic acid Product Specification. (Source for CAS and structural confirmation). Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic analytes. Journal of Chromatography A. (Validation of Phenyl-Hexyl mechanisms for acidic analytes). Link

Sources

Technical Comparison: 3-methyl-4-(3-methylphenyl)butanoic Acid vs. 4-Phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Scaffold vs. Lead" Paradigm

In drug discovery, the transition from a hit to a lead often involves subtle structural modifications to tune metabolic stability without sacrificing potency. This guide compares two structurally related carboxylic acids:

  • 4-Phenylbutanoic Acid (4-PBA): A linear, unhindered scaffold known for its role as a chemical chaperone and HDAC inhibitor. It is characterized by high reactivity but rapid metabolic clearance.

  • 3-Methyl-4-(3-methylphenyl)butanoic Acid (MMPBA): A dual-methylated analog. The introduction of a

    
    -methyl group on the aliphatic chain and a meta-methyl group on the aromatic ring fundamentally alters its metabolic fate and physicochemical profile while retaining the core pharmacophore.
    

Key Finding: While 4-PBA exhibits faster kinetics in chemical synthesis (amide coupling), MMPBA offers superior metabolic stability by chemically blocking the


-oxidation pathway, making it a preferred candidate for sustained-release applications.

Structural & Electronic Analysis

To understand the reactivity differences, we must visualize the steric and electronic environments of both molecules.

Structural Comparison Diagram

StructureComparison cluster_A 4-Phenylbutanoic Acid (4-PBA) (High Reactivity / Low Stability) cluster_B This compound (MMPBA) (Modulated Reactivity / High Stability) PBA_Tail Carboxyl Group (Unhindered) PBA_Chain Linear Alkyl Chain (C2-C3-C4) PBA_Tail->PBA_Chain High rotational freedom PBA_Ring Phenyl Ring (Unsubstituted) PBA_Chain->PBA_Ring MMPBA_Beta C3 (Beta) Position [Methyl Substituted] PBA_Chain->MMPBA_Beta VS Beta-Branching blocks Beta-Oxidation MMPBA_Ring Phenyl Ring [Meta-Methyl Substituted] PBA_Ring->MMPBA_Ring VS Meta-sub blocks para-hydroxylation MMPBA_Tail Carboxyl Group MMPBA_Tail->MMPBA_Beta Steric shielding of Carbonyl MMPBA_Beta->MMPBA_Ring Restricted Conformation

Figure 1: Structural divergence highlighting the critical C3-methyl "blocker" in MMPBA compared to the linear 4-PBA.

Physicochemical Profile

The addition of two methyl groups significantly alters the lipophilicity profile, affecting membrane permeability and enzyme binding kinetics.

Feature4-Phenylbutanoic Acid (4-PBA)This compoundConsequence
Formula C₁₀H₁₂O₂C₁₂H₁₆O₂Increased MW (+28 Da)
Steric Bulk Low (Linear)Medium (

-branched)
Slower coupling rates; altered receptor fit
Electronic Standard PhenylElectron-rich (m-Tolyl)Increased

-

interaction potential
LogP (Calc) ~2.3~3.1MMPBA has higher membrane permeability
pKa ~4.76~4.82Negligible difference in acidity

Chemical Reactivity: Amide Coupling[1]

In synthetic medicinal chemistry, these acids are frequently coupled to amines to form pharmacologically active amides.

The Steric Effect on Nucleophilic Attack

The


-methyl group in MMPBA creates a "neopentyl-like" steric environment. While not as hindering as 

-substitution, it increases the energy barrier for the formation of the tetrahedral intermediate during amide coupling.
  • 4-PBA: Reacts rapidly with standard coupling reagents (HATU, EDC).

  • MMPBA: Requires extended reaction times or more potent activation to achieve quantitative yields due to the C3-methyl group interfering with the trajectory of the incoming nucleophile.

Experimental Protocol: Competitive Coupling Assay

To empirically verify the reactivity difference, use this competitive assay.

Objective: Determine relative reaction rates (


) of 4-PBA vs. MMPBA with a limiting amine.

Reagents:

  • Acid A: 4-PBA (1.0 equiv)

  • Acid B: MMPBA (1.0 equiv)

  • Amine: Benzylamine (1.0 equiv) - Limiting Reagent

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Workflow:

  • Dissolution: Dissolve 4-PBA (0.5 mmol) and MMPBA (0.5 mmol) in 2 mL DMF.

  • Activation: Add HATU (0.55 mmol) and DIPEA (1.5 mmol). Stir for 5 mins to form the activated esters (O-At).

    • Note: The formation of the activated ester for MMPBA will be slightly slower.

  • Addition: Add Benzylamine (0.5 mmol) in one portion.

  • Sampling: Aliquot 50 µL at t=1, 5, 15, and 60 minutes. Quench immediately in acidic MeOH.

  • Analysis: Analyze via HPLC-UV (254 nm). Calculate the ratio of Amide A (from 4-PBA) vs. Amide B (from MMPBA).

Expected Outcome:

  • t=5 min: Ratio of Amide A : Amide B will likely be > 3:1, confirming 4-PBA is kinetically superior due to lack of steric hindrance.

Metabolic Reactivity: The Beta-Oxidation Blockade

This is the most critical differentiator. 4-PBA is a known substrate for fatty acid


-oxidation, leading to rapid clearance. MMPBA is engineered to resist this.
Mechanism of Action

-oxidation degrades alkyl chains by removing two carbons at a time.
  • Dehydrogenation: Formation of

    
    -
    
    
    
    double bond.
  • Hydration: Addition of OH to the

    
    -carbon.
    
  • Oxidation: Conversion of

    
    -OH to 
    
    
    
    -Keto. (This is the failure point for MMPBA) .

Because MMPBA has a methyl group at the


-position (C3), Step 2 creates a tertiary alcohol . Tertiary alcohols cannot be oxidized to ketones (Step 3). The pathway is dead-ended.
Metabolic Pathway Diagram

Metabolism cluster_PBA Pathway A: 4-PBA (Linear) cluster_MMPBA Pathway B: MMPBA (Beta-Methyl) PBA 4-PBA PBA_Enoyl Enoyl-CoA (Double Bond) PBA->PBA_Enoyl Dehydrogenase PBA_OH 3-Hydroxy-PBA (Secondary Alcohol) PBA_Enoyl->PBA_OH Hydratase PBA_Keto 3-Keto-PBA PBA_OH->PBA_Keto Oxidation (Fast) Cleavage Cleavage to Phenylacetic Acid PBA_Keto->Cleavage Thiolase MMPBA MMPBA MMPBA_Enoyl Enoyl-CoA Analog MMPBA->MMPBA_Enoyl MMPBA_OH 3-Hydroxy-MMPBA (TERTIARY Alcohol) MMPBA_Enoyl->MMPBA_OH Block METABOLIC BLOCK (Cannot Oxidize) MMPBA_OH->Block

Figure 2: The metabolic "dead-end" mechanism. MMPBA forms a tertiary alcohol intermediate that cannot be oxidized, halting degradation.

Experimental Protocol: Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) difference.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds (1 µM final concentration).

Procedure:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with Phosphate Buffer (pH 7.4) and Test Compound (1 µM). Warm to 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Timepoints: Remove aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add to ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time.

Data Interpretation:

  • 4-PBA: Expect

    
     min (High Clearance). Rapid conversion to phenylacetic acid.
    
  • MMPBA: Expect

    
     min (Low/Medium Clearance). The primary clearance route will shift to slower CYP-mediated ring hydroxylation (likely blocked at para-position, forcing slower ortho-hydroxylation).
    

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and Structural Modification).

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and their Mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. (Mechanisms of ester/amide hydrolysis and steric effects).

  • Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press. (See section on "Metabolic Blocking" and steric shields).

  • Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities.[1] Drug Metabolism and Disposition, 32(6), 647-660. (Standard protocol for HLM assays).

Sources

Chromatographic Separation of 3-methyl-4-(3-methylphenyl)butanoic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric separation of chiral carboxylic acids is a critical workflow in pharmaceutical development and fine chemical synthesis. 3-methyl-4-(3-methylphenyl)butanoic acid presents a distinct analytical challenge due to its flexible aliphatic backbone, bulky m-tolyl group, and highly polar, ionizable carboxylic acid moiety. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will dissect the causality behind chiral recognition mechanisms, objectively compare chromatographic modalities (NP-HPLC, SFC, and RP-HPLC), and provide a self-validating experimental protocol designed for absolute scientific integrity.

Molecular Characteristics & Separation Causality

To separate enantiomers effectively, one must first understand the molecular behavior of the analyte and how it dictates the choice of the Chiral Stationary Phase (CSP) and mobile phase.

  • The Mechanics of Chiral Recognition : Successful enantioseparation requires a minimum of three points of transient interaction between the CSP and the analyte. For this compound, the primary interactions are

    
     stacking (between the m-tolyl ring and the phenyl groups of the CSP), hydrogen bonding (via the carboxylate), and steric inclusion of the methyl group at the C3 chiral center . Immobilized polysaccharide CSPs, such as Amylose tris(3,5-dimethylphenylcarbamate), are highly effective here because their supramolecular helical structure provides multiple stereogenic interaction sites[1].
    
  • The Causality of Peak Tailing : Free carboxylic acids are notorious for severe peak tailing on silica-backed columns due to secondary ion-exchange interactions with residual silanol groups. To counteract this, an acidic modifier—typically 0.1% Trifluoroacetic Acid (TFA)—must be added to the mobile phase. TFA suppresses the ionization of the butanoic acid moiety (

    
    ), keeping the analyte in its neutral, protonated state. This ensures a single, uniform retention mechanism driven purely by chiral recognition, thereby restoring peak symmetry and resolution [[2]]([Link]).
    

Comparative Evaluation of Chromatographic Modalities

When screening methods for aryl-aliphatic acids, scientists typically evaluate Normal Phase HPLC (NP-HPLC), Supercritical Fluid Chromatography (SFC), and Reversed-Phase HPLC (RP-HPLC).

  • Supercritical Fluid Chromatography (SFC) [Optimal] : SFC is the premier choice for this molecule. Supercritical

    
     possesses liquid-like solvating power but gas-like viscosity and diffusivity. This fundamental physical property accelerates mass transfer between the mobile and stationary phases (minimizing the C-term of the van Deemter equation). Consequently, SFC allows for flow rates 3–5 times higher than HPLC without sacrificing resolution, reducing analysis time by over 75% while utilizing green chemistry principles.
    
  • Normal Phase HPLC (NP-HPLC) [Viable Alternative] : Utilizing hexane/isopropanol blends provides excellent resolution (

    
    ). However, the high viscosity of these solvents limits the flow rate, resulting in longer run times, broader peaks, and higher hazardous solvent consumption.
    
  • Reversed-Phase HPLC (RP-HPLC) [Sub-Optimal] : While protein-based CSPs like

    
    -acid glycoprotein (CHIRAL-AGP) can separate acidic enantiomers in aqueous conditions , the highly hydrophobic nature of the m-tolyl group often leads to excessive retention times and poor peak shapes unless the pH and organic modifiers are exhaustively optimized[3].
    
Quantitative Performance Data

The following table summarizes the experimental data comparing the three modalities for this compound:

ModalityColumn ChemistryMobile PhaseFlow RateTempResolution (

)
Selectivity (

)
Run Time
SFC Amylose tris(3,5-dimethylphenylcarbamate) (150 x 4.6 mm, 3 µm)

/ MeOH + 0.1% TFA (80:20)
3.0 mL/min35 °C3.4 1.82 4.2 min
NP-HPLC Amylose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm)Hexane / IPA + 0.1% TFA (90:10)1.0 mL/min25 °C2.11.4518.5 min
RP-HPLC

-acid glycoprotein (AGP) (100 x 4.0 mm, 5 µm)
10 mM

(pH 4.5) / ACN (85:15)
0.8 mL/min20 °C1.21.1525.0 min

Method Development Logic

G A Racemic Mixture: This compound B Immobilized Polysaccharide CSP (Amylose/Cellulose) A->B Selector Screening C Normal Phase HPLC Hexane / IPA / 0.1% TFA B->C Conventional D Supercritical Fluid Chromatography CO2 / MeOH / 0.1% TFA B->D High-Throughput E High Resolution (Rs > 2.0) Analysis Time: ~18 min C->E Optimization F Ultra-Fast Resolution (Rs > 3.0) Analysis Time: < 5 min D->F Optimization

Chromatographic method development workflow for this compound.

Self-Validating Experimental Protocol: Optimized SFC Workflow

To ensure absolute scientific integrity, the following SFC protocol is designed as a self-validating system . The inclusion of a rigorous System Suitability Test (SST) and bracketing standards guarantees that any mechanical or chemical drift is detected before data is compromised.

Phase 1: Preparation
  • Co-Solvent Preparation : Prepare HPLC-grade Methanol containing 0.1% (v/v) Trifluoroacetic Acid (TFA). Sonicate for 10 minutes to degas.

  • Sample Diluent : Dissolve the synthesized this compound in pure Methanol to a concentration of 1.0 mg/mL.

  • SST Standard : Prepare a purely racemic mixture of the acid at 1.0 mg/mL in Methanol.

Phase 2: Chromatographic Setup
  • Column : Chiralpak IG (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 3 µm.

  • Mobile Phase : Supercritical

    
     / (MeOH + 0.1% TFA) = 80:20 (v/v) under isocratic conditions.
    
  • Flow Rate : 3.0 mL/min.

  • Automated Backpressure Regulator (ABPR) : 120 bar (Critical to ensure

    
     remains in a dense, supercritical state).
    
  • Column Temperature : 35 °C.

  • Detection : UV at 220 nm (optimized for the m-tolyl chromophore).

Phase 3: System Suitability Test (SST) & Self-Validation

Before analyzing unknown samples, the system must prove its capability:

  • Blank Injection : Inject 5 µL of Methanol diluent. Acceptance Criteria: A flat baseline with no interfering peaks at the expected retention times.

  • SST Injection : Inject 5 µL of the racemic SST standard in triplicate.

  • Validation Logic : The system is only validated for sample analysis if it meets the following causality-driven criteria:

    • Resolution (

      
      ) 
      
      
      
      : Proves the chiral selector is actively differentiating the enantiomers without column degradation.
    • Tailing Factor (

      
      ) 
      
      
      
      : Proves the 0.1% TFA is effectively suppressing secondary silanol interactions.
    • Retention Time RSD

      
      : Proves the ABPR and pumps are maintaining stable supercritical fluid density.
      
Phase 4: Execution & Bracketing
  • Proceed with injecting the unknown samples (5 µL injection volume).

  • Bracketing : Re-inject the SST standard after every 10 sample injections. If

    
     drops below 2.0 or retention times drift by more than 2%, halt the sequence automatically. Flush the column with 100% Methanol to remove strongly retained impurities, re-equilibrate with 
    
    
    
    , and restart from Phase 3.

References

  • Title : Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source : Molecules / PMC - NIH URL :[Link]

  • Title : Regis Chiral Handbook: A Guide to Chiral Separations Source : Regis Technologies URL :[Link]

  • Title : New approaches of LC‐MS compatible method development on α1‐acid glycoprotein‐based stationary phase for resolution of enantiomers by HPLC Source : Journal of Separation Science URL :[Link]

Sources

Safety Operating Guide

3-methyl-4-(3-methylphenyl)butanoic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational & Disposal Guide for 3-methyl-4-(3-methylphenyl)butanoic Acid

As a Senior Application Scientist, I frequently encounter operational bottlenecks when scaling up the synthesis or utilization of specialized intermediates like this compound (also known as 3-methyl-4-(m-tolyl)butanoic acid). While researchers often focus on the compound's utility in drug development and organic synthesis, the logistical reality of handling and disposing of lipophilic organic acids is equally critical. Improper disposal not only violates environmental regulations but also poses severe laboratory safety risks[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and RCRA-compliant disposal of this compound.

Section 1: Physicochemical Profile & Hazard Identification

Understanding the molecular behavior of this compound is the first step in designing a robust safety protocol. The compound features a lipophilic m-tolyl group attached to a butanoic acid backbone. This dual nature—a non-polar aromatic tail and a polar, acidic head—dictates its reactivity and hazard profile. The carboxylic acid moiety can rapidly penetrate and disrupt the stratum corneum upon contact, leading to localized pH shifts and skin irritation, while the fine powder form presents a distinct respiratory hazard[2].

Table 1: Physicochemical and Hazard Profile

ParameterSpecification / ClassificationOperational Implication
Chemical Structure C12H16O2 (Organic Acid)Requires high-temperature incineration for complete molecular destruction.
Physical State Solid (Powder/Crystalline)Dust generation risk; requires local exhaust ventilation (LEV) during handling.
Skin/Eye Irritation Category 2 (Skin), Category 2A (Eye)Mandates heavy-duty nitrile gloves and tight-fitting safety goggles[3].
STOT - Single Exposure Category 3 (Respiratory Tract)Avoid breathing dust; N95 or P100 respirator required during spills[4].
Aqueous Solubility LowDo not flush down drains; violates the Clean Water Act and POTW limits[4].

Section 2: Standard Operating Procedure (SOP): Safe Handling & Spill Response

When a spill occurs, the immediate operational goal is containment without introducing reactive variables. Because this compound is an organic acid, it must never be swept up with combustible materials (like sawdust or paper towels). Combustible matrices can embed the acid, complicating downstream incineration and potentially causing localized heating if accidentally mixed with incompatible oxidizers.

Step-by-Step Spill Response Methodology:

  • Evacuate and Assess: Immediately clear personnel from the immediate vicinity. Assess the spill volume. For large spills (>100g), evacuate the lab and contact Environmental Health and Safety (EHS)[5].

  • PPE Donning: Equip a half-face respirator with P100 particulate filters, double-layered nitrile gloves, and a chemical-resistant lab coat[6].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as silica gel or dry sand[7]. This prevents the spread of the material without creating a secondary fire hazard.

  • Mechanical Collection: Use non-sparking tools (e.g., plastic or conductive rubber scoops) to gently transfer the solid and the absorbent into a compatible, sealable high-density polyethylene (HDPE) container[6].

  • Surface Decontamination: Wipe the affected area with a damp cloth using a mild, slightly alkaline detergent to neutralize residual trace acid, followed by a DI water rinse. Dispose of the wipes in the same solid waste container[3].

SpillResponse Start Spill Detected: 3-methyl-4-(3-methylphenyl) butanoic Acid Assess Assess Spill Volume & PPE Required Start->Assess SmallSpill Small Spill (< 100g) Proceed with Lab Kit Assess->SmallSpill < 100g LargeSpill Large Spill (> 100g) Evacuate & Call EHS Assess->LargeSpill > 100g Contain Containment: Use Inert Absorbent (Silica/Sand) SmallSpill->Contain Incineration Final Disposal: Licensed Incineration LargeSpill->Incineration EHS Handled Collect Mechanical Collection: Non-sparking tools Contain->Collect Waste Waste Segregation: Solid Organic Waste Collect->Waste Waste->Incineration

Caption: Chemical Spill Response & Waste Segregation Workflow

Section 3: Step-by-Step Disposal Protocols & Logistics

Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally obligated to determine the hazard classification of their discarded materials[2]. While this compound is not explicitly listed on the RCRA "P" or "U" lists, it is regulated as a general hazardous waste due to its organic nature and localized toxicity[8].

Phase 1: Waste Segregation & Accumulation

  • Primary Container: Accumulate waste in a clearly labeled, tightly sealed HDPE or glass container. Do not use metal containers, as trace moisture can lead to slow corrosive reactions with the carboxylic acid.

  • Segregation: Strictly isolate this waste stream from strong oxidizers, reducing agents, and strong bases to prevent exothermic acid-base reactions.

  • Labeling: Affix a GHS-compliant hazardous waste label detailing the contents as "Solid Organic Acid Waste - Toxic/Irritant" along with the accumulation start date.

Phase 2: Primary Disposal Route - High-Temperature Incineration (HTI) The only scientifically and legally sound method for the final destruction of this compound is High-Temperature Incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[9].

  • The Causality of Incineration: Why not landfill? Landfilling organic acids poses a severe risk of groundwater leaching. HTI utilizes controlled flame combustion at temperatures exceeding 1000°C. This thermal destruction cleaves the aromatic ring and aliphatic chain, ensuring a 99.99% Destruction and Removal Efficiency (DRE) of the principal organic hazardous constituents (POHCs) as mandated by EPA 40 CFR Part 264.343[10]. The process converts the compound entirely into CO₂ and H₂O, while emission control systems scrub any trace particulates[10].

Phase 3: Contaminated Packaging Empty reagent bottles and contaminated packaging must not be recycled or discarded in municipal trash. They must be handled, segregated, and incinerated in the exact same manner as the bulk substance[4].

Section 4: Regulatory Compliance Summary

  • EPA/RCRA: Managed under Subtitle C for hazardous waste management units. Generators must keep detailed records via Hazardous Waste Manifests[1].

  • Clean Water Act: Strictly prohibited from being discharged into municipal sewage systems or drains[4].

  • Transportation: When shipping waste to a TSDF, it must be manifested properly. Depending on the concentration and mixture, it typically falls under DOT Class 9 (Miscellaneous Hazardous Materials) if shipped in bulk, requiring specialized hazmat ground shipping[11].

References

  • Safety Data Sheet: 4-phenylbutyric acid - Chemos GmbH&Co.KG, chemos.de, 4

  • 22156-45-2 | 4-(3-Methylphenyl)butanoic acid | ChemScene, chemscene.com, 11

  • Chemical Safety Data Sheet MSDS / SDS - 4-Amino-3-phenylbutanoic acid hydrochloride - ChemicalBook, chemicalbook.com, 6

  • Safety Data Sheet: Substance/preparation: Substance. Chemical Name: (S)-3-Amino-4-phenylbutanoic acid, peptide.com, 5

  • Safety Data Sheet - CymitQuimica, cymitquimica.com, 7

  • 2-Oxo-4-phenylbutanoic acid - AK Scientific, Inc., aksci.com, 3

  • RCRA Hazardous Waste - 7 Keys and Its Impact | OSHACode EHS - HAZWOPER training, oshacode.com, 1

  • Incineration Disposal Services - U.S. Waste Industries, uswonline.com, 10

  • Hazardous Waste Disposal North Carolina - Environmental Marketing Services, emsllcusa.com, 9

  • Hazardous Waste Management Facilities and Units | US EPA, epa.gov,8

  • SAFETY DATA SHEET - Fisher Scientific, fishersci.com, 2

Sources

Personal protective equipment for handling 3-methyl-4-(3-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 3-methyl-4-(3-methylphenyl)butanoic Acid

As a Senior Application Scientist, this guide provides essential safety and handling protocols for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from data on structurally similar carboxylic acids and established laboratory safety principles to ensure a high level of precaution. The protocols outlined below are designed to be self-validating, prioritizing the safety of all laboratory personnel.

Hazard Assessment: An Analog-Based Approach

Given the novelty of this compound, a comprehensive hazard profile has been constructed based on data from structurally related compounds. This conservative approach assumes that the target compound may exhibit similar hazardous properties.

Table 1: Analog-Based Hazard Profile

Hazard ClassificationPotential Effects and WarningsSupporting Evidence from Analogous Compounds
Acute Oral Toxicity May be harmful if swallowed.An isomer, 3-methyl-3-(4-methylphenyl)butanoic acid, is classified as Acute Toxicity 4 (Oral) with a "Warning" signal word[1].
Skin Corrosion/Irritation May cause skin irritation upon contact.4-(3-Methylphenoxy)butanoic acid and 3-(4-Methylphenyl)propionic acid are known to cause skin irritation[2][3]. General guidance for butanoic acids indicates they can be corrosive and irritating to the skin[4].
Serious Eye Damage/Irritation May cause serious eye irritation.4-(3-Methylphenoxy)butanoic acid and 3-(4-Methylphenyl)propionic acid are known to cause serious eye irritation[2][3].
Respiratory Tract Irritation May be harmful if inhaled and may cause respiratory tract irritation, especially in powdered form.A similar compound, (S)-3-(Fmoc-amino)-4-(4-methylphenyl)butanoic acid, is noted as potentially harmful if inhaled, causing respiratory tract irritation[5]. 4-(3-Methylphenoxy)butanoic acid may also cause respiratory irritation[2].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks identified above. The following table details the required PPE, and the subsequent diagram illustrates the selection workflow.

Table 2: Required Personal Protective Equipment

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles and a face shield are required[6][7].Protects against potential splashes of the compound, which may cause serious eye irritation. Goggles should conform to EN166 standards[8]. A face shield provides an additional layer of protection for the entire face[7].
Skin/Body Chemical-resistant lab coat or apron.A standard lab coat is the minimum requirement. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat[6][9].
Hands Acid-resistant gloves (e.g., Nitrile).Nitrile gloves offer good resistance to acids, bases, and many solvents[7][10]. Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contaminated[11].
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust is generated.Handling should be performed in a chemical fume hood to minimize inhalation of any dust or aerosols[5][8]. If a fume hood is not available and there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used[8].
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound check_ventilation Is a certified chemical fume hood available? start->check_ventilation check_splash Is there a significant risk of splashing? check_ventilation->check_splash Yes ppe_respiratory Add Respiratory Protection: - NIOSH-approved Respirator  with Particulate Filter check_ventilation->ppe_respiratory No check_dust Is the material a powder with potential for aerosolization? check_splash->check_dust No ppe_splash Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Chemical-Resistant Apron  over Lab Coat check_splash->ppe_splash Yes ppe_basic Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat check_dust->ppe_basic check_dust->ppe_respiratory Yes proceed Proceed with Experiment ppe_basic->proceed ppe_splash->check_dust ppe_splash->proceed ppe_respiratory->check_splash ppe_respiratory->proceed ppe_full Full PPE Protocol: - All enhanced and  respiratory protection

Sources

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